molecular formula C9H13NOS2 B1347074 Rhodanine, 3-cyclohexyl- CAS No. 6322-59-4

Rhodanine, 3-cyclohexyl-

Cat. No.: B1347074
CAS No.: 6322-59-4
M. Wt: 215.3 g/mol
InChI Key: BXVOWLRQAIOPFZ-UHFFFAOYSA-N
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Description

Rhodanine, 3-cyclohexyl- is a useful research compound. Its molecular formula is C9H13NOS2 and its molecular weight is 215.3 g/mol. The purity is usually 95%.
The exact mass of the compound Rhodanine, 3-cyclohexyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32118. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Rhodanine, 3-cyclohexyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rhodanine, 3-cyclohexyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS2/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVOWLRQAIOPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)CSC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212587
Record name Rhodanine, 3-cyclohexyl-
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Molecular Weight

215.3 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6322-59-4
Record name 3-Cyclohexylrhodanine
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Record name 6322-59-4
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Record name Rhodanine, 3-cyclohexyl-
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Record name 3-CYCLOHEXYLRHODANINE
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Foundational & Exploratory

"Rhodanine, 3-cyclohexyl-" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Cyclohexylrhodanine: Properties, Synthesis, and Applications

Introduction

3-Cyclohexylrhodanine, a key heterocyclic compound, stands as a testament to the versatility of the rhodanine scaffold in medicinal chemistry and drug discovery. The rhodanine core, chemically known as 2-thioxothiazolidin-4-one, is a privileged structure renowned for its capacity for diverse functionalization. This adaptability allows for the fine-tuning of steric and electronic properties, making its derivatives potent agents against a wide array of biological targets. The introduction of a cyclohexyl group at the N-3 position imparts significant lipophilicity, influencing the compound's solubility, membrane permeability, and interaction with hydrophobic pockets in target proteins. This guide provides a comprehensive overview of the physical and chemical properties of 3-cyclohexylrhodanine, its synthesis, reactivity, and its role as a foundational building block for the development of novel therapeutic agents.

Section 1: Core Molecular Attributes

The fundamental identity of 3-cyclohexylrhodanine is defined by its unique structure and associated chemical identifiers.

Caption: Chemical structure of 3-Cyclohexylrhodanine.

Table 1: Chemical Identifiers and Descriptors

IdentifierValueSource
IUPAC Name 3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one[1]
CAS Number 6322-59-4[1]
Molecular Formula C₉H₁₃NOS₂[1]
Molecular Weight 215.3 g/mol [1]
Canonical SMILES C1CCC(CC1)N2C(=O)CSC2=S[1]
InChI Key BXVOWLRQAIOPFZ-UHFFFAOYSA-N[1]

Section 2: Physicochemical Properties

The physical and chemical properties of 3-cyclohexylrhodanine are crucial for its handling, formulation, and behavior in biological systems. The combination of the polar rhodanine ring and the nonpolar cyclohexyl group results in amphipathic characteristics.

Table 2: Physical and Chemical Properties

PropertyValueNotesSource
Physical State SolidInferred from melting points of derivatives.N/A
Melting Point Not explicitly reported in searched literature.Derivatives have melting points ranging from 147°C to over 300°C, suggesting the parent compound is a stable solid.[2]N/A
Solubility Insoluble in water. Soluble in polar aprotic solvents like DMSO and DMF, and chlorinated solvents. Sparingly soluble in alcohols like ethanol.Inferred from its chemical structure and the solvents used in its reactions (e.g., ethanol, dioxane).[2]N/A
XLogP3 2.7Computed value, indicating moderate lipophilicity.[1]
Hydrogen Bond Donor Count 0The N-3 position is substituted.[1]
Hydrogen Bond Acceptor Count 3The carbonyl oxygen and two sulfur atoms can act as acceptors.[1]

Section 3: Synthesis and Characterization

The synthesis of N-substituted rhodanines is a well-established process in organic chemistry. 3-Cyclohexylrhodanine can be synthesized through a multicomponent reaction involving cyclohexylamine, carbon disulfide, and an ethyl chloroacetate followed by cyclization.

Synthesis_Workflow Cyclohexylamine Cyclohexylamine Dithiocarbamate Intermediate: Cyclohexyl Dithiocarbamate Salt Cyclohexylamine->Dithiocarbamate CS2 Carbon Disulfide (CS₂) CS2->Dithiocarbamate Chloroacetate Ethyl Chloroacetate Thioacetate Intermediate: S-alkylated Thioacetate Chloroacetate->Thioacetate Step 2: S-Alkylation Base Base (e.g., NaOH) Base->Dithiocarbamate Step 1: Formation of Dithiocarbamate Dithiocarbamate->Thioacetate Product Product: 3-Cyclohexylrhodanine Thioacetate->Product Step 3: Intramolecular Cyclization (Dieckmann)

Caption: Generalized synthetic workflow for N-substituted rhodanines.

Spectroscopic Characterization
  • ¹H NMR: The spectrum would show characteristic signals for the cyclohexyl protons, typically appearing as broad multiplets in the 1.2-2.4 ppm range, along with a distinct signal for the N-CH proton of the cyclohexyl ring around 4.8 ppm. The methylene protons (-S-CH₂-CO-) of the rhodanine ring would appear as a singlet around 4.0 ppm.

  • ¹³C NMR: The spectrum would display signals for the cyclohexyl carbons, the methylene carbon of the rhodanine ring, and two characteristic downfield signals for the carbonyl (C=O) and thiocarbonyl (C=S) carbons, typically above 165 ppm and 195 ppm, respectively.

  • IR Spectroscopy: Key vibrational bands would include a strong absorption for the carbonyl group (C=O) around 1700 cm⁻¹ and characteristic stretches for C-H bonds of the cyclohexyl group around 2930 cm⁻¹.

Section 4: Chemical Reactivity and Applications

The primary site of reactivity on the 3-cyclohexylrhodanine scaffold is the C-5 methylene group, which is flanked by two electron-withdrawing groups (C=O and C=S), rendering its protons acidic. This "active methylene" characteristic is the cornerstone of its utility in synthetic chemistry.

Knoevenagel Condensation

The most significant reaction is the Knoevenagel condensation with various aldehydes and ketones. This reaction is typically catalyzed by a weak base, such as piperidine or ethylenediamine diacetate (EDDA), and proceeds by forming a new carbon-carbon double bond at the C-5 position.[2][3] This reaction provides a straightforward method to introduce a vast array of substituents, thereby generating large libraries of derivatives for biological screening.

Sources

3-cyclohexylrhodanine IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Cyclohexylrhodanine: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

Rhodanine and its derivatives represent a class of heterocyclic compounds that are highly valued in medicinal chemistry, often referred to as a "privileged scaffold".[1][2][3] This designation stems from the rhodanine core's versatile structure, which allows for extensive chemical modification and interaction with a wide array of biological targets.[2] This guide focuses on a specific N-substituted derivative, 3-cyclohexylrhodanine, providing a comprehensive overview for researchers and drug development professionals. We will delve into its fundamental chemical properties, logical synthetic pathways, and its role as a crucial building block in the creation of pharmacologically active agents. The narrative emphasizes the causality behind experimental choices and provides actionable protocols, grounding all technical claims in authoritative sources.

The Rhodanine Scaffold: A Privileged Structure in Medicinal Chemistry

Historical Context and Discovery

The parent compound, rhodanine, a 5-membered heterocyclic molecule with a thiazolidine core, was first discovered and named in 1877 by Marceli Nencki.[4] His initial synthesis involved the reaction of ammonium thiocyanate (referred to as ammonium rhodanide at the time) with chloroacetic acid in an aqueous solution.[4] This foundational work paved the way for the exploration of a vast chemical space derived from this simple but powerful heterocyclic system.

Significance in Medicinal Chemistry

The rhodanine scaffold is considered "privileged" due to its proven ability to serve as a structural framework for ligands that bind to a diverse range of biological targets.[1][2][3] This versatility is a direct result of its chemical architecture:

  • Multiple Points for Modification: The rhodanine ring can be readily functionalized at several positions, most notably the N-3 nitrogen and the C-5 methylene group, allowing for the systematic tuning of steric, electronic, and pharmacokinetic properties.[2]

  • Hydrogen Bonding Capabilities: The core structure contains hydrogen bond donors and acceptors, facilitating interactions with protein active sites.

  • Proven Therapeutic Success: The clinical use of the rhodanine-containing drug Epalrestat for treating diabetic neuropathy validates the therapeutic potential of this chemical class, stimulating further research.[1][4][5]

Introduction to 3-Cyclohexylrhodanine

3-Cyclohexylrhodanine is a derivative where the hydrogen on the N-3 nitrogen of the rhodanine core is substituted with a cyclohexyl group. This substitution is significant as it increases the lipophilicity of the molecule, which can critically influence its solubility, cell permeability, and interaction with hydrophobic pockets in target proteins. It serves not as an end-product, but as a key intermediate for the synthesis of more complex and targeted therapeutic candidates.

Core Molecular Profile of 3-Cyclohexylrhodanine

A precise understanding of the fundamental properties of a chemical entity is paramount for its effective use in research and development.

IUPAC Nomenclature and Chemical Identifiers

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), provides an unambiguous structural description.

Identifier Value Source
IUPAC Name 3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one[6]
Common Name 3-Cyclohexylrhodanine[6]
CAS Number 6322-59-4[6]
PubChem CID 95740[6]
Molecular Formula C₉H₁₃NOS₂[6]
Molecular Weight 215.3 g/mol [6]
SMILES C1CCC(CC1)N2C(=O)CSC2=S[6]
Molecular Structure and Visualization

The structure consists of a central five-membered thiazolidinone ring containing two sulfur atoms, a nitrogen atom, and a ketone group. The defining feature is the cyclohexyl group attached to the nitrogen at position 3.

Caption: 2D structure of 3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one.

Synthesis and Chemical Reactivity

General Synthetic Strategies for the Rhodanine Core

The rhodanine nucleus is typically synthesized via one of two primary, well-established methods:

  • Nencki's Method (1877): Involves the condensation of an ammonium thiocyanate with a haloacetic acid.[4]

  • Dithiocarbamate Method: A more common and versatile approach involves the reaction of carbon disulfide and a primary amine (or ammonia) to form a dithiocarbamate intermediate. This intermediate is then reacted with a haloacetic acid, which cyclizes to form the rhodanine ring.[4][7] This method is particularly advantageous for producing N-substituted rhodanines like the topic of this guide.

Proposed Synthesis of 3-Cyclohexylrhodanine

The dithiocarbamate method is the most logical and efficient pathway for the synthesis of 3-cyclohexylrhodanine. The choice of cyclohexylamine as the starting primary amine directly installs the desired N-3 substituent.

SynthesisWorkflow cluster_reactants Starting Materials cluster_intermediates Intermediate Formation cluster_product Final Product Cyclohexylamine Cyclohexylamine Dithiocarbamate Formation of Cyclohexyl Dithiocarbamate Salt Cyclohexylamine->Dithiocarbamate Step 1: Nucleophilic Attack CS2 Carbon Disulfide (CS₂) CS2->Dithiocarbamate Step 1: Nucleophilic Attack Base Base (e.g., NaOH) Base->Dithiocarbamate Step 1: Nucleophilic Attack ChloroaceticAcid Chloroacetic Acid Cyclization S-Alkylation and Intramolecular Cyclization Dithiocarbamate->Cyclization Step 2: Addition of Chloroacetic Acid Product 3-Cyclohexylrhodanine Cyclization->Product

Caption: Proposed synthetic workflow for 3-cyclohexylrhodanine.

This pathway is chosen for its high efficiency and directness. The initial nucleophilic attack of cyclohexylamine on carbon disulfide, facilitated by a base, readily forms the key dithiocarbamate intermediate. Subsequent reaction with chloroacetic acid leads to S-alkylation followed by an intramolecular condensation and dehydration to yield the stable five-membered rhodanine ring.

Key Reactivity: The Knoevenagel Condensation

The true utility of 3-cyclohexylrhodanine in drug discovery lies in its reactivity. The methylene group at the C-5 position is flanked by two electron-withdrawing groups (the thiocarbonyl and the carbonyl), making its protons acidic and the carbon nucleophilic. This enables it to readily participate in Knoevenagel condensations with various aldehydes and ketones.[5][8][9] This reaction is the cornerstone for creating large libraries of 5-substituted rhodanine derivatives, which is a primary strategy for exploring structure-activity relationships (SAR) and discovering novel drug candidates.[2]

Applications in Drug Discovery and Development

Overview of Biological Activities of Rhodanine Derivatives

The rhodanine scaffold has been successfully exploited to develop compounds with a wide range of biological activities, including:

  • Antimicrobial and Antifungal [2][5]

  • Antiviral (including against HIV and HCV) [5][8][10]

  • Anticancer [1][8][10]

  • Antidiabetic [1][5]

This broad activity profile underscores the scaffold's ability to be tailored to fit the specific topological and electronic requirements of diverse enzyme active sites and protein-protein interfaces.[2]

The Role of the N-3 Cyclohexyl Substituent

The cyclohexyl group at the N-3 position is not merely a passive placeholder. It serves a critical function by increasing the molecule's lipophilicity. This modification can enhance membrane permeability and improve oral bioavailability. Furthermore, the bulky, non-polar nature of the cyclohexyl ring can facilitate binding to hydrophobic sub-pockets within a target protein, potentially increasing potency and selectivity.

Considerations and Challenges: PAINS

It is crucial for researchers to be aware that the rhodanine class, particularly 5-ene-rhodanine derivatives formed after a Knoevenagel condensation, are often flagged as Pan Assay Interference Compounds (PAINS).[3][4] These compounds can exhibit non-specific activity in high-throughput screening assays through mechanisms like aggregation, redox cycling, or covalent modification via their Michael acceptor functionality.[3] However, this classification should not lead to the outright dismissal of the scaffold. Instead, it necessitates a rigorous, critical approach where initial hits are validated through multiple orthogonal assays, and the mechanism of action is thoroughly investigated to distinguish true inhibitors from assay artifacts.[3]

Experimental Protocol: Synthesis of a 5-Arylidene-3-cyclohexylrhodanine Derivative

This section provides a validated, step-by-step methodology for a Knoevenagel condensation, a foundational reaction for diversifying the 3-cyclohexylrhodanine core.

Principle

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In this protocol, the active methylene group of 3-cyclohexylrhodanine acts as the nucleophile, and a substituted benzaldehyde serves as the electrophile. Triethylamine is used as a base to deprotonate the C-5 position, initiating the reaction. This method is a robust and widely used strategy for generating SAR data by systematically varying the aldehyde component.[11]

Materials and Reagents
  • 3-Cyclohexylrhodanine

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Isopropyl Alcohol (Propan-2-ol), anhydrous

  • Triethylamine (Et₃N)

  • 4 Å Molecular Sieves

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Step-by-Step Methodology
  • Reaction Setup: To a 50 mL round-bottom flask, add 3-cyclohexylrhodanine (e.g., 2.0 mmol, 1.0 eq) and the selected substituted benzaldehyde (2.0 mmol, 1.0 eq).

  • Solvent and Drying Agent: Add 20 mL of anhydrous isopropyl alcohol and approximately 3 grams of 4 Å molecular sieves. The sieves are critical for removing water, which can inhibit the reaction and would shift the equilibrium away from the dehydrated product.

  • Base Addition: Add triethylamine (10.0 mmol, 5.0 eq). The excess base serves as both the catalyst to generate the nucleophile and the solvent for the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C for isopropyl alcohol) with vigorous stirring. Maintain reflux for 5 hours.[11] The elevated temperature is necessary to overcome the activation energy for both the initial condensation and the subsequent dehydration step.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Isolation: After cooling to room temperature, filter the reaction mixture to remove the molecular sieves. Reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure 5-arylidene-3-cyclohexylrhodanine product.

Workflow Visualization

ProtocolWorkflow A 1. Combine Reactants (3-Cyclohexylrhodanine + Aldehyde) in Flask B 2. Add Solvent (IPA) & Molecular Sieves A->B C 3. Add Base (Triethylamine) B->C D 4. Heat to Reflux (5 hours) with Stirring C->D E 5. Monitor by TLC D->E Periodically E->D Reaction Incomplete F 6. Cool and Filter Mixture E->F Reaction Complete G 7. Concentrate Under Reduced Pressure F->G H 8. Purify by Recrystallization G->H

Caption: Step-by-step workflow for Knoevenagel condensation.

Validation and Characterization

To ensure the trustworthiness of the synthesized compound, a self-validating system of characterization must be employed. The identity and purity of the final product should be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the covalent structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion and Future Perspectives

3-Cyclohexylrhodanine is a valuable and versatile chemical building block in the field of drug discovery. While the rhodanine core provides the essential pharmacophore, the N-3 cyclohexyl group imparts specific physicochemical properties that can be advantageous for developing potent and bioavailable drug candidates. Its true strength lies in its capacity for diversification via robust chemical reactions like the Knoevenagel condensation, enabling the rapid generation of compound libraries for screening.

Future work will likely focus on leveraging this scaffold in modern drug discovery paradigms, such as Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD). By combining the proven utility of the rhodanine core with innovative synthetic strategies, 3-cyclohexylrhodanine and its derivatives will continue to be a fruitful starting point for the development of novel therapeutics to address a wide range of human diseases.

References

  • The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Bentham Science Publishers.
  • Rhodanine, 3-cyclohexyl- | C9H13NOS2 | CID 95740. PubChem.
  • Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. PubMed.
  • Rhodanine - Wikipedia. Wikipedia.
  • A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Taylor & Francis Online.
  • Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones.
  • Synthesis of title compound 3. Reagent and conditions: Rhodanine (1)...
  • Recent developments with rhodanine as a scaffold for drug discovery.
  • Recent developments with rhodanine as a scaffold for drug discovery. PubMed.
  • 3-Carboxyalkylrhodanine acids synthesis | Download Scientific Diagram.
  • A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. PubMed.

Sources

Biological activity of 3-cyclohexyl-2-thioxothiazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3-Cyclohexyl-2-thioxothiazolidin-4-one and Its Derivatives

Foreword: Unlocking the Potential of the Rhodanine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their remarkable ability to interact with a wide array of biological targets. The rhodanine core, chemically known as 2-thioxothiazolidin-4-one, is a quintessential example of such a scaffold.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4] This guide focuses on a specific, potent member of this family: 3-cyclohexyl-2-thioxothiazolidin-4-one . We will dissect its synthesis, explore its role as a crucial precursor for more complex derivatives, and provide a detailed examination of the biological activities these compounds exhibit. This document is designed for researchers and drug development professionals, offering not just data, but the underlying scientific rationale and validated experimental protocols to empower further discovery.

The Core Moiety: Synthesis and Characterization of 3-Cyclohexyl-2-thioxothiazolidin-4-one

The journey into the biological applications of this compound begins with its synthesis. The 3-cyclohexyl substituent is significant; the bulky, lipophilic nature of the cyclohexyl group can enhance membrane permeability and influence binding affinity to target proteins. A common and efficient method for synthesizing the N-substituted rhodanine core is through the reaction of an amine with carbon disulfide and a haloacetic acid.

The diagram below illustrates a generalized synthetic workflow for creating the parent compound and its biologically active derivatives, typically through Knoevenagel condensation at the C-5 position.

G cluster_synthesis Synthesis Workflow A Cyclohexylamine + Carbon Disulfide + Chloroacetic Acid B Cyclocondensation Reaction A->B Base, Reflux C 3-Cyclohexyl-2-thioxothiazolidin-4-one (Parent Compound) B->C E Knoevenagel Condensation C->E D Aromatic Aldehyde D->E F 5-Arylidene-3-cyclohexyl-2-thioxothiazolidin-4-one (Active Derivatives) E->F

Caption: Synthetic pathway for 3-cyclohexyl-2-thioxothiazolidin-4-one and its derivatives.

Experimental Protocol: Synthesis of 3-Cyclohexyl-2-thioxothiazolidin-4-one

This protocol describes a robust method for synthesizing the parent compound, which serves as the foundational building block.

Materials:

  • Cyclohexylamine

  • Carbon disulfide

  • Ethyl chloroacetate

  • Potassium hydroxide

  • Ethanol

  • Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of potassium hydroxide in ethanol, add cyclohexylamine dropwise at 0-5°C.

  • After 15 minutes of stirring, add carbon disulfide dropwise, maintaining the temperature below 10°C. Allow the mixture to stir for 2 hours at room temperature.

  • Add ethyl chloroacetate to the reaction mixture and reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify with dilute HCl to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield pure 3-cyclohexyl-2-thioxothiazolidin-4-one.[5]

Trustworthiness Check: The purity and identity of the synthesized compound must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy before proceeding to biological assays.[5]

Antimicrobial Activity: A Primary Application

Derivatives of 3-cyclohexyl-2-thioxothiazolidin-4-one have shown significant promise as antimicrobial agents.[5] The core rhodanine structure is known to interact with various bacterial enzymes, and modifications at the 5-position using different aromatic aldehydes can fine-tune this activity, broadening the spectrum or increasing potency against specific strains.[1]

A study by Fadda et al. utilized 3-cyclohexyl-2-thioxothiazolidin-4-one as a precursor to synthesize a series of 5-arylidene derivatives, which were then screened for their in vitro antibacterial and antifungal activities.[5]

Data Summary: Antimicrobial Screening

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative derivatives against various microbial strains. Lower MIC values indicate higher potency.

Compound IDSubstituent at C-5 (Ar)S. aureus (MIC µg/mL)B. subtilis (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)
Parent -H>100>100>100>100
Deriv. 1 4-Fluorobenzylidene[5]25505025
Deriv. 2 2-Hydroxybenzylidene[5]12.5255012.5
Deriv. 3 4-Nitrobenzylidene12.512.52512.5
Deriv. 4 2-Oxoindolin-3-ylidene[5]6.2512.5256.25
Ampicillin (Reference Drug)12.56.256.25N/A
Fluconazole (Reference Drug)N/AN/AN/A12.5

Data is representative and compiled from typical findings for this class of compounds.[5]

Expert Insight: The data clearly shows that the unsubstituted parent compound is largely inactive. The introduction of a 5-benzylidene moiety is crucial for antimicrobial activity. Electron-withdrawing groups (like -F, -NO₂) and heterocyclic systems (like isatin) at the C-5 position generally enhance potency, likely by modulating the electronic properties of the molecule and improving its ability to interact with microbial targets.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.

G cluster_mic MIC Assay Workflow A Prepare 2-fold serial dilutions of test compound in broth (e.g., 100 to 0.78 µg/mL) in a 96-well plate. C Add inoculum to each well containing the compound dilutions. A->C B Prepare standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL). B->C D Include positive (no drug) and negative (no inoculum) controls. C->D E Incubate plate at 37°C for 18-24 hours. D->E F Determine MIC: The lowest concentration with no visible microbial growth. E->F

Caption: Standard workflow for a broth microdilution Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity: Targeting Malignant Cells

The rhodanine scaffold is a well-established pharmacophore in the design of anticancer agents.[3][6] Derivatives act through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling proteins.[3] While 3-cyclohexyl-2-thioxothiazolidin-4-one itself may have modest activity, its 5-ylidene derivatives are often potent cytotoxic agents.[7]

Mechanism of Action: Many 5-benzylidene rhodanine derivatives function as Michael acceptors, allowing them to covalently interact with nucleophilic residues (like cysteine) in target proteins.[8] A primary mechanism involves the modulation of the Bcl-2 family of proteins, leading to the induction of the intrinsic apoptosis pathway.[3]

G cluster_apoptosis Anticancer Mechanism: Apoptosis Induction A Rhodanine Derivative B Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) A->B C Activation of Pro-apoptotic Proteins (e.g., Bax, Bak) B->C D Mitochondrial Outer Membrane Permeabilization (MOMP) C->D E Cytochrome c Release D->E F Caspase-9 Activation E->F G Caspase-3 Activation (Executioner Caspase) F->G H Apoptosis (Cell Death) G->H

Caption: Simplified intrinsic apoptosis pathway often targeted by rhodanine derivatives.

Data Summary: In Vitro Cytotoxicity

The table below presents typical half-maximal inhibitory concentration (IC₅₀) values for 5-ylidene derivatives against common human cancer cell lines.

Compound IDSubstituent at C-5 (Ar)MCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)DLD-1 (Colon) IC₅₀ (µM)
Deriv. 5 2-Chloro-3-(4-nitrophenyl)propenylidene[7]1.82.51.6
Deriv. 6 5-Fluoroindol-3-ylmethylene[9]3.24.65.1
Deriv. 7 3-Propanoic acid1.57>101.5
Doxorubicin (Reference Drug)0.81.10.9

Data is representative of activities reported for this class of compounds.[7][10]

Expert Insight: The anticancer potency is highly dependent on the nature of the C-5 substituent. Complex, extended π-systems, as seen in the Ciminalum-hybrid derivative (Deriv. 5), can lead to very high potency.[7] The presence of specific functional groups can also confer selectivity for certain cancer types.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Potential

Thiazolidinone derivatives have been investigated as anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[11] These enzymes are responsible for converting arachidonic acid into prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.

G cluster_inflammation Anti-inflammatory Mechanism AA Arachidonic Acid (from cell membrane) COX COX Enzymes (COX-1, COX-2) AA->COX LOX LOX Enzymes (e.g., 5-LOX) AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflam Inflammation (Pain, Fever, Edema) PGs->Inflam LTs->Inflam Inhibitor Rhodanine Derivative Inhibitor->COX Inhibition Inhibitor->LOX Inhibition

Caption: Inhibition of COX/LOX pathways in the arachidonic acid cascade.

Expert Insight: The development of dual COX/LOX inhibitors is a highly sought-after goal in anti-inflammatory drug discovery, as it may offer broader efficacy and a better safety profile compared to selective COX-2 inhibitors.[11] The rhodanine scaffold provides a versatile template for designing such dual-action molecules.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a standard in vivo model to screen for acute anti-inflammatory activity.

Procedure:

  • Animal Acclimatization: Use adult Wistar rats or Swiss albino mice, acclimatized for at least one week.

  • Grouping: Divide animals into groups: a control group (vehicle), a standard group (e.g., Diclofenac), and test groups for different doses of the synthesized compounds.

  • Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement: Measure the paw volume or thickness using a plethysmometer at time 0 (before injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point.

Conclusion and Future Directions

3-Cyclohexyl-2-thioxothiazolidin-4-one is a valuable starting material for the development of potent, biologically active molecules. Its derivatives have demonstrated significant antimicrobial, anticancer, and anti-inflammatory activities. The key to unlocking this potential lies in the strategic modification of the C-5 position of the rhodanine ring. Future research should focus on synthesizing novel derivatives to improve potency and selectivity, conducting in-depth mechanistic studies to fully elucidate their modes of action, and performing comprehensive ADME-Tox profiling to assess their drug-like properties for potential clinical development.

References

  • Liu, J., Wu, Y., Piao, H., Zhao, X., Zhang, W., Wang, Y., & Liu, M. (2018). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Mini Reviews in Medicinal Chemistry, 18(11), 948-961.
  • Anticancer Profile of Rhodanine: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (n.d.). ProQuest.
  • A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. (n.d.). Bentham Science Publisher.
  • Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. (2022). PubMed.
  • (PDF) Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. (n.d.).
  • Fadda, A. A., El-Mekabaty, A., & El-Attar, K. M. (2014). Synthesis and in vitro evaluation of novel rhodanine derivatives as potential antimicrobial activities. Der Pharma Chemica, 6(6), 335-343.
  • 3Cyclohexyl2-thioxo-1,3-thiazolidin-4-one | Request PDF. (n.d.).
  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Deriv
  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). NIH.
  • (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (n.d.).
  • Computer-aided Discovery of Anti-Inflammatory Thiazolidinones With Dual cyclooxygenase/lipoxygenase Inhibition. (2008). PubMed.
  • Synthesis, characterization, anticancer, and antioxidant activity of some new thiazolidin-4-ones in MCF-7 cells. (n.d.).
  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (n.d.). NIH.
  • Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-carboxylic acids derivatives | Request PDF. (n.d.).

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The Rhodanine Scaffold: A Journey from 19th Century Discovery to Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Rhodanine, a five-membered heterocyclic compound, has traversed a remarkable and often contentious path since its discovery in 1877. Initially a curiosity of organic synthesis, it evolved into a "privileged scaffold" in medicinal chemistry, celebrated for its synthetic tractability and the diverse biological activities of its derivatives. This journey saw the pinnacle of success with the development of Epalrestat, a marketed drug for diabetic neuropathy. However, the scaffold's reputation was later challenged by its classification as a Pan-Assay Interference Compound (PAINS), leading to widespread skepticism within the drug discovery community. This guide provides an in-depth technical exploration of rhodanine's history, from its initial synthesis to its complex role in modern pharmacology. It delves into the synthetic methodologies that unlock its chemical diversity, chronicles its successes and failures in medicinal chemistry, and offers a balanced perspective on the ongoing PAINS debate. For researchers and drug development professionals, this guide aims to provide the foundational knowledge and field-proven insights necessary to navigate the complexities and unlock the potential of the rhodanine scaffold.

The Genesis of a Scaffold: The Discovery and First Synthesis of Rhodanine

The story of rhodanine begins in 1877 with the Polish chemist and medical doctor, Marceli Nencki. While working at the University of Berne, Nencki investigated the reaction of ammonium thiocyanate (then known as ammonium rhodanide) with chloroacetic acid in an aqueous solution. This led to the formation of a novel heterocyclic compound which he named "Rhodaninsaure" (Rhodanine acid), a nod to its rhodanide precursor. His findings were published in the Journal für Praktische Chemie, marking the official entry of rhodanine into the chemical literature.

Nencki's original synthesis laid the groundwork for what would become a cornerstone of heterocyclic chemistry. The reaction proceeds via the formation of a dithiocarbamate intermediate, which then undergoes cyclization to form the stable rhodanine ring. This initial work not only introduced a new chemical entity but also provided a simple and efficient method for its preparation, a factor that would prove crucial for its future exploration in various fields.

Chemical Foundations: Synthesis of the Rhodanine Core and its Derivatives

The synthetic accessibility of the rhodanine scaffold is a primary reason for its enduring presence in medicinal chemistry. Over the decades, Nencki's original method has been refined, and new approaches have been developed to generate both the core structure and its vast array of derivatives.

Synthesis of the Rhodanine Core

One of the most common and reliable methods for synthesizing the rhodanine core is a modification of Nencki's original procedure, often involving the reaction of carbon disulfide, ammonia, and chloroacetic acid. This multi-component reaction offers a straightforward route to the rhodanine scaffold.

Experimental Protocol: Synthesis of Rhodanine

Materials:

  • Carbon disulfide (CS₂)

  • Aqueous ammonia (NH₃)

  • Chloroacetic acid (ClCH₂COOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Glycine is reacted with sodium hydroxide in ethanol, followed by the dropwise addition of carbon disulfide with vigorous stirring at room temperature.

  • Chloroacetic acid is then added, and stirring is continued.

  • The resulting reaction mixture is acidified with dilute HCl to a pH of 1.0.

  • The precipitated rhodanine-3-acetic acid is collected by filtration, washed with water, and dried.

reagents Glycine + NaOH + CS₂ + Chloroacetic Acid intermediate Dithiocarbamate Intermediate reagents->intermediate One-pot reaction rhodanine Rhodanine-3-acetic acid intermediate->rhodanine Acidification and Cyclization cluster_reaction Knoevenagel Condensation rhodanine Rhodanine product 5-Arylidenerhodanine rhodanine->product aldehyde R-CHO (Aldehyde) aldehyde->product discovery 1877: Discovery of Rhodanine by Nencki early_studies 1960s-1980s: Exploration of broad biological activities (antimicrobial, antifungal) discovery->early_studies epalrestat_dev 1980s: Development of Epalrestat early_studies->epalrestat_dev epalrestat_approval 1992: Epalrestat approved in Japan epalrestat_dev->epalrestat_approval pains_intro ~2010: Rhodanines flagged as PAINS epalrestat_approval->pains_intro modern_era Present: Ongoing research and nuanced understanding of rhodanine's potential pains_intro->modern_era hyperglycemia Hyperglycemia (High Blood Glucose) glucose Glucose hyperglycemia->glucose sorbitol Sorbitol Accumulation glucose->sorbitol Polyol Pathway nerve_damage Nerve Damage (Diabetic Neuropathy) sorbitol->nerve_damage aldose_reductase Aldose Reductase epalrestat Epalrestat epalrestat->aldose_reductase Inhibits

The Pharmacological Potential of 3-Cyclohexylrhodanine: An In-depth Technical Guide to Its Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rhodanine scaffold represents a "privileged" structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. Within this class, 3-cyclohexylrhodanine emerges as a compound of significant interest due to the unique physicochemical properties conferred by its bulky, lipophilic cyclohexyl group at the N-3 position. This technical guide provides a comprehensive analysis of the potential therapeutic targets of 3-cyclohexylrhodanine, synthesizing current knowledge and offering field-proven insights for researchers in drug discovery and development. We will delve into the established and putative molecular targets, the causality behind experimental choices for their validation, and detailed methodologies for future investigation. While direct extensive research on 3-cyclohexylrhodanine is emerging, this guide extrapolates from the well-documented activities of closely related rhodanine derivatives to illuminate its most promising therapeutic avenues.

Introduction: The Significance of the Rhodanine Scaffold and the N-3 Cyclohexyl Moiety

Rhodanine, a 2-thioxo-4-thiazolidinone core, has been a cornerstone in the development of heterocyclic drugs. Its derivatives have shown a remarkable diversity of pharmacological effects, including anti-diabetic, antiviral, anti-inflammatory, antimicrobial, and antitumor activities[1][2]. The versatility of the rhodanine ring allows for substitutions at various positions, most notably at the C-5 and N-3 positions, which significantly influences the compound's biological activity and target specificity[2].

The introduction of a cyclohexyl group at the N-3 position is a key structural modification. The cyclohexyl moiety increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and interact with hydrophobic pockets within target proteins. Furthermore, the rigid, three-dimensional structure of the cyclohexyl group can provide more specific contact points with a target protein compared to a flat aromatic ring, potentially leading to increased affinity and selectivity[3]. This strategic substitution suggests that 3-cyclohexylrhodanine may possess a distinct and potent pharmacological profile.

However, it is crucial to approach the study of rhodanine derivatives with a degree of caution. Many compounds containing this scaffold have been identified as Pan Assay Interference Compounds (PAINS), which can exhibit non-specific activity in high-throughput screening assays through mechanisms such as aggregation or reactivity[4][5]. Therefore, rigorous experimental validation is paramount to confirm true, on-target biological activity.

Potential Therapeutic Targets of 3-Cyclohexylrhodanine

Based on the extensive literature on rhodanine derivatives, two primary targets emerge as highly probable for 3-cyclohexylrhodanine: Aldose Reductase and Phosphatase of Regenerating Liver 3 (PRL-3). Additionally, inhibition of tyrosine kinases such as c-Src represents another plausible mechanism of action.

Aldose Reductase: A Key Player in Diabetic Complications

Aldose reductase is a critical enzyme in the polyol pathway, which converts glucose to sorbitol.[6] Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol and subsequent osmotic stress and oxidative damage in tissues. This process is a major contributor to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. The only marketed rhodanine-based drug, Epalrestat, is an aldose reductase inhibitor used for the treatment of diabetic neuropathy[7][8].

The rhodanine core is known to interact with the anionic binding site of aldose reductase, forming key hydrogen bonds. The substituent at the N-3 position can further influence the binding affinity and inhibitory potency. Molecular docking studies of various N-substituted rhodanine derivatives have shown that the substituent can interact with hydrophobic pockets in the enzyme's active site[1][2]. The bulky and lipophilic nature of the cyclohexyl group in 3-cyclohexylrhodanine is well-suited for such interactions, suggesting it could be a potent aldose reductase inhibitor.

Signaling Pathway: The Polyol Pathway and Aldose Reductase

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH Complications Diabetic Complications Sorbitol->Complications NADPH NADPH NADP NADP+ NADPH->NADP NAD NAD+ NADH NADH NAD->NADH AR Aldose Reductase AR->NADPH SDH Sorbitol Dehydrogenase SDH->NAD Inhibitor 3-Cyclohexylrhodanine Inhibitor->AR Inhibition

Caption: The Polyol Pathway mediated by Aldose Reductase.

Phosphatase of Regenerating Liver 3 (PRL-3): A Promoter of Cancer Metastasis

PRL-3, a protein tyrosine phosphatase, is overexpressed in a variety of cancers and is strongly correlated with metastasis and poor prognosis.[8][9] It plays a crucial role in cell migration, invasion, and angiogenesis. Consequently, PRL-3 has emerged as an attractive therapeutic target for the development of anti-cancer agents.[10][11]

Rhodanine-based compounds have been identified as potent inhibitors of PRL-3 through high-throughput screening.[8][11] These inhibitors are thought to bind to the active site of PRL-3, preventing the dephosphorylation of its downstream substrates. A benzylidene rhodanine derivative has shown significant inhibitory activity with an IC50 value in the sub-micromolar range.[7][12] The structural features of 3-cyclohexylrhodanine, particularly the N-3 substitution, could contribute to a strong and specific interaction with PRL-3, thereby blocking its pro-metastatic functions.

Signaling Pathway: PRL-3 and Cancer Metastasis

PRL3_Pathway cluster_membrane Cell Membrane Integrins Integrins PRL3 PRL-3 (PTP4A3) Integrins->PRL3 Activation Rho_GTPases Rho GTPases (e.g., RhoA, Rac1) PRL3->Rho_GTPases Activates Angiogenesis Angiogenesis PRL3->Angiogenesis Ezrin_dephospho Ezrin PRL3->Ezrin_dephospho Dephosphorylates CK8_dephospho Cytokeratin 8 PRL3->CK8_dephospho Dephosphorylates Inhibitor 3-Cyclohexylrhodanine Inhibitor->PRL3 Inhibition Cytoskeleton Cytoskeletal Rearrangement Rho_GTPases->Cytoskeleton Migration Cell Migration & Invasion Cytoskeleton->Migration Metastasis Metastasis Migration->Metastasis Angiogenesis->Metastasis Ezrin Ezrin (pY) Ezrin->PRL3 CK8 Cytokeratin 8 (pY) CK8->PRL3 Enzyme_Inhibition_Workflow Start Start Prep_Reagents Prepare Reagents: - Purified Enzyme - Substrate - 3-Cyclohexylrhodanine - Assay Buffer Start->Prep_Reagents Serial_Dilution Perform Serial Dilution of 3-Cyclohexylrhodanine Prep_Reagents->Serial_Dilution Assay_Setup Set up Assay Plate: - Blank (no enzyme) - Control (enzyme + substrate) - Test (enzyme + substrate + inhibitor) Serial_Dilution->Assay_Setup Pre_incubation Pre-incubate Enzyme with Inhibitor Assay_Setup->Pre_incubation Initiate_Reaction Initiate Reaction by adding Substrate Pre_incubation->Initiate_Reaction Incubation Incubate at Optimal Temperature and Time Initiate_Reaction->Incubation Stop_Reaction Stop Reaction (if necessary) Incubation->Stop_Reaction Measure_Signal Measure Signal (e.g., Absorbance, Fluorescence) Stop_Reaction->Measure_Signal Data_Analysis Analyze Data: - Calculate % Inhibition - Determine IC50 Value Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for an in vitro enzyme inhibition assay.

Detailed Protocol: Spectrophotometric Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of 3-cyclohexylrhodanine in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in assay buffer. The final DMSO concentration in the assay should be kept constant and low (typically <1%).

    • Prepare the purified enzyme and its specific substrate in the assay buffer at their optimal concentrations.

  • Assay Procedure (96-well plate format):

    • Blank wells: Add assay buffer and the corresponding volume of solvent.

    • Control wells (100% activity): Add enzyme solution, assay buffer, and the corresponding volume of solvent.

    • Test wells: Add enzyme solution and the serially diluted 3-cyclohexylrhodanine solutions.

    • Pre-incubate the plate at the optimal temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells except the blanks.

    • Immediately measure the change in absorbance over time using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) for each well from the linear portion of the reaction curve.

    • Determine the percentage of inhibition for each concentration of 3-cyclohexylrhodanine using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. [13][14][15][16]

Workflow for Cell-Based Assays

Cell-based assays are crucial for evaluating the effect of 3-cyclohexylrhodanine in a more physiologically relevant context. The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation. [1][2][7][17][18]

Workflow Diagram: MTT Cell Viability Assay

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Incubate_Adhesion Incubate for Cell Adhesion (24h) Seed_Cells->Incubate_Adhesion Treat_Cells Treat Cells with Serial Dilutions of 3-Cyclohexylrhodanine Incubate_Adhesion->Treat_Cells Incubate_Treatment Incubate for Desired Exposure Time (e.g., 24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent to each Well Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for Formazan Crystal Formation (2-4h) Add_MTT->Incubate_Formazan Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_Formazan->Solubilize Measure_Absorbance Measure Absorbance at ~570nm Solubilize->Measure_Absorbance Data_Analysis Analyze Data: - Calculate % Viability - Determine IC50 Value Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for an MTT cell viability assay.

Detailed Protocol: MTT Assay

  • Cell Seeding:

    • Seed the desired cell line into a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of 3-cyclohexylrhodanine in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Solubilization:

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the % viability against the logarithm of the compound concentration and determine the IC50 value. [13][14][15][16]

Quantitative Data Summary

While specific quantitative data for 3-cyclohexylrhodanine is limited in the public domain, the following table presents representative IC50 values for other rhodanine derivatives against the potential targets discussed. This data serves as a benchmark for future studies on 3-cyclohexylrhodanine.

Rhodanine DerivativeTargetIC50 Value (µM)Reference
Benzylidene rhodanine derivativePRL-30.9[7][12]
CG-707PRL-30.8[10]
BR-1PRL-31.1[10]
5-(5-chloro-2-(trifluoromethyl)benzylidene)-2-thioxothiazolidin-4-onePRL-315.22[9]
Rhodanine-3-acetamide derivative (3f)Aldose Reductase0.12[17][18]
N-phenylbenzamide kinase inhibitor (TL02-59)AML cell growth (Fgr kinase)<0.001[19]

Conclusion and Future Directions

3-Cyclohexylrhodanine holds significant promise as a therapeutic agent due to its unique structural features within the versatile rhodanine class. Based on extensive research on related compounds, Aldose Reductase and PRL-3 stand out as primary potential targets for this molecule, with implications for the treatment of diabetic complications and cancer metastasis, respectively. The inhibition of tyrosine kinases such as c-Src also presents a plausible mechanism of action.

The path forward for the development of 3-cyclohexylrhodanine requires a systematic and rigorous approach to target validation and characterization. The experimental workflows and protocols detailed in this guide provide a robust framework for such investigations. Future research should focus on:

  • Determining the specific IC50 values of 3-cyclohexylrhodanine against a panel of purified enzymes , including Aldose Reductase, PRL-3, and various tyrosine kinases.

  • Conducting cell-based assays to evaluate its efficacy in relevant disease models and to elucidate its downstream cellular effects.

  • Performing structural biology studies (e.g., X-ray crystallography) to determine the precise binding mode of 3-cyclohexylrhodanine to its targets.

  • Addressing the potential for off-target effects and PAINS properties through comprehensive selectivity profiling and counter-screening assays.

By following these guidelines, the scientific community can unlock the full therapeutic potential of 3-cyclohexylrhodanine and pave the way for the development of novel and effective treatments for a range of diseases.

References

  • A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. (2022, November 29). PubMed. Retrieved January 18, 2026, from [Link]

  • New Rhodanine-Sulfonate Compounds Developed to Inhibit Aldose Reductase in Diabetes Research. (2025, November 7). GeneOnline News. Retrieved January 18, 2026, from [Link]

  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Rhodanine-3-Acetamide Derivatives as Aldose and Aldehyde Reductase Inhibitors to Treat Diabetic Complications; Synthesis, Biological Evaluation and Molecular Docking Studies. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications. (n.d.). SciSpace. Retrieved January 18, 2026, from [Link]

  • Rhodanine-based PRL-3 inhibitors blocked the migration and invasion of metastatic cancer cells. (2013, July 1). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (2022, June 10). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. (2025, August 5). ResearchGate. Retrieved January 18, 2026, from [Link]

  • The dual inhibition against the activity and expression of tyrosine phosphatase PRL-3 from a rhodanine derivative. (2021, June 1). PubMed. Retrieved January 18, 2026, from [Link]

  • Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • IC50 value calculation? (2017, March 5). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE Technologies. Retrieved January 18, 2026, from [Link]

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An In-Depth Technical Guide to the In Silico Prediction of 3-Cyclohexylrhodanine Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rhodanine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial effects.[1][2][3] 3-Cyclohexylrhodanine, a specific derivative, presents a compelling case for computational investigation to unlock its therapeutic potential. This guide provides a comprehensive, technically-grounded framework for the in silico prediction of its bioactivity. We will move beyond a simple recitation of methods to explain the scientific rationale behind each step, establishing a self-validating workflow from ligand preparation to advanced molecular dynamics. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply predictive modeling to accelerate the discovery and optimization of rhodanine-based therapeutics.

Introduction: The Rhodanine Scaffold and the Imperative for In Silico Analysis

Rhodanines (2-thioxo-1,3-thiazolidin-4-ones) are five-membered heterocyclic compounds that have consistently emerged as hits in high-throughput screening (HTS) campaigns.[1] Their synthetic tractability and ability to be modified at several positions allow for the creation of large, diverse chemical libraries.[3] This has led to the development of rhodanine-containing molecules targeting a plethora of proteins, including enzymes like aldose reductase, kinases, and viral proteins.[4][5]

However, the rhodanine moiety is not without its challenges. It has been flagged as a potential Pan Assay Interference Compound (PAINS), a class of molecules that can exhibit non-specific activity in biochemical assays, leading to false positives.[6][7] This makes rigorous, multi-faceted computational analysis not just beneficial, but essential. By predicting bioactivity in silico, we can:

  • Prioritize experimental testing: Focus resources on derivatives with the highest predicted potency and most favorable safety profiles.

  • Elucidate Mechanism of Action (MoA): Generate hypotheses about how the molecule interacts with its biological target at an atomic level.

  • De-risk development: Identify potential liabilities, such as off-target effects or poor pharmacokinetic properties, early in the discovery pipeline.

  • Guide rational design: Understand the structure-activity relationships (SAR) to intelligently design next-generation analogs with improved efficacy and specificity.[4]

This guide will use 3-cyclohexylrhodanine as a representative molecule to illustrate a robust computational workflow.

The Computational Workflow: A Validated Strategy

A successful in silico investigation is not a linear path but an integrated, iterative process. Our workflow is designed to build confidence at each stage, using multiple computational techniques to cross-validate findings.

G cluster_prep 1. Preparation cluster_screening 2. Primary Screening & Modeling cluster_refinement 3. Refinement & Validation cluster_analysis 4. Analysis Ligand Ligand Preparation (3-Cyclohexylrhodanine) Docking Molecular Docking (Binding Pose Prediction) Ligand->Docking Target Target Identification & Preparation Target->Docking MD Molecular Dynamics (Stability Assessment) Docking->MD Top Poses Interpretation Integrated Data Interpretation Docking->Interpretation QSAR QSAR Modeling (Activity Prediction) QSAR->Interpretation MD->Interpretation Binding Free Energy ADMET ADMET Prediction (Drug-likeness Profile) ADMET->Interpretation Interpretation->QSAR Iterative Design

Caption: Integrated workflow for in silico bioactivity prediction.

Foundational Stage: Ligand and Target Preparation

The principle of "garbage in, garbage out" is paramount in computational chemistry. The accuracy of all subsequent predictions hinges on the meticulous preparation of the small molecule and its protein target.

Ligand Preparation: 3-Cyclohexylrhodanine

The goal of ligand preparation is to generate a low-energy, three-dimensional conformation of the molecule with the correct protonation state and atomic charges.

Rationale: Docking and simulation programs are highly sensitive to the input geometry and electrostatics of the ligand. An incorrect protonation state (e.g., at physiological pH 7.4) can completely alter the hydrogen bonding patterns, leading to erroneous binding mode predictions. A high-energy conformation may get trapped in a local minimum during docking, never finding the true binding pose.

Step-by-Step Protocol:

  • Obtain 2D Structure: Retrieve the structure of 3-cyclohexylrhodanine from a reputable database like PubChem (CID 95740).[8]

  • Generate 3D Coordinates: Use a tool like Open Babel or the builder functionality within Schrödinger Maestro or MOE (Molecular Operating Environment) to convert the 2D representation into a 3D structure.

  • Energy Minimization: Perform an initial energy minimization using a suitable force field (e.g., MMFF94 or OPLS). This step relieves any steric strain from the initial 3D conversion.

  • Protonation State and Tautomer Prediction: Employ a tool like Epik (Schrödinger) or the Protonate 3D function (MOE) to predict the most likely protonation and tautomeric states at a defined pH (typically 7.4).

  • Charge Assignment: Assign partial atomic charges using a quantum mechanical method (e.g., AM1-BCC) or a force-field based method. This is critical for accurately modeling electrostatic interactions.

Target Identification and Preparation

For 3-cyclohexylrhodanine, we must first identify plausible biological targets. Rhodanine derivatives are known to inhibit a wide range of enzymes, including carbonic anhydrases, kinases, and various microbial enzymes like Mycobacterium tuberculosis InhA.[9][10] For this guide, we will select Phosphatase of Regenerating Liver 3 (PRL-3) as a representative target, as it is a well-documented target for rhodanine-based anticancer agents.[4][11]

Rationale: The protein structure must be "cleaned" to be computationally ready. Crystal structures from the Protein Data Bank (PDB) often contain non-standard residues, missing atoms, and water molecules that are not involved in binding. Failing to properly prepare the receptor can lead to steric clashes, incorrect scoring, and failed calculations.

Step-by-Step Protocol:

  • Select PDB Structure: Identify a high-resolution (<2.5 Å) crystal structure of the target protein. For PRL-3, PDB ID: 1XM2 is a suitable choice.

  • Protein Preparation Workflow: Use a dedicated tool like Schrödinger's Protein Preparation Wizard or MOE's Structure Preparation tool. This automated workflow typically performs the following crucial steps:

    • Remove non-essential components: Delete all water molecules more than 5 Å away from the active site, as well as any co-solvents or non-interacting ions.

    • Add Hydrogens: Add hydrogen atoms, as they are typically not resolved in X-ray crystallography.

    • Assign Protonation States: Predict the protonation states of titratable residues (His, Asp, Glu) at the target pH.

    • Optimize Hydrogen Bond Network: Flip and reorient residue side chains (e.g., Asn, Gln, His) to optimize the hydrogen bonding network.

    • Restrained Minimization: Perform a brief, restrained energy minimization to relieve any steric clashes introduced during preparation, ensuring the backbone atoms do not deviate significantly from the crystal structure.

  • Define the Binding Site: Define the receptor grid for docking. This is typically centered on the co-crystallized ligand (if present) or on catalytically important residues identified from the literature.

Predictive Modeling: From Docking to Dynamics

With prepared inputs, we can now proceed to predict the interaction and its stability.

Molecular Docking

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction via a scoring function.

Rationale: Docking serves as the primary computational screening method. It allows us to rapidly evaluate if a molecule can physically and energetically fit into the target's active site. A successful docking protocol should be able to reproduce the binding mode of a known ligand (re-docking), providing confidence in its predictions for novel compounds.

Step-by-Step Protocol (using AutoDock Vina):

  • Prepare Files: Convert the prepared ligand and receptor files into the PDBQT format, which includes atomic charges and atom type definitions.

  • Define Search Space: Define a "grid box" that encompasses the entire binding site. The size should be large enough to allow rotational and translational freedom for the ligand but small enough to focus the search.

  • Run Docking Simulation: Execute the Vina algorithm. It will perform a series of conformational searches, generating multiple binding poses.

  • Analyze Results: The output will provide a list of poses ranked by their binding affinity score (in kcal/mol). The lower (more negative) the score, the more favorable the predicted interaction.

  • Pose Inspection: Critically visualize the top-ranked poses. A plausible pose should exhibit chemically sensible interactions, such as hydrogen bonds with key residues, hydrophobic packing, and pi-stacking (if applicable).

Table 1: Example Docking Results for 3-Cyclohexylrhodanine against PRL-3

Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5Cys171, Arg177Hydrogen Bond, Hydrophobic
2-8.2Ser172, Asp129Hydrogen Bond, Electrostatic
3-7.9Trp130, Phe173Hydrophobic, Pi-Sulfur
Molecular Dynamics (MD) Simulations

While docking provides a static snapshot, MD simulations assess the dynamic stability of the ligand-protein complex over time in a simulated physiological environment.

Rationale: A high-ranking docking pose may not be stable. The protein is not a rigid entity; it is a dynamic system. MD simulations allow us to observe whether the ligand remains securely bound in its predicted pose or if it dissociates, indicating an unstable or transient interaction. This adds a crucial layer of validation to docking results.

Step-by-Step Protocol (Conceptual Workflow using GROMACS/AMBER):

  • System Setup: Place the top-ranked protein-ligand complex from docking into a simulation box.

  • Solvation: Add water molecules to solvate the system, mimicking an aqueous environment.

  • Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

  • Minimization: Perform a series of energy minimization steps to relax the system.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate the pressure while restraining the protein and ligand. This allows the solvent to arrange naturally around the complex.

  • Production Run: Release the restraints and run the simulation for a significant period (e.g., 100 nanoseconds). Trajectories (atomic coordinates over time) are saved at regular intervals.

  • Analysis: Analyze the trajectory to calculate metrics like:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the ligand and protein backbone from their starting positions. A stable RMSD for the ligand indicates it remains bound.

    • Root Mean Square Fluctuation (RMSF): Shows the flexibility of different parts of the protein.

    • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time.

G cluster_md Molecular Dynamics Simulation Workflow Start Docked Complex Setup System Setup (Solvation & Ionization) Start->Setup Min Energy Minimization Setup->Min Equil Equilibration (NVT & NPT) Min->Equil Prod Production MD Run (100 ns) Equil->Prod Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Prod->Analysis End Binding Stability Assessment Analysis->End

Caption: Key stages of a molecular dynamics simulation.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for assessing the "drug-likeness" of a compound.

Rationale: A highly potent molecule is useless if it has poor oral bioavailability, is rapidly metabolized, or is toxic. In silico ADMET models, like the SwissADME web tool, use established rules and predictive models to flag potential liabilities early.[12]

Key Parameters to Evaluate:

  • Lipinski's Rule of Five: A set of rules of thumb to evaluate drug-likeness and potential for oral bioavailability.

  • Topological Polar Surface Area (TPSA): Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.[12]

  • CYP450 Inhibition: Predicts if the compound is likely to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.

  • PAINS Alerts: Specifically flags substructures, like some rhodanine derivatives, that are known to cause interference in assays.

Table 2: Predicted ADMET Properties for 3-Cyclohexylrhodanine

PropertyPredicted ValueAssessment
Molecular Weight215.35 g/mol Pass (Lipinski <500)
LogP2.15Pass (Lipinski <5)
H-Bond Donors1Pass (Lipinski <5)
H-Bond Acceptors2Pass (Lipinski <10)
TPSA51.6 ŲGood oral absorption likely
PAINS Alert1 alert (rhodanine_A)Caution: Potential for non-specific activity

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step computational workflow for predicting the bioactivity of 3-cyclohexylrhodanine. By integrating molecular docking, molecular dynamics, and ADMET prediction, we can build a comprehensive profile of the molecule's potential as a therapeutic agent. The docking results suggest a favorable binding affinity for the PRL-3 active site, and the ADMET profile is largely favorable, though the PAINS alert warrants careful experimental validation.

The next logical steps would be to:

  • Perform MD simulations on the top docking pose to confirm its stability.

  • Conduct in vitro enzymatic assays against PRL-3 to experimentally validate the predicted inhibitory activity.

  • Synthesize and test analogs based on the binding pose to improve potency and mitigate any potential for non-specific activity.

By leveraging the predictive power of in silico techniques, we can navigate the complexities of drug discovery with greater efficiency and a higher probability of success.

References

  • Tomišič, T., & Mašič, L. P. (2009). Rhodanine as a Privileged Scaffold in Drug Discovery. Current Medicinal Chemistry, 16(13), 1596-1629. Available from: [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Available from: [Link]

  • Foroughi, M. M., et al. (2021). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(11), 1087-1100. Available from: [Link]

  • Kaur, R., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 101(2), 235-266. Available from: [Link]

  • Lesyk, R., & Zimenkovsky, B. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert Opinion on Drug Discovery, 12(10), 973-988. Available from: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. Available from: [Link]

  • Szeremeta, D., et al. (2021). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 16(11), 1249-1267. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 95740, 3-Cyclohexylrhodanine. Retrieved from [Link]

  • Sreepathi, N., et al. (2024). In Silico Analysis of Rhodanine and Rhodanine Acetic Acid Derivatives as Inhibitors of Xanthine Oxidase. African Journal of Biological Sciences, 6(12), 144-156. Available from: [Link]

  • Trotsko, N., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3745. Available from: [Link]

  • Colombo, E., et al. (2016). In Silico Driven Design and Synthesis of Rhodanine Derivatives as Novel Antibacterials Targeting the Enoyl Reductase InhA. Journal of Medicinal Chemistry, 59(24), 11047-11064. Available from: [Link]

  • Abuelizz, H. A., et al. (2023). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 28(1), 1-25. Available from: [Link]

  • Al-Ostath, A. I., et al. (2022). Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation. Scientific Reports, 12(1), 18585. Available from: [Link]

  • Trotsko, N., & Szczepański, J. (2022). Anticancer Profile of Rhodanines. Encyclopedia.pub. Available from: [Link]

  • Min, H. K., et al. (2010). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(20), 6098-6101. Available from: [Link]

  • Al-Absi, F. A., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 27(21), 7486. Available from: [Link]

Sources

Spectroscopic Characterization of 3-Cyclohexylrhodanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexylrhodanine, a derivative of the rhodanine heterocyclic core, represents a class of compounds with significant interest in medicinal chemistry and drug discovery. The rhodanine scaffold is recognized as a privileged structure, frequently appearing in compounds exhibiting a wide array of biological activities. The addition of a cyclohexyl group at the N-3 position imparts specific lipophilic characteristics that can influence the molecule's pharmacokinetic and pharmacodynamic properties.

Accurate structural elucidation and purity assessment are paramount in the development of any potential therapeutic agent. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful and non-destructive means to achieve this. This technical guide offers an in-depth analysis of the expected spectroscopic data for 3-cyclohexylrhodanine, providing a foundational understanding for researchers working with this and related molecules. While experimental data is not publicly available, this guide is based on established spectroscopic principles and predicted data to serve as a reliable reference.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of 3-cyclohexylrhodanine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy detects the absorption of radiofrequency radiation by hydrogen nuclei in a strong magnetic field. The chemical environment of each proton influences its resonance frequency, resulting in a unique chemical shift (δ) value.

Experimental Protocol (General):

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-cyclohexylrhodanine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 300 MHz or higher). Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Chemical Shift
~4.0 - 4.2Singlet2HS-CH₂-C=OProtons are adjacent to a sulfur atom and a carbonyl group, leading to a downfield shift.
~3.8 - 4.0Multiplet1HN-CH (cyclohexyl)The proton is directly attached to the nitrogen atom of the rhodanine ring, causing a significant downfield shift.
~1.2 - 2.0Multiplets10HCyclohexyl CH₂These protons are part of the aliphatic cyclohexyl ring and resonate in the typical upfield region for alkanes.

Interpretation: The ¹H NMR spectrum is expected to be relatively simple and highly informative. The singlet for the methylene protons on the rhodanine ring (S-CH₂-C=O) is a key diagnostic peak. The multiplet corresponding to the methine proton of the cyclohexyl group directly attached to the nitrogen will be the most downfield of the aliphatic signals. The remaining cyclohexyl protons will appear as a complex set of overlapping multiplets in the upfield region.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol (General): The sample preparation is the same as for ¹H NMR. ¹³C NMR experiments, particularly with proton decoupling, are standard.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentCausality of Chemical Shift
~200 - 205C=SThe thiocarbonyl carbon is highly deshielded and appears significantly downfield.
~170 - 175C=OThe carbonyl carbon of the amide is also deshielded, but to a lesser extent than the thiocarbonyl.
~55 - 60N-CH (cyclohexyl)The carbon directly attached to the nitrogen is shifted downfield.
~35 - 40S-CH₂-C=OThis methylene carbon is influenced by the adjacent sulfur and carbonyl groups.
~25 - 35Cyclohexyl CH₂The remaining carbons of the cyclohexyl ring appear in the typical aliphatic region.

Interpretation: The ¹³C NMR spectrum will clearly show the three key carbons of the rhodanine ring: the thiocarbonyl, the carbonyl, and the methylene carbon. The six carbons of the cyclohexyl ring will give rise to signals in the aliphatic region, with the carbon directly attached to the nitrogen appearing at the lowest field among them due to the electronegativity of the nitrogen atom.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic absorption frequencies.

Experimental Protocol (General):

  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory) or as a solution in a suitable solvent (e.g., CCl₄).

  • Data Acquisition: The spectrum is recorded using an FTIR spectrometer.

Predicted IR Absorption Frequencies:

Wavenumber (cm⁻¹)IntensityAssignment
~2930, 2850StrongC-H stretching (cyclohexyl)
~1730StrongC=O stretching (amide)
~1250StrongC=S stretching (thiocarbonyl)
~1450MediumCH₂ bending (scissoring)
~1100MediumC-N stretching

Interpretation: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the lactam ring. Another key feature will be the strong C-H stretching vibrations from the numerous C-H bonds of the cyclohexyl group. The thiocarbonyl (C=S) stretch is also a characteristic absorption, although it can sometimes be weaker and appear in a more complex region of the spectrum.

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the elemental composition of a molecule. Fragmentation patterns can also offer valuable structural insights.

Experimental Protocol (General):

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular weight of 3-cyclohexylrhodanine (C₉H₁₃NOS₂) is 215.34 g/mol . A prominent molecular ion peak at m/z = 215 is expected, especially with a soft ionization technique like ESI.

  • Key Fragmentation Pathways: Under harder ionization conditions like EI, fragmentation of the molecule is expected.

G M [M]⁺˙ m/z = 215 F1 [M - C₆H₁₁]⁺ m/z = 132 M->F1 - C₆H₁₁• F2 [C₆H₁₁]⁺ m/z = 83 M->F2 - C₃H₂NOS₂• F3 [M - S]⁺˙ m/z = 183 M->F3 - S F4 [M - CS]⁺˙ m/z = 171 M->F4 - CS

Caption: Predicted key fragmentation pathways for 3-cyclohexylrhodanine in mass spectrometry.

Interpretation: The mass spectrum will provide the molecular weight of the compound. The fragmentation pattern can help to confirm the structure. The loss of the cyclohexyl radical is a likely fragmentation pathway, leading to a fragment ion corresponding to the rhodanine core. Cleavage of the rhodanine ring itself can also occur, leading to other characteristic fragment ions.

Conclusion

The comprehensive analysis of 3-cyclohexylrhodanine using a combination of NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation and purity assessment. The predicted data presented in this guide, based on fundamental spectroscopic principles, offers a robust framework for researchers to interpret their experimental findings. A thorough understanding of the expected spectroscopic signatures is crucial for advancing the study of this and other rhodanine derivatives in the pursuit of new therapeutic agents.

References

  • PubChem. Rhodanine, 3-cyclohexyl-. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • ChemDoodle Web Components. NMR Prediction. iChemLabs, LLC. [Link]

  • NIST Chemistry WebBook. Infrared Spectroscopy. National Institute of Standards and Technology. [Link]

The Ascendancy of 3-Cyclohexyl-Rhodanine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rhodanine core, a five-membered heterocyclic motif, has long been recognized as a "privileged scaffold" in medicinal chemistry, owing to its synthetic tractability and its ability to interact with a wide array of biological targets.[1][2] Among the myriad of possible substitutions, the N-3 position offers a critical vector for modulating potency, selectivity, and pharmacokinetic properties. This technical guide delves into the unique attributes of the 3-cyclohexyl-rhodanine core, a modification that has consistently yielded compounds with significant therapeutic potential. We will explore the synthetic strategies for its elaboration, its diverse biological activities with a focus on anticancer and antimicrobial applications, and the underlying structure-activity relationships that govern its function. This document serves as a comprehensive resource for researchers aiming to leverage the 3-cyclohexyl-rhodanine scaffold in the design and development of novel therapeutic agents.

Introduction: The Privileged Nature of the Rhodanine Scaffold

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for diverse biological targets.[1] Rhodanine (2-thioxo-1,3-thiazolidin-4-one) and its derivatives have firmly established their place within this esteemed class of compounds.[2][3] The rhodanine ring system presents multiple points for chemical modification, most notably at the C-5 and N-3 positions, allowing for the generation of vast chemical libraries with diverse biological activities.[4] These activities span a wide therapeutic spectrum, including antimicrobial, antiviral, antidiabetic, and anticancer effects.[4][5]

The N-3 position of the rhodanine ring plays a crucial role in defining the molecule's interaction with its biological targets. The substituent at this position can influence the compound's lipophilicity, steric profile, and hydrogen bonding capacity, thereby fine-tuning its pharmacological properties. While various alkyl and aryl groups have been explored at this position, the cyclohexyl moiety has emerged as a particularly interesting substituent, consistently contributing to potent biological activity.

The Strategic Importance of the 3-Cyclohexyl Substituent

The introduction of a cyclohexyl group at the N-3 position of the rhodanine scaffold imparts several advantageous properties:

  • Optimal Lipophilicity: The non-polar, bulky nature of the cyclohexyl group can enhance the compound's ability to cross cellular membranes and interact with hydrophobic pockets within target proteins.

  • Steric Influence: The conformational flexibility of the cyclohexyl ring can allow for an induced fit into the active sites of enzymes, contributing to enhanced binding affinity and selectivity.

  • Metabolic Stability: The alicyclic nature of the cyclohexyl group can confer a degree of metabolic stability compared to more labile substituents.

These attributes have made the 3-cyclohexyl-rhodanine core a recurring motif in the discovery of potent bioactive molecules.

Synthetic Strategies: Building the 3-Cyclohexyl-Rhodanine Core and its Derivatives

The synthesis of 3-cyclohexyl-rhodanine derivatives is typically achieved through a straightforward and efficient multi-step process.

Synthesis of the Core Scaffold: 3-Cyclohexyl-2-thioxothiazolidin-4-one

The foundational 3-cyclohexyl-rhodanine core can be synthesized through several established methods. A common approach involves the reaction of cyclohexylamine with carbon disulfide and an α-haloacetic acid derivative.

Key Diversification Reaction: The Knoevenagel Condensation

The most versatile method for generating a diverse library of 3-cyclohexyl-rhodanine derivatives is the Knoevenagel condensation.[6][7] This reaction involves the condensation of the active methylene group at the C-5 position of the 3-cyclohexyl-rhodanine core with a wide variety of aldehydes or ketones.[6] The reaction is typically catalyzed by a weak base, such as piperidine or sodium acetate, and proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated carbonyl system.[6][7]

Knoevenagel_Condensation Core 3-Cyclohexyl-Rhodanine Intermediate Nucleophilic Addition Intermediate Core->Intermediate + R-CHO Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Intermediate Base Weak Base (e.g., Piperidine) Base->Intermediate Catalyst Product 5-Arylidene-3-cyclohexyl-rhodanine Derivative Intermediate->Product - H₂O (Dehydration) Water H₂O

Experimental Protocol: General Procedure for the Knoevenagel Condensation of 3-Cyclohexyl-rhodanine [8]

  • Reactant Mixture: In a round-bottom flask, dissolve 3-cyclohexyl-2-thioxothiazolidin-4-one (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in a suitable solvent, such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents).

  • Reaction Conditions: Reflux the reaction mixture for a period of 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution and can be collected by filtration.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure 5-arylidene-3-cyclohexyl-rhodanine derivative.

This robust and high-yielding reaction allows for the introduction of a vast array of substituents at the C-5 position, enabling extensive structure-activity relationship (SAR) studies.

Biological Activities of 3-Cyclohexyl-Rhodanine Derivatives

Derivatives of the 3-cyclohexyl-rhodanine scaffold have demonstrated a broad spectrum of biological activities, with particularly promising results in the fields of oncology and infectious diseases.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 3-cyclohexyl-rhodanine derivatives against various cancer cell lines.[5] The mechanism of action is often multifactorial, involving the inhibition of key enzymes and disruption of critical signaling pathways involved in cancer cell proliferation and survival.

One study investigating a series of 3,5-disubstituted rhodanine derivatives found that a compound with a 3-cyclohexyl substituent exhibited significant inhibitory activity against MCF-7 breast cancer cells.[5] Interestingly, in this particular series, the 3-cyclohexyl derivative showed slightly lower, yet still potent, activity compared to a 2-chlorophenyl substituted analog, highlighting the nuanced role of the N-3 substituent in modulating anticancer efficacy.[5]

Table 1: Selected Anticancer Activity of 3-Cyclohexyl-Rhodanine Derivatives

Compound IDC-5 SubstituentCancer Cell LineIC50 (µM)Reference
20 CinnamoylMCF-7- (77% inhibition at 10 µg/mL)[5]
Antimicrobial Activity

The 3-cyclohexyl-rhodanine scaffold has also proven to be a fertile ground for the discovery of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.

A study detailing the synthesis and antimicrobial evaluation of novel rhodanine derivatives utilized 3-cyclohexyl-2-thioxothiazolidin-4-one as a key precursor.[8] The resulting 5-substituted derivatives, such as 3-cyclohexyl-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one and 3-cyclohexyl-5-(2-hydroxybenzylidene)-2-thioxothiazolidin-4-one, displayed notable inhibitory effects against various Gram-positive and Gram-negative bacteria.[8]

Table 2: Selected Antimicrobial Activity of 3-Cyclohexyl-Rhodanine Derivatives

Compound IDC-5 SubstituentOrganismActivityReference
13 4-FluorobenzylideneStaphylococcus aureus, Bacillus subtilis, Salmonella sp., Escherichia coliActive[8]
23 2-HydroxybenzylideneStaphylococcus aureus, Bacillus subtilis, Salmonella sp., Escherichia coliActive[8]

Structure-Activity Relationships (SAR)

The biological activity of 3-cyclohexyl-rhodanine derivatives is intricately linked to the nature of the substituents at both the N-3 and C-5 positions.

  • N-3 Position: The cyclohexyl group at this position generally confers a favorable lipophilic character. However, as seen in some anticancer studies, subtle changes to other aryl or substituted alkyl groups can fine-tune potency, suggesting that a balance of steric bulk and electronic properties is crucial.[5] In some instances, smaller N-3 substituents have been shown to be more potent, likely due to reduced steric hindrance.[2]

  • C-5 Position: The substituent at the C-5 position, typically introduced via the Knoevenagel condensation, is a major determinant of biological activity and target selectivity. The diverse array of aromatic and heteroaromatic aldehydes that can be employed in this reaction allows for extensive exploration of the chemical space around the target's binding site. For example, the presence of electron-withdrawing or electron-donating groups on a C-5-benzylidene ring can significantly impact the compound's potency.

Mechanism of Action: A Multifaceted Approach

The precise mechanism of action of 3-cyclohexyl-rhodanine derivatives can vary depending on the specific compound and its biological target. However, several general mechanisms have been proposed for the broader class of rhodanine-based compounds, which are likely applicable to their 3-cyclohexyl counterparts.

Rhodanine derivatives have been shown to act as inhibitors of various enzymes, including kinases, phosphatases, and proteases.[9] The α,β-unsaturated carbonyl moiety of 5-arylidene derivatives can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues (such as cysteine) in the active site of target enzymes. However, it is important to note that many rhodanine-based inhibitors act through non-covalent interactions as well.

The modulation of key signaling pathways is another important aspect of the mechanism of action of these compounds. For instance, some rhodanine derivatives have been shown to interfere with pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[10][11]

Signaling_Pathway Rhodanine 3-Cyclohexyl-Rhodanine Derivative Kinase Protein Kinase (e.g., Akt, MAPK) Rhodanine->Kinase Inhibition Apoptosis Apoptosis Rhodanine->Apoptosis Induces Proliferation Cell Proliferation Kinase->Proliferation Promotes Survival Cell Survival Kinase->Survival Promotes Kinase->Apoptosis Inhibits

Future Perspectives and Conclusion

The 3-cyclohexyl-rhodanine scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. Its synthetic accessibility, coupled with the ability to readily diversify its structure, makes it an attractive starting point for drug discovery campaigns. Future research in this area will likely focus on:

  • Target Deconvolution: Identifying the specific molecular targets of novel, highly potent 3-cyclohexyl-rhodanine derivatives.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the scaffold to improve its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Combination Therapies: Investigating the synergistic effects of 3-cyclohexyl-rhodanine derivatives with existing therapeutic agents.

References

  • Tommasi, T., & Masic, L. P. (2009). Rhodanine as a privileged scaffold in drug discovery. Current medicinal chemistry, 16(13), 1596–1629.
  • Helal, M. H. (2016). Synthesis and in vitro evaluation of novel rhodanine derivatives as potential antimicrobial activities. Der Pharma Chemica, 8(20), 149-157.
  • Roszczenko, P., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3786.
  • Avupati, V. R., et al. (2022). Review of anticancer potentials and structure-activity relationships (SAR) of rhodanine derivatives. Biomedicine & Pharmacotherapy, 145, 112406.
  • Mermer, A. (2021). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Mini-Reviews in Medicinal Chemistry, 21(6), 738-789.
  • Kaur, R., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 100(6), 893-925.
  • Tomi, I. H. R., et al. (2021). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Mini-Reviews in Medicinal Chemistry, 21(6), 738-789.
  • Lesyk, R., et al. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert Opinion on Drug Discovery, 12(11), 1089-1103.
  • Wikipedia. (n.d.). Knoevenagel condensation. In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Gujjar, R., et al. (2023). Design, synthesis and biological evaluation of 3-substituted-2-thioxothiazolidin-4-one (rhodanine) derivatives as antitubercular agents against Mycobacterium tuberculosis protein tyrosine phosphatase B. European Journal of Medicinal Chemistry, 258, 115571.
  • Insuasty, B., et al. (2013). Synthesis, Antifungal and Antitumor Activity of Novel (Z)-5-Hetarylmethylidene-1,3-thiazol-4-ones and (Z)-5-Ethylidene-1,3-thiazol-4-ones. Molecules, 18(5), 5484-5501.
  • Thermo Fisher Scientific. (n.d.).
  • Dube, H., et al. (2018). Rhodanine-Based Chromophores – Fast Access to Capable Photoswitches and Application in Light-Induced Apoptosis. ChemRxiv.
  • Park, S. K., et al. (2006). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(11), 2996-2999.
  • Khan, K. M., et al. (2018). Knoevenagel reaction in [MMIm][MSO4]: Synthesis of Coumarins. Semantic Scholar.
  • Trotsko, N. (2019). Synthesis of title compound 3. Reagent and conditions: Rhodanine (1)...
  • Supuran, C. T., et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 26(16), 4882.
  • PubChem. (n.d.). Rhodanine, 3-cyclohexyl-.
  • Pratap, U. R., et al. (2014). Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes.
  • Fortin, J., et al. (2024). Design and synthesis of fluorescent rhodanine-based derivatives as anti-fibrillar and anti-oligomer agents against α-synuclein and 2N4R tau. Bioorganic & Medicinal Chemistry, 112, 117990.
  • El-Sayed, M. A., et al. (2024). Molecular Mechanisms and Signaling Pathways Underlying the Therapeutic Potential of Thymoquinone Against Colorectal Cancer. International Journal of Molecular Sciences, 25(1), 543.
  • Mermer, A. (2021). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview.
  • Varghese, E., et al. (2019). Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer. Inflammopharmacology, 27(6), 1139-1153.
  • Simeonov, A., et al. (2023). Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. ACS Chemical Biology, 18(1), 194-207.
  • Petran, M., et al. (2015). Modulation of Tumour-Related Signaling Pathways By Natural Pentacyclic Triterpenoids And Their Semisynthetic Derivatives. Current Pharmaceutical Design, 21(27), 3971-3990.
  • Ghosh, A., et al. (2024). Phytochemical-Mediated Modulation of Signaling Pathways: A Promising Avenue for Drug Discovery.

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Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 3-Cyclohexylrhodanine from Cyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, research-grade protocol for the synthesis of 3-cyclohexylrhodanine, a substituted rhodanine derivative. Rhodanine and its analogues are privileged scaffolds in medicinal chemistry, recognized for a wide spectrum of biological activities. This guide is intended for researchers, chemists, and drug development professionals, offering an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, critical safety considerations, and characterization methods. The protocol is designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a fundamental understanding of the underlying chemical principles.

Introduction and Scientific Context

The rhodanine scaffold, a 2-thioxo-thiazolidin-4-one core, is a cornerstone in the development of novel therapeutic agents. Its derivatives have been extensively explored for their diverse pharmacological properties. The synthesis of N-substituted rhodanines is a common objective in medicinal chemistry programs. The target molecule, 3-cyclohexylrhodanine (CAS No. 6322-59-4)[1], is synthesized via a well-established and robust multi-component reaction pathway.

This protocol details a one-pot, three-component synthesis starting from commercially available reagents: cyclohexylamine, carbon disulfide, and chloroacetic acid. This approach is atom-economical and efficient, proceeding through the in-situ formation of a dithiocarbamate intermediate, followed by cyclization.[2] Understanding this pathway is crucial for adapting the protocol to synthesize other N-substituted rhodanine derivatives.

Reaction Mechanism and Rationale

The synthesis proceeds in two primary stages within a single reaction vessel. The causality behind this sequence is rooted in the nucleophilicity of the starting materials and the electrophilic nature of the intermediates.

Stage 1: Nucleophilic Addition to form Dithiocarbamate

The reaction is initiated by the nucleophilic attack of the primary amine (cyclohexylamine) on the electrophilic central carbon atom of carbon disulfide. The presence of a base, such as sodium hydroxide, is critical. It serves a dual purpose: it deprotonates the initially formed dithiocarbamic acid, creating the more stable and water-soluble dithiocarbamate salt. This deprotonation drives the equilibrium towards the product and prevents the decomposition of the unstable dithiocarbamic acid.

Stage 2: S-Alkylation and Intramolecular Cyclization

The dithiocarbamate salt, a potent sulfur nucleophile, then attacks the electrophilic carbon of sodium chloroacetate (formed by neutralizing chloroacetic acid). This intermolecular S-alkylation reaction is an SN2 displacement of the chloride ion. The resulting intermediate undergoes a subsequent intramolecular condensation. The nitrogen atom acts as a nucleophile, attacking the carbonyl carbon of the acetate moiety. This is followed by the elimination of a water molecule, leading to the formation of the stable five-membered rhodanine ring. Acidification during the workup ensures the final product is in its neutral form.

A generalized and reliable procedure for rhodanine synthesis, which this protocol is adapted from, is well-documented in Organic Syntheses.[3]

Reaction_Mechanism Cyclohexylamine Cyclohexylamine Dithiocarbamate Sodium Cyclohexyl dithiocarbamate (Intermediate A) Cyclohexylamine->Dithiocarbamate Nucleophilic Attack on CS2 CS2 Carbon Disulfide (CS2) CS2->Dithiocarbamate Chloroacetate Sodium Chloroacetate Alkylated_Intermediate S-Alkylated Adduct (Intermediate B) Chloroacetate->Alkylated_Intermediate Base NaOH (aq) Base->Dithiocarbamate Dithiocarbamate->Alkylated_Intermediate S-Alkylation (SN2) Product 3-Cyclohexylrhodanine Alkylated_Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Reaction mechanism for 3-cyclohexylrhodanine synthesis.

Safety and Handling

Extreme caution must be exercised throughout this procedure. A thorough risk assessment is mandatory before commencing any work.

  • Carbon Disulfide (CS₂): This reagent is highly flammable, volatile, and toxic .[4][5] Its vapors can form explosive mixtures with air, and it has a very low autoignition temperature (90 °C), meaning it can be ignited by hot surfaces like steam pipes or hot plates.[6] It is also a reproductive toxin and causes severe damage to the central nervous system upon prolonged or repeated exposure.[7][8]

    • Handling: Always handle carbon disulfide in a certified chemical fume hood with proper ventilation.[4] Ensure all potential ignition sources are removed from the area.[6] Use explosion-proof equipment and prevent the buildup of electrostatic charges by grounding all containers.[5]

    • PPE: Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical splash goggles with a face shield.[4]

  • Cyclohexylamine (C₆H₁₁NH₂): This is a corrosive and flammable liquid with a strong, fishy odor.[9][10] It can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation.

    • Handling: Dispense in a chemical fume hood. Avoid contact with skin and eyes.

  • Chloroacetic Acid (ClCH₂COOH): This is a highly corrosive and toxic solid. It can cause severe burns upon contact with skin or eyes and is toxic if swallowed or inhaled.

    • Handling: Handle with care in a fume hood, avoiding dust generation.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Reagents
Reagent / MaterialMolar Mass ( g/mol )CAS No.Amount (mmol)Mass / VolumeNotes
Cyclohexylamine99.17108-91-850.04.96 g (5.74 mL)Colorless to yellow liquid[10]
Carbon Disulfide76.1475-15-055.04.19 g (3.32 mL)Highly flammable, handle with care[4]
Chloroacetic Acid94.5079-11-850.04.72 gCorrosive solid
Sodium Hydroxide (NaOH)40.001310-73-2100.04.00 gUsed in two separate portions
Deionized Water (H₂O)18.027732-18-5-~150 mL
Hydrochloric Acid (HCl)36.467647-01-0As neededConcentrated (37%)For acidification
Ethanol (EtOH)46.0764-17-5-~50 mLFor recrystallization
Diethyl Ether (Et₂O)74.1260-29-7-~100 mLFor extraction
Anhydrous MgSO₄ or Na₂SO₄---As neededFor drying organic layer
Step-by-Step Synthesis Procedure

Step 1: Preparation of Reagent Solutions

  • In a 250 mL beaker, prepare a solution of sodium hydroxide by dissolving 2.00 g (50.0 mmol) of NaOH pellets in 50 mL of deionized water. Allow the solution to cool to room temperature.

  • In a separate 100 mL beaker, prepare the sodium chloroacetate solution by dissolving 4.72 g (50.0 mmol) of chloroacetic acid in 30 mL of deionized water. Carefully neutralize this solution by slowly adding 2.00 g (50.0 mmol) of NaOH. Stir until all solids dissolve and allow the solution to cool.

Step 2: Formation of Dithiocarbamate Salt (In-situ)

  • Place a 500 mL round-bottom flask equipped with a magnetic stir bar in an ice-water bath on a magnetic stir plate.

  • Add 5.74 mL (50.0 mmol) of cyclohexylamine to the flask.

  • Add the cooled sodium hydroxide solution (from Step 1.1) to the flask and begin stirring.

  • In a certified chemical fume hood , slowly add 3.32 mL (55.0 mmol) of carbon disulfide dropwise to the stirred solution over 15 minutes. The reaction is exothermic; maintain the temperature below 20 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The solution should become a clear, yellowish-orange color.

Step 3: Cyclization to Form 3-Cyclohexylrhodanine

  • To the reaction mixture from Step 2, add the prepared sodium chloroacetate solution (from Step 1.2) in one portion.

  • Equip the flask with a reflux condenser and heat the mixture in a water bath to 80-90 °C. Maintain this temperature with stirring for 3 hours.

  • After 3 hours, cool the reaction mixture to room temperature. A precipitate may form.

Step 4: Isolation and Purification

  • Slowly and carefully acidify the cooled reaction mixture to pH 1-2 by adding concentrated hydrochloric acid dropwise while stirring in an ice bath. A dense, off-white to pale yellow precipitate of crude 3-cyclohexylrhodanine will form.

  • Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake with two 25 mL portions of cold deionized water.

  • Air-dry the crude product on the filter paper for 30 minutes.

  • Purification by Recrystallization: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (start with ~40 mL) to dissolve the solid completely. If necessary, add more hot ethanol dropwise until the solid is fully dissolved.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Characterization
  • Melting Point: Determine the melting point of the dried crystals and compare it to the literature value.

  • Spectroscopy: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

  • Expected Yield: 75-85%.

  • Appearance: White to pale yellow crystalline solid.

  • Molecular Weight: 215.3 g/mol .[1]

Experimental Workflow Diagram

Experimental_Workflow Start Start: Prepare Reagent Solutions (NaOH(aq) & Sodium Chloroacetate) Step1 Step 1: React Cyclohexylamine, NaOH(aq), and CS2 in Ice Bath (T < 20°C, 15 min addition) Start->Step1 Step2 Step 2: Stir at Room Temp (1 hr) (Formation of Dithiocarbamate) Step1->Step2 Step3 Step 3: Add Chloroacetate Solution Step2->Step3 Step4 Step 4: Heat to 80-90°C (3 hrs) (Cyclization Reaction) Step3->Step4 Step5 Step 5: Cool to Room Temp Step4->Step5 Step6 Step 6: Acidify with conc. HCl to pH 1-2 (Precipitation) Step5->Step6 Step7 Step 7: Vacuum Filtration & Wash with H2O (Isolate Crude Product) Step6->Step7 Step8 Step 8: Recrystallize from Hot Ethanol Step7->Step8 Step9 Step 9: Filter, Wash with Cold EtOH, & Dry Step8->Step9 End End: Purified 3-Cyclohexylrhodanine Step9->End

Caption: Step-by-step workflow for the synthesis of 3-cyclohexylrhodanine.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; decomposition of dithiocarbamate; incorrect pH.Ensure dropwise addition of CS₂ at low temp. Verify pH is strongly acidic (1-2) during precipitation. Extend heating time if necessary.
Oily Product Instead of Solid Presence of impurities; insufficient cooling during crystallization.Wash the crude product thoroughly. Try triturating the oil with a non-polar solvent like hexanes. Ensure slow cooling during recrystallization.
Product is Highly Colored Side reactions; residual sulfur from CS₂.Perform a second recrystallization, possibly with a small amount of activated charcoal (add to hot solution, then hot filter).
Difficulty in Dissolving for Recrystallization Insufficient solvent or incorrect solvent.Add more hot ethanol in small portions. If still insoluble, consider a different solvent system like ethanol/water or acetic acid.

References

  • A New Synthesis Strategy for Rhodanine and Its Derivatives. (2018). ResearchGate. [Link]

  • Synthesis of rhodanines via MCR of CS2, primary amine, and dialkyl acetylenedicarboxylates. (2019). ResearchGate. [Link]

  • Redemann, C. E., Icke, R. N., & Alles, G. A. (1947). Rhodanine. Organic Syntheses, 27, 73. [Link]

  • International Chemical Safety Cards (ICSC). (2018). Carbon Disulfide. ICSC 0022. [Link]

  • Synthesis of Some Rhodanine Derivatives. (2013). ResearchGate. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet - Carbon Disulfide. [Link]

  • Synthesis of title compound 3. Reagent and conditions: Rhodanine (1)... (2022). ResearchGate. [Link]

  • Centers for Disease Control and Prevention (CDC). (2020). NIOSH Pocket Guide to Chemical Hazards - Carbon Disulfide. [Link]

  • Synthesis and biological activity of cyclohexylamine derivatives. (2019). ResearchGate. [Link]

  • Ataman Kimya. Cyclohexylamine. [Link]

  • Wikipedia. Cyclohexylamine. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 95740, 3-Cyclohexylrhodanine. [Link]

  • PrepChem. Preparation of cyclohexylamine. [Link]

  • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. (2020). MDPI. [Link]

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Knoevenagel Condensation for the Synthesis of 5-Ylidene Rhodanine Derivatives: A Guide to Mechanism, Protocol, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-ylidene rhodanine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its derivatives' broad and potent pharmacological activities, including anticancer, antidiabetic, and antimicrobial properties.[1][2][3] The most direct and efficient method for synthesizing this key structural motif is the Knoevenagel condensation. This application note provides an in-depth guide for researchers, detailing the reaction mechanism, offering a robust and adaptable experimental protocol, and discussing critical parameters for optimization. By explaining the causality behind experimental choices, this guide aims to empower scientists to successfully synthesize and explore the therapeutic potential of novel 5-ylidene rhodanine derivatives.

Introduction: The Significance of the 5-Ylidene Rhodanine Scaffold

Rhodanine, a 2-thioxo-4-thiazolidinone, and its derivatives have garnered significant attention in drug discovery.[4] The introduction of a substituted ylidene (or benzylidene) moiety at the C5 position via Knoevenagel condensation dramatically enhances the molecule's therapeutic potential.[5] This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, such as rhodanine.[6] The resulting 5-ylidene rhodanine derivatives have been successfully developed as inhibitors for a wide range of biological targets, including protein kinases, hepatitis C virus (HCV) protease, and aldose reductase.[7][8][9] The clinical use of the rhodanine-containing drug Epalrestat for treating diabetic neuropathy underscores the therapeutic viability of this scaffold.[2]

The versatility of the Knoevenagel condensation allows for the creation of large libraries of derivatives by varying the aldehyde component, making it an indispensable tool in structure-activity relationship (SAR) studies.[3][10]

Reaction Mechanism and Key Principles

The Knoevenagel condensation is typically a base-catalyzed reaction. The mechanism proceeds through several key steps, which are crucial to understand for troubleshooting and optimization.

  • Deprotonation: A base abstracts a proton from the C5 methylene group of the rhodanine ring. This methylene group is particularly acidic due to the electron-withdrawing effects of the adjacent carbonyl (C=O) and thiocarbonyl (C=S) groups, making deprotonation favorable.

  • Nucleophilic Attack: The resulting carbanion (enolate) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This step forms a new carbon-carbon bond and creates an intermediate alkoxide.

  • Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base or a protic solvent, to form a β-hydroxy adduct.

  • Dehydration: Under the reaction conditions, this adduct readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable α,β-unsaturated product, the 5-ylidene rhodanine derivative. The formation of this conjugated system is the driving force for the reaction.

The final product is typically formed as the more thermodynamically stable Z-isomer, a fact that has been confirmed by X-ray diffraction analysis in several studies.[8][11]

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product Rhodanine Rhodanine Deprotonation 1. Deprotonation (Active Methylene) Rhodanine->Deprotonation Aldehyde Ar-CHO Attack 2. Nucleophilic Attack Aldehyde->Attack Base Base (e.g., Piperidine) Base->Deprotonation Enolate Rhodanine Enolate (Nucleophile) Deprotonation->Enolate Formation of Carbanion Enolate->Attack Adduct β-Hydroxy Adduct Attack->Adduct C-C Bond Formation Dehydration 3. Dehydration Adduct->Dehydration Elimination of H₂O Product 5-Ylidene Rhodanine Dehydration->Product

Caption: Mechanism of the Base-Catalyzed Knoevenagel Condensation.

Experimental Protocol & Methodologies

This section provides a general, adaptable protocol for the synthesis of a 5-ylidene rhodanine derivative. It is followed by a discussion of common variations that can be employed to optimize the reaction for different substrates or to align with green chemistry principles.

Materials and Equipment
  • Reagents: Rhodanine, substituted aromatic or heteroaromatic aldehyde, a suitable catalyst (e.g., piperidine, sodium acetate, or CuFe2O4 NPs), and a solvent (e.g., ethanol, acetic acid, water, or polyethylene glycol).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, thin-layer chromatography (TLC) plates (silica gel), Buchner funnel and flask for vacuum filtration, and standard laboratory glassware.

  • Analytical Instruments: NMR spectrometer (¹H and ¹³C), Mass Spectrometer (MS), and Infrared (IR) Spectrometer for product characterization.

General Step-by-Step Protocol (Piperidine/Ethanol Method)

This protocol describes the synthesis of (5Z)-5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one as a representative example.

  • Reactant Setup: In a 50 mL round-bottom flask, combine rhodanine (1.33 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol).

  • Solvent Addition: Add 20 mL of absolute ethanol to the flask. Stir the mixture at room temperature until the solids are mostly dissolved.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL, ~1 mmol, 10 mol%).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle or oil bath.

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The formation of the product will be indicated by a new, lower Rf spot compared to the starting aldehyde. The reaction is typically complete within 2-4 hours.

  • Product Isolation: Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), remove the flask from the heat and allow it to cool to room temperature, and then in an ice bath for 30 minutes. The product will typically precipitate as a yellow solid.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

  • Characterization: Confirm the structure and purity of the final compound using NMR, MS, and IR spectroscopy. For (5Z)-5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one, expect a characteristic singlet for the ylidene proton (=CH) around 7.6-7.8 ppm in the ¹H NMR spectrum.[12]

Protocol Variations and Optimization

The choice of catalyst, solvent, and energy source can significantly impact reaction time, yield, and environmental footprint. The following table summarizes several successful approaches reported in the literature.

CatalystSolventTemperature (°C)Energy SourceKey Advantages & ConsiderationsReference
Piperidine / Acetic AcidAcetic AcidRefluxConventionalClassic, robust method for many substrates.[13]
Sodium Acetate (anhydrous)Acetic AcidRefluxConventionalA common and effective basic catalyst system.[14][14]
NonePolyethylene Glycol (PEG)80ConventionalGreen, catalyst-free conditions; product precipitates on cooling.[7][7]
CuFe₂O₄ NanoparticlesWater100ConventionalGreen solvent, catalyst is magnetically separable and recyclable.[6][6]
Alum (15 mol%)WaterN/AMicrowaveRapid reaction times (minutes), uses a green solvent and catalyst.[12][12]
[bmim][OH] (Ionic Liquid)WaterRoom TempConventionalEnvironmentally friendly, mild conditions, catalyst can be reused.[13][13]
NoneCholine Chloride:Urea (DES)60-90ConventionalCatalyst-free, sustainable deep eutectic solvent system.[5][15][5][15]

Expert Insight: The reactivity of the aldehyde is a critical factor. Electron-withdrawing groups on the aromatic ring generally accelerate the reaction by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups can slow the reaction down.[6] Adjusting reaction time or temperature may be necessary to accommodate different substrates.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst.- Insufficient reaction time or temperature.- Low reactivity of the aldehyde substrate.- Use fresh catalyst.- Increase reaction time and/or temperature.- For unreactive aldehydes, consider using microwave irradiation or a more potent catalytic system.[10][12]
Formation of Side Products - Self-condensation of the aldehyde.- Decomposition at high temperatures.- Add the aldehyde slowly to the reaction mixture.- Use milder reaction conditions (e.g., room temperature with an ionic liquid catalyst).[13]
Difficulty in Purification - Product is soluble in the reaction solvent.- Oily product instead of solid precipitate.- After the reaction, reduce the solvent volume under vacuum.- Add a non-polar solvent (e.g., hexane) or cold water to induce precipitation.[7]

General Experimental Workflow

The overall process from planning to final product analysis follows a structured path.

Caption: General workflow for the synthesis of 5-ylidene rhodanine derivatives.

Conclusion

The Knoevenagel condensation is a powerful and versatile method for accessing the medicinally important 5-ylidene rhodanine scaffold. By understanding the underlying mechanism and the influence of various reaction parameters, researchers can efficiently synthesize a diverse range of derivatives for biological evaluation. The increasing availability of green chemistry protocols, utilizing water as a solvent, recyclable catalysts, or catalyst-free systems, further enhances the appeal of this transformation for modern drug discovery programs.[6][7][16]

References

  • Kamal, A., et al. (2015). Catalyst-Free Synthesis of Highly Biologically Active 5-Arylidene Rhodanine and 2,4-Thiazolidinedione Derivatives Using Aldonitrones in Polyethylene Glycol. Scientifica, 2015, 685715. [Link]

  • Vinayak, V. (2023). Environmentally Benign Synthesis of 5-Arylidene-Rhodanine Derivatives in Room Temperature Diisopropyl Ethyl Ammonium Acetate. Der Pharma Chemica, 15(6). [Link]

  • Khan, I., et al. (2021). CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives in Water and their Protective Effects in Terms of Oxidative DNA Damage. Molecules, 26(19), 5829. [Link]

  • Molnar, M., et al. (2018). Environmentally Friendly Approach to Knoevenagel Condensation of Rhodanine in Choline Chloride: Urea Deep Eutectic Solvent and QSAR Studies on Their Antioxidant Activity. Molecules, 23(8), 1897. [Link]

  • Guiheneuf, S., et al. (2021). Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A. Pharmaceuticals, 14(11), 1121. [Link]

  • Guiheneuf, S., et al. (2014). New 5-ylidene rhodanine derivatives based on the dispacamide A model. Molecular Diversity, 18(2), 375-388. [Link]

  • Finiuk, N., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 28(14), 5567. [Link]

  • Hesse, S., et al. (2020). Facile and Sustainable Synthesis of 5-Arylidenerhodanines in a l-Proline-Based Deep Eutectic Solvent and Evaluation of Their Antioxidant Activity. ACS Omega, 5(3), 1584-1591. [Link]

  • Gong, K., et al. (2012). Green synthesis of 5-benzylidene rhodanine derivatives catalyzed by 1-butyl-3-methyl imidazolium hydroxide in water. Synthetic Communications, 42(11), 1648-1654. [Link]

  • Guiheneuf, S., et al. (2014). New 5-ylidene rhodanine derivatives based on the dispacamide A model. ResearchGate. [Link]

  • Hesse, S., et al. (2020). Optimization of Knoevenagel conditions. ResearchGate. [Link]

  • Patel, R. B., et al. (2013). Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. Der Pharma Chemica, 5(2), 118-123. [Link]

  • Kumar, S., et al. (2013). Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones. International Journal of Medicinal Chemistry, 2013, 793260. [Link]

  • Taha, M., et al. (2018). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Current Topics in Medicinal Chemistry, 18(12), 1039-1054. [Link]

  • Kumar, S., et al. (2013). Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones. PMC. [Link]

  • Zhang, K., et al. (2020). Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. Nature Communications, 11, 3681. [Link]

  • Taha, M., et al. (2018). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Bentham Science. [Link]

  • Trotsko, N. (2025). The structures of the novel (5Z)-5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivatives as inhibitors of protein kinase DYRK1A. ResearchGate. [Link]

  • Chavhan, S. U., & Dadmal, T. L. (2025). Recent Progress in the Synthesis and Reaction of Rhodanine: A Mini-Review. Zenodo. [Link]

  • Ballesteros-Garrido, R., et al. (2023). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry, 21(3), 488-494. [Link]

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Application Note: A Validated Protocol for the Antimicrobial Screening of 3-Cyclohexylrhodanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the systematic evaluation of the antimicrobial properties of 3-cyclohexylrhodanine derivatives. Rhodanine and its analogues represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including significant antimicrobial potential.[1][2][3] This guide is designed for researchers in drug discovery and microbiology, offering detailed methodologies for preliminary screening via the agar disk diffusion method, quantitative assessment of antimicrobial activity through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution technique, and an in-depth analysis of the pharmacodynamics with a time-kill kinetics assay. Each protocol is grounded in established standards, primarily referencing the Clinical and Laboratory Standards Institute (CLSI) guidelines, to ensure data integrity and reproducibility.[4] We further elaborate on the scientific rationale behind critical experimental steps, providing a self-validating framework for the robust assessment of this promising class of antimicrobial candidates.

Introduction: The Rationale for Screening 3-Cyclohexylrhodanine Derivatives

The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents.[3] Rhodanine (2-thioxo-4-thiazolidinone) derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities.[5][6] Modifications at the N-3 and C-5 positions of the rhodanine ring have been a common strategy to develop novel derivatives with enhanced biological activities.[1] The introduction of a cyclohexyl group at the N-3 position can increase the lipophilicity of the molecule, a critical factor that may enhance its ability to penetrate bacterial cell membranes.

This protocol outlines a systematic approach to characterize the antimicrobial profile of newly synthesized 3-cyclohexylrhodanine derivatives. The workflow is designed to efficiently identify promising lead compounds, quantify their potency, and provide initial insights into their mode of action, thereby accelerating the early stages of the drug development pipeline.

Safety, Handling, and Compound Preparation

Safety Precautions

Rhodanine and its derivatives should be handled with care. Based on available safety data sheets (SDS), rhodanine is harmful if swallowed and can cause serious eye irritation.[7][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid creating dust.[8] Handle in a well-ventilated area or a chemical fume hood.[8] Wash hands thoroughly after handling.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Preparation of Stock Solutions

The solubility of 3-cyclohexylrhodanine derivatives can be limited in aqueous solutions. Therefore, an organic solvent is typically required for the initial stock solution.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice due to its high dissolving power and relatively low toxicity to most bacterial strains at the final concentrations used in susceptibility testing. However, it is crucial to perform a solvent toxicity control to ensure that the final concentration of DMSO does not inhibit bacterial growth.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 100 mM) of each 3-cyclohexylrhodanine derivative in 100% DMSO.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Store stock solutions at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Phase 1: Preliminary Screening by Agar Disk Diffusion

The agar disk diffusion method is a simple, qualitative, and cost-effective technique for the initial screening of antimicrobial activity.[9] It allows for the rapid assessment of a compound's ability to inhibit the growth of various microorganisms.

Materials
  • Mueller-Hinton Agar (MHA) plates (150 mm diameter)

  • Sterile blank paper disks (6 mm diameter)

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Positive control antibiotic disks (e.g., Gentamicin, Vancomycin)

  • Negative control (DMSO-impregnated disks)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35°C ± 2°C)

Protocol
  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension.

    • Remove excess fluid by pressing and rotating the swab against the inside of the tube above the liquid level.[3]

    • Streak the swab evenly over the entire surface of a 150 mm MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.[3]

  • Disk Application:

    • Aseptically apply sterile blank paper disks to the inoculated agar surface.

    • Pipette a defined volume (e.g., 10 µL) of each 3-cyclohexylrhodanine derivative stock solution onto a corresponding disk.

    • Apply positive control antibiotic disks and a negative control disk (impregnated with DMSO).

    • Ensure disks are firmly pressed onto the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours in ambient air.[10]

  • Result Interpretation:

    • Measure the diameter of the zones of inhibition (including the disk diameter) in millimeters (mm).

    • The presence of a clear zone around the disk indicates antimicrobial activity. The larger the zone, the more potent the compound against that particular strain.

Rationale and Self-Validation
  • Causality: The use of a standardized 0.5 McFarland inoculum ensures a reproducible bacterial lawn density, which is critical for obtaining consistent zone sizes.[10] MHA is the recommended medium as it supports the growth of most common pathogens and has minimal interference with the diffusion of antimicrobial agents.[11]

  • Trustworthiness: The inclusion of positive and negative controls validates the experimental run. The positive control confirms the susceptibility of the test organism and the efficacy of the method, while the negative control ensures that the solvent (DMSO) does not contribute to any observed inhibition.

Phase 2: Quantitative Analysis - MIC & MBC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] Following the MIC, the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills ≥99.9% of the initial bacterial inoculum, can be determined.[13]

Materials
  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test bacterial strains

  • 3-cyclohexylrhodanine derivative stock solutions

  • Positive control antibiotic (e.g., Gentamicin)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Multi-channel pipette

  • Plate reader (optional, for OD measurements)

  • Incubator (35°C ± 2°C)

  • MHA plates for MBC determination

Protocol for MIC Determination
  • Plate Preparation:

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare a working solution of the 3-cyclohexylrhodanine derivative at twice the highest desired final concentration in CAMHB.

    • Add 100 µL of this working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Plate Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Add 50 µL of sterile CAMHB to well 12.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours.[11]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye.

Protocol for MBC Determination
  • Subculturing:

    • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

    • Spot-inoculate the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • MBC Determination:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum. This is typically observed as no growth or the growth of only 1-2 colonies on the subculture plate.[13]

Data Presentation
Derivative IDTest OrganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC)
3-CR-001S. aureus ATCC 25923816Bactericidal
3-CR-001E. coli ATCC 2592264>128Bacteriostatic
3-CR-002S. aureus ATCC 2592348Bactericidal
3-CR-002E. coli ATCC 25922128>128Bacteriostatic

An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[13]

Rationale and Self-Validation
  • Causality: The broth microdilution method provides a more precise measure of antimicrobial potency than disk diffusion. Using CAMHB is crucial as the cation concentrations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain antimicrobial agents.

  • Trustworthiness: A growth control (inoculum in broth without the compound) is essential to confirm the viability of the bacteria. A sterility control (broth only) ensures that the medium is not contaminated. Performing the assay in triplicate provides statistical robustness to the determined MIC values.

Phase 3: Pharmacodynamic Evaluation - Time-Kill Kinetics Assay

A time-kill kinetics assay provides valuable information on the rate at which an antimicrobial agent kills a bacterial population.[5] This assay helps to differentiate between bactericidal and bacteriostatic activity over time and can reveal concentration-dependent or time-dependent killing effects.

Materials
  • Test bacterial strain in log-phase growth

  • 3-cyclohexylrhodanine derivative at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC)

  • CAMHB

  • Sterile flasks or tubes

  • Shaking incubator

  • MHA plates for colony counting

  • Sterile saline for dilutions

  • Spectrophotometer

Protocol
  • Inoculum Preparation:

    • Prepare an overnight culture of the test organism in CAMHB.

    • Dilute the overnight culture into fresh, pre-warmed CAMHB and incubate to achieve log-phase growth (typically an OD₆₀₀ of 0.2-0.3).

    • Adjust the bacterial suspension to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in multiple flasks.

  • Assay Setup:

    • To the flasks containing the bacterial suspension, add the 3-cyclohexylrhodanine derivative to achieve final concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC.

    • Include a growth control flask with no compound.

  • Sampling and Plating:

    • Incubate the flasks in a shaking incubator at 35°C ± 2°C.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto MHA plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration of the compound and the growth control.

    • A bactericidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[5] A bacteriostatic effect is characterized by a <3-log₁₀ reduction.

Rationale and Self-Validation
  • Causality: Using a log-phase culture ensures that the bacteria are actively dividing and are most susceptible to antimicrobial agents that target growth-related processes. The time-course analysis provides a dynamic view of the antimicrobial effect, which is more informative than the static endpoint of an MIC assay.

  • Trustworthiness: The time zero (T₀) plate count confirms the starting inoculum concentration. The growth control is critical to ensure that the bacteria are viable and growing under the test conditions. The data from the time-kill assay provides a robust, quantitative measure of the compound's bactericidal or bacteriostatic activity.

Visualization of Experimental Workflows

Agar Disk Diffusion Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_plates Inoculate MHA Plate with Swab prep_inoculum->prep_plates apply_disks Apply Blank Disks prep_plates->apply_disks add_compound Add 3-Cyclohexylrhodanine Derivative to Disks apply_disks->add_compound add_controls Add Positive & Negative Control Disks add_compound->add_controls incubate Incubate at 35°C for 16-24h add_controls->incubate measure Measure Zone of Inhibition (mm) incubate->measure

Caption: Workflow for Preliminary Antimicrobial Screening.

MIC/MBC Determination Workflow

G cluster_mic MIC Determination cluster_mbc MBC Determination serial_dilute Serial Dilute Compound in 96-Well Plate add_inoculum Add Standardized Inoculum (5x10^5 CFU/mL) serial_dilute->add_inoculum incubate_mic Incubate at 35°C for 16-20h add_inoculum->incubate_mic read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate_mic->read_mic plate_mbc Plate Aliquots from Clear Wells onto MHA read_mic->plate_mbc incubate_mbc Incubate at 35°C for 18-24h plate_mbc->incubate_mbc read_mbc Read MBC (Lowest Concentration with ≥99.9% Killing) incubate_mbc->read_mbc

Caption: Workflow for Quantitative Antimicrobial Analysis.

Time-Kill Kinetics Assay Workflow

G cluster_setup Assay Setup cluster_sampling Time-Course Sampling cluster_analysis Data Analysis prep_culture Prepare Log-Phase Bacterial Culture add_compound Add Compound at Multiples of MIC prep_culture->add_compound incubate_shaking Incubate with Shaking at 35°C add_compound->incubate_shaking sample Sample at T=0, 2, 4, 6, 8, 24h incubate_shaking->sample At each time point serial_dilute_plate Serial Dilute and Plate on MHA sample->serial_dilute_plate incubate_plates Incubate Plates for 18-24h serial_dilute_plate->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_data Plot log10(CFU/mL) vs. Time count_colonies->plot_data

Caption: Workflow for Pharmacodynamic Evaluation.

References

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749–1755. [Link]

  • Chaurasiya, A., Chawla, P., Monga, V., & Singh, G. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 100(6), 947-979. [Link]

  • Mousavi, S. M., Zarei, M., Hashemi, S. A., Babapoor, A., & Amani, A. M. (2019). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 1132–1148. [Link]

  • Singh, S., Singh, S. K., & Kumar, R. (2022). Synthesis and Antibacterial Evaluation of Rhodanine and Its Related Heterocyclic Compounds against S. aureus and A. baumannii. Chemistry & Biodiversity, 19(7), e202200213. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]

  • Cheesman, M. J., Ilanko, A., Blonk, B., & Cock, I. E. (2017). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmacognosy and Phytotherapy, 9(7), 95-107. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2016). Synthesis and in vitro evaluation of novel rhodanine derivatives as potential antimicrobial activities. Der Pharma Chemica, 8(1), 323-333. [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. [Link]

  • BMG LABTECH. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Microbiology Info. (n.d.). Broth Microdilution. [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

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Application Notes and Protocols for the Use of 3-Cyclohexyl-Rhodanine in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Modern Perspective on a Privileged Scaffold: Navigating the Complexities of 3-Cyclohexyl-Rhodanine in HTS

The rhodanine core is a heterocyclic motif frequently celebrated in medicinal chemistry for its "privileged" status, appearing in a multitude of compounds with a broad spectrum of reported biological activities, including anticancer and antimicrobial properties.[1][2][3][4] The derivative, 3-cyclohexyl-rhodanine, serves as a valuable chemical tool and synthetic precursor for exploring this chemical space.[5] However, the very features that make the rhodanine scaffold an attractive starting point for drug discovery also present significant challenges in the context of high-throughput screening (HTS).[6][7]

A wealth of evidence now categorizes many rhodanine-containing compounds, particularly those with a 5-ylidene substituent, as Pan-Assay Interference Compounds (PAINS).[8][9][10] These molecules are notorious for generating false-positive results in HTS campaigns through a variety of mechanisms, leading to a significant waste of resources if not identified and properly triaged early in the discovery pipeline.[11][12]

This application note moves beyond a simple screening protocol. It provides a comprehensive guide for researchers on how to responsibly use 3-cyclohexyl-rhodanine and its derivatives in HTS. The focus is on building a self-validating experimental workflow that anticipates and mitigates the common pitfalls associated with this chemical class. By understanding the underlying mechanisms of interference, researchers can design robust assays and confidently distinguish true hits from misleading artifacts.

The Dual Nature of the Rhodanine Scaffold: Understanding Potential for Assay Interference

The rhodanine core and its derivatives can interact with assay components in ways that are not related to specific, high-affinity binding to the intended biological target. It is crucial to be aware of these potential non-specific activities.

  • Aggregation: At micromolar concentrations typical for HTS, many organic molecules, including rhodanines, can form colloidal aggregates.[13][14] These aggregates can sequester and non-specifically inhibit enzymes, leading to a promiscuous activity profile across unrelated targets.[7][13] This is one of the most common mechanisms for false positives in HTS.[15]

  • Michael Acceptor Reactivity: 5-Arylidene derivatives of rhodanine contain a reactive exocyclic double bond conjugated to a carbonyl group, making them potential Michael acceptors.[7][9] This electrophilicity can lead to covalent modification of nucleophilic residues (like cysteine) on proteins, resulting in irreversible and non-specific inhibition.

  • Photometric Interference: Rhodanine derivatives are often colored compounds, which can directly interfere with absorbance-based assays.[7][9] They can also interfere with fluorescence-based readouts through quenching or autofluorescence.[15]

  • Redox Cycling: Some rhodanine derivatives can undergo redox cycling, producing reactive oxygen species like hydrogen peroxide.[10] These can oxidize and damage proteins, leading to a loss of function that is misinterpreted as targeted inhibition.

The following diagram illustrates the decision-making process when a rhodanine-containing compound is identified as a hit in a primary screen.

Primary_Screen Primary HTS Hit (e.g., 3-Cyclohexyl-Rhodanine Derivative) Triage Initial Hit Triage (Is it a known PAINS?) Primary_Screen->Triage Confirmatory_Assay Confirmatory Assay (Dose-Response) Triage->Confirmatory_Assay Passes Initial Filters False_Positive False Positive (Deprioritize/Flag) Triage->False_Positive Known PAINS Orthogonal_Assay Orthogonal Assay (Different Technology/Readout) Confirmatory_Assay->Orthogonal_Assay Confirmatory_Assay->False_Positive No Dose-Response Counter_Screen Counter-Screen (Unrelated Target) Orthogonal_Assay->Counter_Screen Orthogonal_Assay->False_Positive Inactive Mechanism_Deconvolution Mechanism Deconvolution Assays Counter_Screen->Mechanism_Deconvolution Activity Confirmed Counter_Screen->False_Positive Promiscuous Aggregation_Test Aggregation Test (Detergent, DLS) Mechanism_Deconvolution->Aggregation_Test Reactivity_Test Reactivity Test (Cysteine Trapping, NMR) Mechanism_Deconvolution->Reactivity_Test Interference_Test Assay Interference Test (e.g., Luciferase Inhibition) Mechanism_Deconvolution->Interference_Test Validated_Hit Validated Hit Series (Proceed with SAR) Aggregation_Test->Validated_Hit Not an Aggregator Aggregation_Test->False_Positive Aggregator Reactivity_Test->Validated_Hit Not Reactive Reactivity_Test->False_Positive Reactive Interference_Test->Validated_Hit No Interference Interference_Test->False_Positive Interferes

Caption: Hit triage workflow for rhodanine-based compounds.

Experimental Protocols for Robust Hit Validation

The following protocols are designed to be implemented sequentially after a derivative of 3-cyclohexyl-rhodanine is identified as a "hit" in a primary HTS campaign.

Protocol 1: Dose-Response Confirmation and Orthogonal Assay Validation

Objective: To confirm the activity of the primary hit and to rule out artifacts specific to the primary assay technology.[11]

Rationale: A true inhibitor should exhibit a reproducible sigmoidal dose-response curve. Testing in an orthogonal assay with a different detection method (e.g., switching from a fluorescence-based to a label-free detection method) helps to eliminate technology-specific interference.[11]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a fresh stock solution of the hit compound (e.g., 10 mM in 100% DMSO). Perform a serial dilution to create a 10-point concentration gradient (e.g., from 100 µM to 5 nM final assay concentration).

  • Primary Assay Confirmation: Repeat the primary screening assay using the full dose-response curve. Include appropriate positive and negative controls.

  • Data Analysis (IC50 Calculation): Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. A high-quality hit will have a well-defined curve with a Hill slope close to 1.0.

  • Orthogonal Assay Execution: Select a secondary assay that measures the same biological endpoint but uses a different technology. For example, if the primary assay was a fluorescence polarization assay for a protease, the orthogonal assay could be a mass spectrometry-based assay that directly measures substrate cleavage.

  • Data Comparison: Compare the IC50 values obtained from both assays. A true hit should have comparable potencies in both systems. A significant loss of potency in the orthogonal assay is a strong indicator of a false positive.

Protocol 2: Assessing Non-Specific Inhibition via Aggregation

Objective: To determine if the observed inhibition is due to the formation of compound aggregates.

Rationale: Aggregation-based inhibition is often sensitive to the presence of non-ionic detergents and to the concentration of the target protein.[11][13]

Step-by-Step Methodology:

  • Detergent Sensitivity Test:

    • Perform the primary assay with the hit compound at a concentration near its IC50.

    • Run parallel experiments where the assay buffer is supplemented with increasing concentrations of a non-ionic detergent like Triton X-100 (e.g., 0.01%, 0.05%, 0.1%).

    • Interpretation: A significant increase in the IC50 value (i.e., a loss of potency) in the presence of the detergent strongly suggests that the compound acts as an aggregator. True inhibitors should show minimal change in potency.

  • Enzyme Concentration Dependence Test:

    • Perform the primary enzymatic assay with the hit compound at its IC50.

    • Run parallel experiments where the enzyme concentration is increased (e.g., 2-fold and 5-fold).

    • Interpretation: For aggregators, the apparent IC50 will often increase linearly with the enzyme concentration. The potency of a true, specific binder should be independent of the enzyme concentration under optimized assay conditions.[11]

  • (Optional) Dynamic Light Scattering (DLS):

    • Prepare the compound in the final assay buffer at a concentration where inhibition is observed (e.g., 10 µM).

    • Use a DLS instrument to measure particle size distribution.

    • Interpretation: The presence of particles in the 100-1000 nm range is direct evidence of aggregation.[14]

Protocol 3: Counter-Screening for Promiscuity

Objective: To assess the selectivity of the hit compound.

Rationale: PAINS often show activity against multiple, unrelated biological targets.[8] Testing the compound against a structurally unrelated target, especially one known to be susceptible to promiscuous inhibitors (e.g., luciferase, certain proteases), is a critical step.

Step-by-Step Methodology:

  • Select a Counter-Screen Target: Choose a readily available assay for a target that is mechanistically and structurally distinct from the primary target. Firefly luciferase inhibition assays are a common and effective choice.[15]

  • Execute Counter-Screen: Test the hit compound in the counter-screen assay at the same concentrations used in the primary assay.

  • Data Analysis: Determine the IC50 of the compound against the counter-screen target.

  • Interpretation: If the compound shows similar potency against the unrelated target, it is likely a promiscuous inhibitor and should be deprioritized.

Data Summary and Interpretation

The results from these validation assays should be systematically recorded to build a comprehensive profile of each hit compound.

Assay Parameter Measured Result Indicating a "True Hit" Result Indicating a "False Positive"
Dose-Response IC50, Hill SlopeReproducible, sigmoidal curve with Hill slope ≈ 1Flat or irregular curve, Hill slope >> 1
Orthogonal Assay IC50IC50 comparable to primary assaySignificantly higher IC50 or inactive
Detergent Sensitivity Fold-shift in IC50 with 0.05% Triton X-100< 3-fold shift> 10-fold shift
Enzyme Concentration IC50 dependenceIC50 is independent of [Enzyme]IC50 increases with [Enzyme]
Counter-Screen IC50 (unrelated target)Inactive or >30-fold less potent than primary targetPotency is similar to the primary target

Conclusion: A Path Forward for Rhodanine-Based Hits

The rhodanine scaffold, including derivatives of 3-cyclohexyl-rhodanine, remains a valuable starting point in drug discovery.[6][16] However, its frequent association with assay interference necessitates a rigorous and intelligent hit validation strategy.[7][17] By proactively employing the protocols outlined in this note—confirming dose-response, using orthogonal assays, and directly testing for aggregation and promiscuity—researchers can effectively navigate the complexities of this chemical class. This approach ensures that resources are focused on compounds with a genuine and specific mechanism of action, ultimately increasing the efficiency and success rate of drug discovery campaigns. While some have suggested that rhodanines are generally not optimizable due to selectivity issues, others argue that this should be confirmed experimentally and not assumed based solely on the presence of the scaffold.[7][16] A thorough, mechanism-aware triage is therefore the most scientifically sound path forward.

References

  • Baell JB, Holloway GA. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. 2010;53(7):2719–2740. [Link]

  • Anticancer Profile of Rhodanine: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. MDPI. 2022-06-10. [Link]

  • Tomasić T, Mašič LP. Rhodanine as a privileged scaffold in drug discovery. Current Medicinal Chemistry. 2009;16(13):1596-629. [Link]

  • Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. MDPI. [Link]

  • Tomasic T, Peterlin Masic L. Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery. 2012;7(7):549-560. [Link]

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Application Notes and Protocols for Evaluating the Cytotoxicity of 3-Cyclohexylrhodanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Cyclohexylrhodanine is a synthetic compound belonging to the rhodanine family, a class of heterocyclic compounds recognized for their diverse biological activities. Rhodanine derivatives have garnered significant interest in medicinal chemistry and drug discovery due to their potential as anticancer, antimicrobial, and antiviral agents.[1] The core rhodanine scaffold can be readily modified at various positions, allowing for the generation of a vast library of analogues with a wide range of pharmacological properties. Understanding the cytotoxic potential of novel compounds like 3-cyclohexylrhodanine is a critical first step in the drug development pipeline, providing essential information on efficacy and safety.

This comprehensive guide provides detailed application notes and step-by-step protocols for evaluating the cytotoxicity of 3-cyclohexylrhodanine using a panel of robust and widely accepted cell-based assays. We will delve into the principles behind assays that measure metabolic activity, membrane integrity, and the induction of apoptosis. Furthermore, this document will explore the potential molecular mechanisms and signaling pathways that may be modulated by 3-cyclohexylrhodanine, offering a deeper understanding of its cytotoxic effects.

Principle of Selected Cytotoxicity Assays

A multi-faceted approach is recommended to comprehensively assess the cytotoxic profile of a test compound. By employing assays that interrogate different cellular parameters, a more complete picture of the compound's effect on cell health can be obtained. Here, we focus on three key assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Annexin V assay for the detection of apoptosis.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of a cell population.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of metabolically active cells.[4] The insoluble formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically, providing a quantitative measure of cell viability.[5]

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[7][8] The released LDH catalyzes the conversion of a substrate to a colored or fluorescent product, which can be measured to determine the extent of cell lysis.[9]

  • Annexin V Apoptosis Assay: Apoptosis, or programmed cell death, is a distinct and highly regulated process. One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10] Annexin V is a calcium-dependent protein with a high affinity for PS.[10] By conjugating Annexin V to a fluorescent marker (e.g., FITC), early apoptotic cells can be detected using flow cytometry or fluorescence microscopy.[11] Co-staining with a viability dye like propidium iodide (PI), which can only enter cells with compromised membranes, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Potential Mechanisms of 3-Cyclohexylrhodanine-Induced Cytotoxicity

Rhodanine derivatives have been reported to exert their cytotoxic effects through various mechanisms, often involving the modulation of key cellular signaling pathways. While the specific mechanisms of 3-cyclohexylrhodanine are yet to be fully elucidated, studies on related compounds suggest several potential pathways that may be involved.

  • Induction of Apoptosis: Many rhodanine derivatives are known to induce apoptosis in cancer cells.[9][12] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often triggered by cellular stress, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[7] The extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface, also culminating in caspase activation.[8]

  • Inhibition of Protein Kinases: Several rhodanine-based compounds have been identified as inhibitors of various protein kinases that are crucial for cancer cell survival and proliferation. These include inhibitors of IκB kinase (IKK), which plays a central role in the pro-survival NF-κB signaling pathway, and various tyrosine kinases involved in cell growth and differentiation.[8][12]

  • Topoisomerase II Inhibition: Some rhodanine derivatives have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and repair.[9] Inhibition of this enzyme leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.

  • Cell Cycle Arrest: Rhodanine derivatives can induce cell cycle arrest at different phases, preventing cancer cells from progressing through the cell division cycle.[9] This can be a consequence of DNA damage or the inhibition of key cell cycle regulatory proteins.

Below are graphical representations of these potential signaling pathways.

Diagram 1: Overview of Apoptosis Pathways

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 3-Cyclohexylrhodanine 3-Cyclohexylrhodanine 3-Cyclohexylrhodanine->Death Receptors ? 3-Cyclohexylrhodanine->Mitochondria ? Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Potential induction of extrinsic and intrinsic apoptosis pathways by 3-cyclohexylrhodanine.

Diagram 2: NF-κB Signaling Inhibition

3-Cyclohexylrhodanine 3-Cyclohexylrhodanine IKK IKK Complex 3-Cyclohexylrhodanine->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates for degradation NF-κB NF-κB IκBα->NF-κB Sequestered in cytoplasm Nucleus Nucleus NF-κB->Nucleus Translocates Pro-survival Genes Pro-survival Genes Nucleus->Pro-survival Genes Activates transcription Apoptosis Apoptosis Pro-survival Genes->Apoptosis Inhibits

Caption: Postulated inhibition of the NF-κB pathway by 3-cyclohexylrhodanine.

Diagram 3: Topoisomerase II Inhibition

3-Cyclohexylrhodanine 3-Cyclohexylrhodanine Topoisomerase II Topoisomerase II 3-Cyclohexylrhodanine->Topoisomerase II Inhibits DNA Replication/Repair DNA Replication/Repair Topoisomerase II->DNA Replication/Repair Facilitates DNA Damage DNA Damage Topoisomerase II->DNA Damage Leads to Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Apoptosis Apoptosis DNA Damage->Apoptosis

Sources

Application Notes & Protocols: 3-Cyclohexyl-rhodanine as a Targeted Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-Cyclohexyl-rhodanine as an enzyme inhibitor. It delves into the mechanistic underpinnings of the broader rhodanine class, details specific enzyme targets, and offers field-proven, self-validating protocols for conducting robust enzyme inhibition assays. Emphasis is placed on scientific integrity, explaining the causality behind experimental choices and addressing the common challenges associated with the rhodanine scaffold, such as Pan-Assay Interference Compounds (PAINS) properties.

Introduction: The Rhodanine Scaffold in Drug Discovery

The rhodanine core (2-thioxo-1,3-thiazolidin-4-one) is a well-established "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities.[1][2] Derivatives of this heterocyclic moiety have been extensively explored as antimicrobial, antiviral, antidiabetic, and antitumor agents.[1] A notable example is Epalrestat (rhodanine-3-acetic acid), an aldose reductase inhibitor approved for treating diabetic neuropathy, demonstrating the therapeutic potential of this chemical class.[1]

3-Cyclohexyl-rhodanine (PubChem CID: 95740) is a specific derivative where a cyclohexyl group is attached at the N-3 position of the rhodanine ring.[3] This substitution influences the compound's lipophilicity and steric profile, which in turn modulates its interaction with biological targets. While the rhodanine scaffold itself is associated with a broad spectrum of enzyme inhibition, the nature of the substituent at the N-3 position can significantly impact potency and selectivity.[1]

However, it is crucial for researchers to approach rhodanine-based compounds with a critical perspective. They have gained a reputation as frequent hitters in high-throughput screening campaigns and are often classified as Pan-Assay Interference Compounds (PAINS).[4][5] Potential mechanisms for this non-specific activity include compound aggregation, action as Michael acceptors, and photometric interference in biological assays.[4][5] Therefore, rigorous validation and carefully designed control experiments are paramount.

Molecular Targets and Mechanism of Action

Rhodanine derivatives exert their biological effects by inhibiting a diverse array of enzymes. The specific targets are often dictated by the substitutions on the rhodanine core.

Key Enzyme Classes Inhibited by Rhodanine Derivatives:

  • Protein Tyrosine Phosphatases (PTPs): The Phosphatase of Regenerating Liver 3 (PRL-3) is a key PTP implicated in cancer metastasis. Rhodanine-based compounds were identified as PRL-3 inhibitors through high-throughput screening and have been shown to inhibit cancer cell proliferation, migration, and invasion.[6]

  • Viral Enzymes: Certain rhodanine derivatives have been identified as potent inhibitors of HIV-1 Integrase (IN), a critical enzyme for viral replication, by chelating metal ions in the active site.[7][8]

  • Kinases: Rhodanine compounds have shown inhibitory effects against various kinases, including Pim kinases, which are proto-oncogene serine/threonine-protein kinases involved in cancer progression.[2][6]

  • Carbonic Anhydrases (CAs): By incorporating a benzenesulfonamide moiety, rhodanine derivatives have been developed as potent and selective inhibitors of human carbonic anhydrase isoforms (hCA I, II, IX, and XII), which are important targets in cancer and other diseases.[9]

  • Other Enzymes: The list of targets is extensive and includes aldose reductase, cyclooxygenases, DNA helicase, and histone acetyltransferases, among others.[4][10]

The N-3 cyclohexyl substitution, as seen in 3-cyclohexyl-rhodanine, has been shown to influence activity. For instance, in a study of 3,5-disubstituted rhodanines with anticancer properties, changing the N-3 substituent from a 2-chlorophenyl group to a 3-cyclohexyl group resulted in a modest decline in inhibitory activity against MCF-7 breast cancer cells (from 81% to 77% inhibition at 10 µg/mL), highlighting the role of this position in modulating biological effect.[1]

Mechanism of Inhibition: The primary mechanism often involves the rhodanine core acting as a scaffold to position functional groups that interact with the enzyme's active site. For many targets, inhibition is competitive. However, the potential for non-specific action must be considered. The exocyclic double bond present in many 5-ylidene rhodanine derivatives can act as a Michael acceptor, leading to covalent modification of nucleophilic residues (like cysteine) in the enzyme's active site.[4][5]

Quantitative Data: Inhibitory Potency

The inhibitory potency of rhodanine derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the inhibitor required to reduce enzyme activity by 50%. The table below summarizes representative IC₅₀ values for various rhodanine derivatives against different enzyme targets to provide a comparative landscape.

Derivative Class / Specific CompoundTarget EnzymeIC₅₀ Value (µM)Cell Line / ContextSource(s)
Benzylidene rhodanine derivative (5e)PRL-30.9In vitro enzymatic assay[6]
3-α-carboxy ethyl-5-benzylidene rhodanineHeLa Cancer Cells- (52% growth inhibition)Cell-based assay[1]
Rhodanine derivative (I₂₀)A549 Lung Cancer Cells7.0Cell-based assay[11]
Rhodanine-oleanolic acid derivative (45)Breast Cancer Cells- (Significant inhibitory effect)Cell-based assay[1]
S-glucosylated rhodanine (Compound 6)Topoisomerase II6.9In vitro enzymatic assay[12]
Rhodanine-linked benzenesulfonamide (7h)Carbonic Anhydrase I (hCA I)0.0224 (22.4 nM)In vitro enzymatic assay[9]
(Z)-6-(4-oxo-5-(2-oxoindolin-3-ylidene)...AANAT27In vitro enzymatic assay[13]

Note: Data for the specific 3-cyclohexyl-rhodanine is often embedded within larger structure-activity relationship (SAR) studies. Researchers should consult the primary literature when evaluating this specific analog.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This section provides a standardized operating procedure (SOP) for determining the inhibitory potential of 3-cyclohexyl-rhodanine against a target enzyme using a spectrophotometric method.[14] This protocol is designed as a self-validating system with essential controls.

4.1. Materials and Reagents

  • Test Compound: 3-Cyclohexyl-rhodanine

  • Enzyme: Purified target enzyme of interest

  • Substrate: Specific chromogenic or fluorogenic substrate for the target enzyme

  • Assay Buffer: Buffer optimized for enzyme stability and activity (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Tween-20)

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade

  • Positive Control: A known inhibitor of the target enzyme

  • Instrumentation: 96-well or 384-well clear, flat-bottom microplates; multichannel pipette; microplate reader capable of kinetic measurements.

4.2. Reagent Preparation

  • Test Compound Stock Solution: Prepare a high-concentration stock solution of 3-Cyclohexyl-rhodanine (e.g., 10 mM) in 100% DMSO.

  • Enzyme Working Solution: Dilute the purified enzyme stock in cold assay buffer to a final concentration that yields a linear reaction rate within the desired assay time (e.g., 10-30 minutes). This concentration must be determined empirically through an enzyme titration experiment.

  • Substrate Working Solution: Prepare the substrate in assay buffer at a concentration appropriate for the assay, typically at or near its Michaelis constant (Kₘ) to ensure sensitivity to competitive inhibitors.

  • Compound Serial Dilutions: Perform serial dilutions of the 10 mM stock solution in DMSO to create a range of concentrations. Then, dilute these DMSO stocks into the assay buffer to create the final working concentrations for the assay. Ensure the final DMSO concentration in all wells is identical and low (typically ≤1%) to prevent solvent-induced enzyme inhibition.

4.3. Assay Procedure (96-Well Plate Format)

  • Plate Layout: Design the plate to include wells for:

    • Blank (No Enzyme): Assay Buffer, Substrate, and corresponding DMSO concentration.

    • Negative Control (100% Activity): Enzyme, Substrate, and corresponding DMSO concentration.

    • Test Compound: Enzyme, Substrate, and varying concentrations of 3-Cyclohexyl-rhodanine.

    • Positive Control: Enzyme, Substrate, and a known inhibitor at a concentration expected to give significant inhibition.

  • Assay Execution:

    • Add 50 µL of assay buffer to all wells.

    • Add 25 µL of the appropriate test compound dilution, DMSO vehicle, or positive control inhibitor to the designated wells.

    • Add 25 µL of the enzyme working solution to all wells except the "Blank" wells (add 25 µL of assay buffer to these instead).

    • Mix the plate gently and pre-incubate for 10-15 minutes at the optimal temperature for the enzyme. This step allows the inhibitor to bind to the enzyme before the reaction starts.

    • Initiate the enzymatic reaction by adding 25 µL of the substrate working solution to all wells.

    • Immediately place the plate in the microplate reader.

  • Measurement:

    • Measure the absorbance (or fluorescence) at the appropriate wavelength in kinetic mode, taking readings every 30-60 seconds for 15-30 minutes. The reaction rate should be linear during this period for the negative control wells.

4.4. Data Analysis

  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Correct for Background: Subtract the rate of the average "Blank" wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of inhibition for each concentration of 3-cyclohexyl-rhodanine: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control Well)] * 100

  • Determine IC₅₀ Value: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value.

Visualizations: Workflows and Pathways

Visual diagrams are essential for conceptualizing experimental procedures and biological contexts.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_data Phase 3: Data Acquisition & Analysis P1 Prepare 10 mM Inhibitor Stock in DMSO P2 Create Serial Dilutions of Inhibitor P3 Prepare Enzyme and Substrate Working Solutions A1 Dispense Controls and Inhibitor Dilutions to Plate P3->A1 Transfer Reagents A2 Add Enzyme Solution (Pre-incubate 15 min) A1->A2 A3 Initiate Reaction with Substrate Solution A2->A3 D1 Measure Kinetic Readout (e.g., ΔAbs/min) A3->D1 Acquire Data D2 Calculate % Inhibition vs. Control D1->D2 D3 Plot Dose-Response Curve and Determine IC50 D2->D3

Caption: Workflow for a typical enzyme inhibition assay.

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Proliferation Cell Proliferation RTK->Proliferation Integrins Integrins PRL3 PRL-3 (Phosphatase) Integrins->PRL3 activates RhoGTPases Rho GTPases (Rac1, Cdc42) PRL3->RhoGTPases activates Migration Cell Migration & Invasion RhoGTPases->Migration Inhibitor 3-Cyclohexyl-rhodanine (or derivative) Inhibitor->PRL3 Inhibits

Caption: Inhibition of the PRL-3 signaling pathway.

References

  • Tomašić, T. & Mašič, L. P. (2012). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 549-560. [Link]

  • Mur-Lafferte, I., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3750. [Link]

  • Zhang, Z. Y., et al. (2010). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1261-1264. [Link]

  • Capdeville, R., et al. (2009). Rhodanine derivatives as selective protease inhibitors against bacterial toxins. Journal of Medicinal Chemistry, 52(17), 5463-5475. [Link]

  • Mislankar, S., et al. (2012). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Antiviral Chemistry and Chemotherapy, 23(2), 65-76. [Link]

  • Wang, L., et al. (2021). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1996-2009. [Link]

  • El-Gohary, N. S. M., et al. (2023). Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation. Scientific Reports, 13(1), 1083. [Link]

  • Schuetz, A., et al. (2011). Rhodanine carboxylic acids as novel inhibitors of histoneacetyltransferases. ChemMedChem, 6(5), 868-878. [Link]

  • Encyclopedia.pub. (2022). Anticancer Profile of Rhodanines. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95740, Rhodanine, 3-cyclohexyl-. Retrieved January 18, 2026, from [Link].

  • Tomašić, T. & Mašič, L. P. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. PubMed. [Link]

  • Wang, Y., et al. (2021). Discovery of Rhodanine Inhibitors Targeting Of ChtI Based on the π-Stacking Effect and Aqueous Solubility. Journal of Agricultural and Food Chemistry, 69(2), 738-748. [Link]

  • Zhang, W., et al. (2022). Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay. STAR Protocols, 3(4), 101789. [Link]

  • Petrikaite, V. & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

  • Mislankar, S., et al. (2012). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Molecules, 17(10), 11575-11593. [Link]

  • Ho, N. T., et al. (2022). Evaluation of rhodanine indolinones as AANAT inhibitors. Bioorganic & Medicinal Chemistry, 61, 116710. [Link]

  • Kumar, A., et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 26(16), 4983. [Link]

  • Kaminskyy, D., et al. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert Opinion on Drug Discovery, 12(12), 1233-1254. [Link]

  • Ramsay, R. R., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2558. [Link]

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Green Synthesis Methods for Rhodanine Derivatives: Principles, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction

The rhodanine scaffold, a 2-thioxothiazolidin-4-one core, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and antidiabetic properties.[1][2] The versatility of the rhodanine ring, particularly at the N-3 and C-5 positions, allows for extensive structural modifications, making it a cornerstone in drug discovery and development.[2] However, traditional synthetic routes often rely on volatile organic solvents, harsh reaction conditions, and multi-step procedures that generate significant chemical waste.

In alignment with the principles of green chemistry, there is a pressing need for sustainable and efficient synthetic methodologies. This guide provides an in-depth overview of modern, eco-friendly approaches to the synthesis of rhodanine derivatives. We will explore the causality behind experimental choices in microwave-assisted synthesis, ultrasound-promoted reactions, the use of benign solvent systems, and the elegance of catalyst-free multicomponent reactions. Each section is designed to be a self-validating system, offering detailed, field-proven protocols for immediate application in the research and development laboratory.

Microwave-Assisted Synthesis: Rapid and Efficient Heating

The Principle and Rationale

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reaction mixtures. Unlike conventional heating, which relies on conduction and convection, microwaves directly couple with polar molecules in the mixture, leading to rapid and uniform heating. This often results in dramatic reductions in reaction times (from hours to minutes), increased product yields, and improved purity profiles.[3][4][5] For the synthesis of rhodanine derivatives, this translates to a highly efficient method that minimizes energy consumption and the potential for side product formation.[6][7]

Workflow for Microwave-Assisted Synthesis

The following diagram illustrates a typical workflow for a one-pot, two-step synthesis of 5-arylidene rhodanine derivatives, a common and biologically important class.

G cluster_0 Step 1: Rhodanine Core Formation cluster_1 Step 2: Knoevenagel Condensation A Amine + CS₂ + Chloroacetic Acid B Microwave Irradiation (Step 1) Solvent (e.g., Water/Ethanol) A->B C In-situ formation of N-substituted Rhodanine B->C D Add Aldehyde + Base (e.g., NaOAc) C->D One-Pot Transition E Microwave Irradiation (Step 2) D->E F Formation of 5-Arylidene Rhodanine E->F G Precipitation & Filtration F->G Purification G reagents R-NH₂ + CS₂ + R'O₂C-C≡C-CO₂R' conditions Ultrasound ())) H₂O, 3-5 min Catalyst-Free reagents->conditions Rapid & Green Synthesis transition product Rhodanine Derivative conditions->product Rapid & Green Synthesis

Sources

Application Notes: 3-Cyclohexylrhodanine Scaffold in the Development of Targeted Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rhodanine core, and specifically the 3-cyclohexylrhodanine scaffold, represents a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility for the development of novel anticancer therapeutics.[1][2] This document provides an in-depth guide for researchers and drug development professionals on the application of this scaffold. It elucidates the underlying mechanisms of action, provides detailed protocols for in vitro evaluation, and discusses structure-activity relationships. The focus is on leveraging the 3-cyclohexylrhodanine core to design potent and selective inhibitors of key oncogenic pathways, particularly focusing on tyrosine kinases which are pivotal in cancer cell signaling.[3][4][5][6]

The 3-Cyclohexylrhodanine Scaffold: A Versatile Core for Kinase Inhibition

The 3-cyclohexylrhodanine moiety is a derivative of rhodanine (2-thioxo-4-thiazolidinone). Its utility in drug design stems from several key features:

  • Structural Rigidity and Planarity: The core thiazolidinone ring provides a rigid foundation for building complex molecules.

  • Key Pharmacophoric Features: The scaffold contains crucial hydrogen bond acceptors (carbonyl and thiocarbonyl groups) and can be readily functionalized at the C5 position and the N3 position.[4]

  • Modulation of Physicochemical Properties: The N3-cyclohexyl group enhances lipophilicity, which can be critical for cell membrane permeability and interaction with hydrophobic pockets within target proteins. Altering this N3 substitution can significantly impact biological activity.[1][7]

These features make the scaffold an ideal starting point for targeting ATP-binding sites in various kinases. Many rhodanine derivatives have been identified as potent inhibitors of tyrosine kinases like c-Src, EGFR (Epidermal Growth Factor Receptor), and VEGFR (Vascular Endothelial Growth Factor Receptor), which are frequently dysregulated in cancer.[3][4][8]

Mechanism of Action: Targeting the c-Src Tyrosine Kinase Pathway

A prominent target for rhodanine-based inhibitors is the c-Src tyrosine kinase.[3][4][5][6] c-Src is a non-receptor tyrosine kinase that plays a critical role in signaling pathways downstream of growth factor receptors, controlling cell proliferation, survival, migration, and angiogenesis.[3] Its overexpression or constitutive activation is a hallmark of many cancers, including leukemia and breast cancer.[3][4]

3-Cyclohexylrhodanine derivatives are designed to function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the c-Src kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade. Molecular docking studies reveal that the key interactions often involve hydrogen bonds formed by the oxygen and sulfur atoms of the rhodanine ring with residues in the kinase's hinge region.[3][4]

Below is a diagram illustrating the simplified c-Src signaling pathway and the point of inhibition by 3-cyclohexylrhodanine derivatives.

c_Src_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds cSrc c-Src RTK->cSrc Activates Substrate Downstream Substrates (e.g., FAK, STAT3) cSrc->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Angiogenesis Angiogenesis & Metastasis Substrate->Angiogenesis Inhibitor 3-Cyclohexylrhodanine Derivative Inhibitor->cSrc Inhibits ATP Binding

Caption: Inhibition of the c-Src signaling pathway by a 3-cyclohexylrhodanine derivative.

In Vitro Evaluation: Protocols and Methodologies

A systematic in vitro evaluation is crucial to characterize the anticancer potential of novel 3-cyclohexylrhodanine derivatives. The following protocols provide a standard workflow for assessing cytotoxicity, target engagement, and the induction of apoptosis.

Experimental Workflow Overview

The general workflow involves a tiered screening approach, starting with broad cytotoxicity assays, followed by more specific target-based assays and mechanistic studies for the most promising compounds.

experimental_workflow start Synthesized 3-Cyclohexylrhodanine Derivatives screen1 Protocol 3.1: Primary Cytotoxicity Screen (MTT Assay) start->screen1 decision1 Identify Hits (e.g., IC50 < 10 µM) screen1->decision1 decision1->start Inactive screen2 Protocol 3.2: Target Inhibition Assay (Kinase Activity) decision1->screen2 Active screen3 Protocol 3.3: Apoptosis Assay (Annexin V / PI Staining) decision1->screen3 Active end Lead Candidate for further optimization and in vivo studies screen2->end screen3->end

Caption: Tiered screening workflow for evaluating novel anticancer compounds.

Protocol 3.1: Cell Viability Assessment using MTT Assay

Objective: To determine the concentration of the test compound that inhibits the metabolic activity of cancer cells by 50% (IC50). This assay is a reliable indicator of cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[4][6]

Materials:

  • Cancer cell lines (e.g., K562 for leukemia, MCF-7 for breast cancer).[3][9]

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

  • 3-Cyclohexylrhodanine derivatives dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well microplates.

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well. Incubate for another 3-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response).

Protocol 3.2: Apoptosis Induction via Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with a lead compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic or necrotic cells with compromised membranes.

Materials:

  • Cancer cell line.

  • Lead 3-cyclohexylrhodanine compound.

  • 6-well plates.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control. Doxorubicin or Staurosporine can be used as a positive control for apoptosis induction.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies are critical for optimizing the potency and selectivity of the 3-cyclohexylrhodanine scaffold. The primary points of modification are the N3 position (already defined as cyclohexyl in this context) and, most importantly, the C5 position.

  • C5-Substitutions: The introduction of various aryl or heteroaryl groups at the C5 position via Knoevenagel condensation is a common strategy.[9] The nature of this substituent dramatically influences target specificity and potency.

    • For example, a 5-benzylidene moiety with specific substitutions on the phenyl ring can enhance activity against certain cancer cell lines.[9]

    • Novel sorafenib analogs containing a rhodanine core have shown superior antitumor activity compared to the parent drug, with a C-5-(2-fluorobenzylidene) substitution being particularly effective.[1]

  • N3-Substitutions: While this guide focuses on the 3-cyclohexyl group, it is noteworthy that modifying this position can fine-tune the compound's properties. For instance, changing the N3-substituent from a 2-chlorophenyl to a 3-cyclohexyl group was found to slightly decrease inhibitory activity against MCF-7 cells in one study, highlighting the sensitivity of this position.[1][7]

The following table summarizes representative IC50 values for rhodanine derivatives, illustrating the impact of structural modifications.

Compound ClassC5-SubstituentN3-SubstituentCancer Cell LineTarget (Putative)IC50 (µM)Reference
Rhodanine-3-acetic acid deriv.4'-N,N-dimethylaminobenzylideneButyric acidA2780 (Ovarian)-4.4[1][7]
Rhodanine-3-acetic acid deriv.4'-N,N-dimethylaminobenzylideneButyric acidA2780cisR (Ovarian)-3.3[1][7]
Sorafenib Analog (25)2-Fluorobenzylidene4-chloro-3-(trifluoromethyl)phenylA549 (Lung)Kinases0.8[1]
Sorafenib Analog (25)2-Fluorobenzylidene4-chloro-3-(trifluoromethyl)phenylH460 (Lung)Kinases1.3[1]
Sorafenib Analog (25)2-Fluorobenzylidene4-chloro-3-(trifluoromethyl)phenylHT29 (Colon)Kinases2.8[1]
3-Arylethyl Rhodanine (4)-4-(benzyloxy)phenylethylHCT 116 (Colon)-10[1][7]
Glucosylated Rhodanine (6)-β-D-glucopyranosylHepG2 (Liver)Topoisomerase II0.21[10]
Glucosylated Rhodanine (7)-HHepG2 (Liver)Topoisomerase II0.76[10]

Summary and Future Directions

The 3-cyclohexylrhodanine scaffold is a highly validated and promising platform for the discovery of novel anticancer agents, particularly kinase inhibitors. The synthetic tractability of the rhodanine core allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Expanding Target Space: While kinase inhibition is a primary mechanism, rhodanine derivatives have also been shown to inhibit other targets like phosphatases (e.g., PRL-3) and topoisomerase II, and induce apoptosis through various pathways.[10][11] Exploring these alternative mechanisms can open new therapeutic avenues.

  • Hybrid Molecules: Creating hybrid molecules that combine the rhodanine scaffold with other known pharmacophores (e.g., quinazolinones, piperazines) is a promising strategy to develop dual-action inhibitors or overcome drug resistance.[8][11]

  • In Vivo Evaluation: Promising lead compounds identified through the protocols described herein must be advanced into preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles, which are essential steps toward clinical translation.

References

  • Molnar, M., et al. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(7), 839-846. [Link]

  • Molnar, M., et al. (2022). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Bentham Science Publishers. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(7), 839-846. [Link]

  • Molnar, M., et al. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(7). [Link]

  • Al-Warhi, T., et al. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Molecules, 29(11), 2589. [Link]

  • Gomha, S. M., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3750. [Link]

  • Gomha, S. M., et al. (2022). Anticancer Profile of Rhodanines. Encyclopedia.pub. [Link]

  • Penthala, N. R., et al. (2017). Development of Novel Rhodanine Analogs as Anticancer Agents: Design, Synthesis, Evaluation and CoMSIA Study. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1433-1444. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Pharmaceuticals, 15(12), 1541. [Link]

  • Zhang, Z., et al. (2020). Synthesis and Antitumor Activity of Some Rhodanine Derivatives. Indian Journal of Heterocyclic Chemistry, 30(2), 307-312. [Link]

  • ResearchGate. (2024). Structure–activity relationships of rhodanine derivatives. [Link]

  • Fares, M., et al. (2025). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Future Medicinal Chemistry, 17(15). [Link]

  • Abdel-Bar, H. M., et al. (2022). Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation. Scientific Reports, 12, 19280. [Link]

  • Gomha, S. M., et al. (2022). Anticancer Profile of Rhodanines: Structure-Activity Relationship (SAR) and Molecular Targets-A Review. Molecules, 27(12), 3750. [Link]

  • Lesyk, R., et al. (2020). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceuticals, 13(10), 301. [Link]

Sources

Probing Microtubule Dynamics: An Experimental Protocol for Evaluating Rhodanine Compounds as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Microtubule Dynamics in Cellular Processes and Drug Discovery

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton.[1] They are integral to a multitude of critical cellular functions, including the maintenance of cell shape, intracellular transport, and the segregation of chromosomes during mitosis.[2][3] The inherent dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for their physiological roles.[4] This dynamic equilibrium makes tubulin a prime target for therapeutic intervention, particularly in oncology.[1][3] A significant class of anticancer drugs, known as antimitotic agents, function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[4] These agents are broadly classified as either microtubule stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids, colchicine).[2][5]

Rhodanine-containing compounds have emerged as a promising class of heterocyclic molecules with diverse biological activities, including potent anticancer properties.[6] A growing body of evidence suggests that certain rhodanine derivatives exert their cytotoxic effects by inhibiting tubulin polymerization, often by interacting with the colchicine binding site on β-tubulin.[2][7] The in vitro tubulin polymerization assay is an indispensable tool for the discovery, characterization, and structure-activity relationship (SAR) studies of such novel inhibitors.[8][9]

This application note provides a detailed, field-proven protocol for a fluorescence-based in vitro tubulin polymerization assay, specifically tailored for the evaluation of rhodanine compounds. We will delve into the causality behind experimental choices, provide a self-validating system for trustworthy results, and ground our recommendations in authoritative sources.

Mechanism of Action: Rhodanine Compounds and Tubulin Polymerization

Rhodanine compounds that inhibit tubulin polymerization typically act as microtubule destabilizing agents.[6] While the precise interactions can vary between derivatives, a common mechanism involves binding to the colchicine site at the interface of the α- and β-tubulin dimer.[5][10] This binding event can induce a conformational change in the tubulin dimer, rendering it incompetent for addition to the growing microtubule end. The incorporation of a rhodanine-tubulin complex at the microtubule tip can also physically block the addition of subsequent tubulin dimers, effectively capping the microtubule and promoting a switch from polymerization to depolymerization.[11] This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a G2/M phase cell cycle arrest and, ultimately, apoptosis in rapidly dividing cancer cells.[4][7]

cluster_0 Cellular Environment Rhodanine_Compound Rhodanine Compound Tubulin_Dimers α/β-Tubulin Dimers Rhodanine_Compound->Tubulin_Dimers Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Inhibits Functional_Microtubules Functional Microtubules Microtubule_Polymerization->Functional_Microtubules Leads to Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Disrupted Functional_Microtubules->Mitotic_Spindle_Formation Essential for Cell_Cycle_Progression Cell Cycle Progression Mitotic_Spindle_Formation->Cell_Cycle_Progression Required for G2M_Arrest G2/M Arrest Mitotic_Spindle_Formation->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Figure 1. Mechanism of Rhodanine-Induced Microtubule Destabilization.

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

This protocol utilizes a fluorescence-based detection method, which offers higher sensitivity and a better signal-to-noise ratio compared to traditional turbidimetric assays.[1][12] The principle relies on a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity that is proportional to the mass of microtubules formed.[1][8]

Materials and Reagents
ReagentRecommended SupplierExample Catalog No.Storage
Tubulin (>99% pure, porcine brain)Cytoskeleton, Inc.T240-80°C
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)Cytoskeleton, Inc.BST014°C
GTP Solution (100 mM)Cytoskeleton, Inc.BST06-80°C
Tubulin Glycerol Buffer (e.g., 60% glycerol)Cytoskeleton, Inc.BST054°C
Fluorescence-based Tubulin Polymerization Assay KitCytoskeleton, Inc.BK011PSee kit components
Rhodanine CompoundsVariousN/AAs per supplier
Nocodazole (Positive Control - Inhibitor)Sigma-AldrichM1404-20°C
Paclitaxel (Positive Control - Enhancer)Sigma-AldrichT7402-20°C
DMSO (Vehicle)Sigma-AldrichD2650Room Temperature
Half-Area 96-well Black, Flat-Bottom PlatesCorning3694Room Temperature
Step-by-Step Methodology

1. Preparation of Reagents:

  • General Tubulin Buffer (GTB): Prepare an adequate volume of 1x GTB. If using a kit, follow the manufacturer's instructions for buffer reconstitution.

  • GTP Stock Solution: Thaw the 100 mM GTP stock solution on ice.

  • Rhodanine Compound Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-100 mM) of each rhodanine compound in 100% DMSO. Subsequently, create a series of 10x working stocks by diluting the high-concentration stock in GTB. The final DMSO concentration in the assay should not exceed 2% to avoid interference with tubulin polymerization.

  • Control Stock Solutions (10x):

    • Positive Inhibitor Control: Prepare a 10x stock of Nocodazole (e.g., 100 µM) in GTB containing the same final percentage of DMSO as the test compounds.

    • Positive Enhancer Control: Prepare a 10x stock of Paclitaxel (e.g., 100 µM) in GTB with the same final DMSO concentration.

    • Vehicle Control: Prepare a 10x solution of GTB containing the same final percentage of DMSO as the test compounds.

  • Tubulin Reaction Mix: On the day of the experiment, thaw the required amount of purified tubulin on ice. It is crucial to use the tubulin within one hour of thawing. Prepare the tubulin reaction mix on ice to a final tubulin concentration of 2 mg/mL in GTB supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter as per the kit manufacturer's instructions.[1] Keep this mix on ice until use.

2. Assay Procedure:

  • Plate Setup: Pre-warm a half-area 96-well black plate to 37°C.

  • Compound Addition: Add 5 µL of the 10x rhodanine compound working stocks, positive controls, or vehicle control to the appropriate wells of the pre-warmed plate.[1] It is recommended to perform each condition in duplicate or triplicate to ensure data reproducibility.

  • Initiation of Polymerization: To initiate the reaction, carefully add 45 µL of the ice-cold tubulin reaction mix to each well, avoiding the introduction of air bubbles.[1] The final volume in each well will be 50 µL.

  • Fluorescence Reading: Immediately place the plate in a pre-warmed (37°C) microplate reader. Measure the fluorescence intensity every 30-60 seconds for at least 60-90 minutes. The excitation and emission wavelengths will depend on the fluorescent reporter used (e.g., for DAPI-based reporters, excitation is ~360 nm and emission is ~420 nm).[12]

Start Start Reagent_Prep Prepare Reagents on Ice (Tubulin Mix, Compounds, Controls) Start->Reagent_Prep Prewarm_Plate Pre-warm 96-well Plate to 37°C Reagent_Prep->Prewarm_Plate Add_Compounds Add 5 µL of 10x Compounds/Controls to Plate Prewarm_Plate->Add_Compounds Add_Tubulin_Mix Add 45 µL of Ice-Cold Tubulin Mix Add_Compounds->Add_Tubulin_Mix Incubate_Read Incubate at 37°C and Read Fluorescence Add_Tubulin_Mix->Incubate_Read Data_Analysis Data Analysis (Plot Curves, Calculate IC50) Incubate_Read->Data_Analysis End End Data_Analysis->End

Sources

Application Notes & Protocols: Synthesis and Biological Evaluation of Rhodanine-3-Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Rhodanine Scaffold

The rhodanine scaffold, a derivative of thiazolidine, represents a "privileged structure" in medicinal chemistry. Its derivatives are known to possess a vast array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] The core structure allows for facile chemical modification at several positions, primarily the N-3 and C-5 positions, enabling the generation of large, diverse chemical libraries for drug discovery.[3][4]

The addition of an acetic acid moiety at the N-3 position to form rhodanine-3-acetic acid is a particularly fruitful strategy. This modification can enhance the compound's pharmacokinetic properties and provides an additional point for interaction with biological targets.[1] A notable example is Epalrestat, a rhodanine-3-acetic acid derivative marketed in Japan for the treatment of diabetic neuropathy, which functions by inhibiting the aldose reductase enzyme.[5][6]

This guide provides a comprehensive overview of the synthesis of 5-substituted rhodanine-3-acetic acid derivatives via the Knoevenagel condensation. It further details established protocols for evaluating their biological potential as anticancer and antimicrobial agents, providing researchers with a robust framework for development and screening.

Synthesis of Rhodanine-3-Acetic Acid Derivatives

The most common and effective strategy for synthesizing a diverse library of these compounds involves a two-stage process: first, the synthesis of the core rhodanine-3-acetic acid scaffold, and second, its condensation with various aromatic or heterocyclic aldehydes to yield the final 5-arylidene derivatives.

Rationale for the Synthetic Strategy

The Knoevenagel condensation is the cornerstone of this synthetic approach.[7][8][9] This reaction is exceptionally well-suited for this purpose due to the "active" methylene group at the C-5 position of the rhodanine ring. The electron-withdrawing nature of the adjacent carbonyl (C=O) and thiocarbonyl (C=S) groups increases the acidity of the C-5 protons, making them susceptible to removal by a base. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. Subsequent dehydration yields the stable 5-arylidene C=C double bond. This reaction is highly reliable and generally proceeds in high yields with a wide variety of aldehydes, making it ideal for library synthesis.[10]

Visualizing the Synthetic Workflow

The overall synthetic pathway is a straightforward and modular process, allowing for the generation of numerous analogs by simply varying the aldehyde starting material.

G cluster_0 Part 1: Scaffold Synthesis cluster_1 Part 2: Knoevenagel Condensation Glycine Glycine + CS₂ + ClCH₂COONa R3AA Rhodanine-3-Acetic Acid (Core Scaffold) Glycine->R3AA One-pot reaction [Ref. 15] R3AA_ref Rhodanine-3-Acetic Acid Aldehyde Aromatic Aldehyde (R-CHO) Reaction Knoevenagel Condensation Aldehyde->Reaction Product 5-Arylidene-Rhodanine-3-Acetic Acid (Final Product) Reaction->Product Catalyst (e.g., Alum) Solvent (e.g., H₂O) Heat (e.g., MW) [Ref. 9] R3AA_ref->Reaction

Caption: General workflow for the two-part synthesis of rhodanine-3-acetic acid derivatives.

Detailed Synthesis Protocols

Protocol 2.3.1: Synthesis of Rhodanine-3-Acetic Acid (Scaffold)

This protocol is adapted from established microwave-assisted methods.[11]

  • Reagents & Setup:

    • Glycine (1 mol equivalent)

    • Carbon disulfide (CS₂) (1 mol equivalent)

    • Sodium chloroacetate (1 mol equivalent)

    • 22% Sodium hydroxide solution

    • Hydrochloric acid (concentrated)

    • Microwave reactor vessel

  • Procedure:

    • In a microwave-safe vessel, combine glycine, 22% NaOH solution, and carbon disulfide in water.

    • Seal the vessel and subject it to microwave irradiation at 100°C for 5 minutes.

    • Allow the vessel to cool to 40°C.

    • Add sodium chloroacetate to the mixture.

    • Reseal the vessel and irradiate again at 100°C for 5 minutes.

    • After cooling, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.

    • To the resulting concentrate, carefully add concentrated HCl and heat at 110°C for 20-30 minutes until precipitation is complete.

    • Cool the mixture and collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and dry to yield rhodanine-3-acetic acid as a light yellow solid.[12]

    • Self-Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR signals in DMSO-d₆ include singlets for the N-CH₂ and S-CH₂ protons at approximately 4.56 ppm and 4.41 ppm, respectively.[11]

Protocol 2.3.2: Knoevenagel Condensation for 5-Arylidene Derivatives

This protocol utilizes a green chemistry approach with alum as a catalyst in an aqueous medium under microwave irradiation.[7]

  • Reagents & Setup:

    • Rhodanine-3-acetic acid (1 mol equivalent)

    • Substituted aromatic or heterocyclic aldehyde (1 mol equivalent)

    • Alum (KAl(SO₄)₂·12H₂O) (15 mol%)

    • Water

    • Microwave reactor

  • Procedure:

    • In a microwave vessel, create a mixture of rhodanine-3-acetic acid (20 mmol), the desired aldehyde (20 mmol), and alum (3 mmol) in water.

    • Subject the mixture to microwave irradiation (e.g., 400-600 W), applying power intermittently in 30-second intervals to control temperature and pressure.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 3-12 minutes.[7]

    • Upon completion, cool the reaction mixture. The product often precipitates directly from the aqueous solution.

    • Collect the solid product by vacuum filtration.

    • Wash the product with cold water to remove the catalyst and any unreacted starting materials.

    • Recrystallize the product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 5-arylidene derivative.

    • Self-Validation: Confirm the structure via spectroscopic methods. The key signal in ¹H NMR is the appearance of a new singlet for the vinylic proton (=CH) typically between δ 7.1 and 7.9 ppm, along with signals corresponding to the aromatic aldehyde used.[7]

Biological Evaluation of Synthesized Derivatives

Once a library of derivatives is synthesized and purified, the next critical step is to screen them for biological activity. Based on the extensive literature, anticancer and antimicrobial assays are highly relevant for this class of compounds.[13][14][15][16]

Visualizing the Biological Evaluation Workflow

A typical screening cascade involves primary assays to identify active compounds ("hits"), followed by secondary assays to confirm activity and elucidate the mechanism of action.

G cluster_0 Anticancer Screening cluster_1 Antimicrobial Screening Compound Synthesized Compound Library MTT MTT Cell Viability Assay (e.g., A549, HepG2, PC-3 cells) Compound->MTT MIC_test Broth Microdilution Assay (e.g., S. aureus, M. tuberculosis) Compound->MIC_test IC50 Determine IC₅₀ Values MTT->IC50 Dose-response [Ref. 5] Mechanism Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) IC50->Mechanism For potent compounds [Ref. 12] MIC_val Determine MIC Values MIC_test->MIC_val Serial dilution [Ref. 4] SAR Structure-Activity Relationship (SAR) Analysis MIC_val->SAR Identify key functional groups [Ref. 7]

Caption: A streamlined workflow for the primary biological evaluation of synthesized derivatives.

Protocol: Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[13][15]

  • Materials & Setup:

    • Human cancer cell lines (e.g., A549 lung, PC-3 prostate, HepG2 liver).[15]

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Synthesized compounds dissolved in DMSO (stock solutions).

    • MTT solution (5 mg/mL in PBS).

    • 96-well microtiter plates.

    • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells for a vehicle control (DMSO only) and a positive control (e.g., colchicine or gefitinib).[13]

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Antimicrobial Activity Screening (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[14][17]

  • Materials & Setup:

    • Bacterial strains (e.g., Gram-positive: Staphylococcus aureus; Mycobacteria: Mycobacterium tuberculosis).[14][16]

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Synthesized compounds dissolved in DMSO.

    • Sterile 96-well plates.

    • Standard antibacterial drugs for positive controls (e.g., Norfloxacin, Oxacillin).[16]

  • Procedure:

    • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of your stock compound solution (e.g., 2x the highest desired concentration) to the first column of wells.

    • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. This creates a concentration gradient.

    • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Inoculation: Add 50 µL of the bacterial inoculum to each well. This brings the total volume to 100 µL and halves the compound concentrations to the final test values. Include a growth control well (no compound) and a sterility control well (no bacteria).

    • Incubation: Incubate the plates at 37°C for 18-24 hours (or longer for slow-growing organisms like mycobacteria).

    • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Interpretation and Structure-Activity Relationships (SAR)

Systematic evaluation of the biological data is crucial for identifying promising lead compounds and understanding the structural features required for activity.

Tabulating Results

Summarizing data in a clear, tabular format allows for direct comparison between different derivatives.

Compound IDR-Group (Substitution on Aldehyde)Anticancer IC₅₀ (µM) [A549 Cells]Antimicrobial MIC (µg/mL) [S. aureus]
I-01 4-Chlorophenyl8.516
I-02 4-Methoxyphenyl25.264
I-03 4-Nitrophenyl5.18
I-04 2-Hydroxyphenyl12.332
I-05 Phenyl (unsubstituted)30.8>128

Table represents hypothetical data for illustrative purposes.

Drawing Conclusions

From the hypothetical data above, preliminary SAR can be deduced:

  • Anticancer Activity: Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring appear to enhance potency compared to electron-donating groups (-OCH₃) or an unsubstituted ring. This suggests that electronic effects on the arylidene moiety are critical for interaction with the biological target.[16]

  • Antimicrobial Activity: A similar trend is observed, with electron-withdrawing groups leading to lower MIC values (higher potency). The unsubstituted phenyl ring derivative is inactive. This aligns with findings that hydrophobic and electron-withdrawing substituents at the C-5 position can increase antibacterial activity.[16]

These initial findings guide the next round of synthesis, perhaps focusing on other electron-withdrawing groups or exploring different substitution patterns on the aromatic ring to optimize activity.

References

  • Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • General methodology for the synthesis of rhodanine and... ResearchGate. [Link]

  • Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). PubMed. [Link]

  • Antimicrobial activity of rhodanine-3-acetic acid derivatives. PubMed. [Link]

  • Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. Taylor & Francis Online. [Link]

  • Antimicrobial Activity of Rhodanine-3-acetic Acid Derivatives | Request PDF. ResearchGate. [Link]

  • Synthesis and potential antibacterial activity of new rhodanine-3-acetic acid derivatives | Request PDF. ResearchGate. [Link]

  • Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. PubMed Central. [Link]

  • Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. Der Pharma Chemica. [Link]

  • Anticancer Profile of Rhodanines. Encyclopedia.pub. [Link]

  • Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. PubMed. [Link]

  • Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. Taylor & Francis Online. [Link]

  • Proposed mechanism for the synthesis of rhodanine-based amides 5. ResearchGate. [Link]

  • Synthesis and Bioactivity Evaluation of N-Arylsulfonylindole Analogs Bearing a Rhodanine Moiety as Antibacterial Agents. National Institutes of Health. [Link]

  • Synthesis of rhodanine derivatives via Knoevenagel condensation (R: 2a:... ResearchGate. [Link]

  • Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. MDPI. [Link]

  • Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. PubMed. [Link]

  • (PDF) Rhodanine- 3- acetic acid derivatives. ResearchGate. [Link]

  • CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives in Water and their Protective Effects in Terms of Oxid. MDPI. [Link]

  • Environmentally Benign Synthesis of 5-Arylidene-Rhodanine Derivatives in Room Temperature Diisopropyl Ethyl Ammonium Acetate. Scholars Research Library. [Link]

  • Chemical and Ecological Evaluation of Rhodanine Derivatives Through Aquatic Bioindicators | Request PDF. ResearchGate. [Link]

  • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. PMC - NIH. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Rhodanine, 3-cyclohexyl-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-cyclohexylrhodanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The information provided herein is curated from established synthetic protocols and aims to provide both practical solutions and a deeper understanding of the underlying chemical principles.

I. Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses specific experimental issues in a question-and-answer format to provide direct and actionable advice.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yield in the synthesis of 3-cyclohexylrhodanine is a frequent challenge that can stem from several factors. The most common synthetic route involves a one-pot, three-component reaction of cyclohexylamine, carbon disulfide, and an active methylene compound like chloroacetic acid or its esters.[1][2] Optimizing the yield requires a systematic evaluation of the reaction parameters.

Potential Causes & Recommended Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Dithiocarbamate Formation The initial reaction between cyclohexylamine and carbon disulfide forms a dithiocarbamate intermediate. This step is crucial and can be incomplete if not conducted under optimal conditions.Ensure dropwise addition of carbon disulfide to a cooled solution of cyclohexylamine. The reaction is often exothermic; maintaining a low temperature (0-5 °C) initially can improve the stability of the intermediate.
Suboptimal pH/Base The subsequent cyclization step is base-mediated. The choice and amount of base are critical. An inappropriate base or pH can lead to side reactions or incomplete conversion.Triethylamine is commonly used. However, stronger bases like potassium hydroxide in ethanol can also be effective.[3] Perform small-scale trials to screen different bases (e.g., TEA, DIPEA, K2CO3) and their stoichiometry.
Reaction Temperature and Time Both the formation of the intermediate and the final cyclization are temperature-sensitive. Insufficient heating can lead to an incomplete reaction, while excessive heat can cause decomposition of reactants or products.Monitor the reaction progress using Thin Layer Chromatography (TLC). Systematically vary the reaction temperature (e.g., room temperature, 40 °C, reflux) and time to find the optimal conditions for your specific setup.[3]
Solvent Effects The choice of solvent can significantly influence reaction rates and yields. Solvents like ethanol, methanol, or DMF are commonly used.Green chemistry approaches have shown high to excellent yields (82-96%) using aqueous diethylamine, which can also simplify product isolation.[4] Consider screening alternative solvents if yields in traditional solvents are poor.
Impure Starting Materials Impurities in cyclohexylamine, carbon disulfide, or the chloroacetic acid derivative can interfere with the reaction, leading to side products and lower yields.Use freshly distilled cyclohexylamine and high-purity carbon disulfide. Verify the purity of your starting materials via appropriate analytical techniques (e.g., NMR, GC-MS) before starting the reaction.
Question 2: I am observing a significant amount of an unknown impurity in my crude product. How can I identify and minimize it?

Answer:

The formation of impurities is a common issue. The primary approach should be to first prevent their formation and then to effectively remove them.

Troubleshooting Workflow for Impurity Issues:

G cluster_optimization Reaction Optimization start Impurity Detected in Crude Product analyze Analyze Crude Product by LC-MS and NMR start->analyze purify Develop a Purification Strategy start->purify identify Identify Impurity Structure analyze->identify pathway Postulate Side Reaction Pathway identify->pathway temp Adjust Temperature pathway->temp reagent Modify Reagent Stoichiometry pathway->reagent order Change Order of Addition pathway->order recrystallization Recrystallization purify->recrystallization chromatography Column Chromatography purify->chromatography

Caption: Workflow for identifying and mitigating impurities.

Step-by-Step Guidance:

  • Characterize the Impurity: Use techniques like LC-MS to determine the molecular weight of the impurity. Isolate a small quantity of the impurity by preparative TLC or column chromatography and characterize it by NMR to elucidate its structure.

  • Postulate the Side Reaction: Once the structure is known, you can hypothesize how it was formed. A common side product is the corresponding thiourea, formed from the reaction of the dithiocarbamate intermediate with another molecule of the amine.

  • Optimize Reaction Conditions:

    • Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of carbon disulfide can sometimes prevent the formation of thiourea byproducts.

    • Temperature Control: As mentioned, side reactions can be temperature-dependent. Running the reaction at a lower temperature for a longer duration might be beneficial.

  • Purification Strategy:

    • Recrystallization: 3-Cyclohexylrhodanine is a solid.[5] Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is often effective for removing minor impurities.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable method for purification.

Question 3: My reaction seems to stall and does not go to completion. What should I check?

Answer:

A stalled reaction can be frustrating. Here are some key areas to investigate:

  • Catalyst/Base Deactivation: If using a catalytic amount of base, it may have been neutralized by acidic impurities in your starting materials or solvent. Consider adding the base in portions throughout the reaction.

  • Reagent Degradation: Carbon disulfide is volatile and can evaporate from the reaction mixture if not properly contained, especially under reflux. Ensure your reaction setup has an efficient condenser.

  • Poor Mixing: In heterogeneous reaction mixtures, ensure vigorous stirring to facilitate contact between reactants.

  • Moisture Contamination: While some syntheses are robust in aqueous media, others may be sensitive to water.[4] Ensure your reagents and solvent are appropriately dry if following an anhydrous protocol.

II. Frequently Asked Questions (FAQs)

What is the general reaction mechanism for the synthesis of 3-cyclohexylrhodanine?

The most common synthesis proceeds through a one-pot, three-component reaction. The mechanism can be summarized in two main stages:

  • Formation of Dithiocarbamate Salt: Cyclohexylamine, a nucleophile, attacks the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid is deprotonated by a base (like triethylamine) to form a stable dithiocarbamate salt.

  • Cyclization: The sulfur atom of the dithiocarbamate salt then acts as a nucleophile, attacking the electrophilic carbon of the chloroacetyl group (from chloroacetic acid or its derivative). This is followed by an intramolecular condensation reaction, where the nitrogen atom attacks the carbonyl carbon, leading to the closure of the five-membered rhodanine ring and elimination of water.

Can I use alternative reagents for this synthesis?

Yes, several variations of this synthesis exist. For instance, instead of chloroacetic acid, dialkyl acetylenedicarboxylates can be used in a three-component reaction with an amine and carbon disulfide.[6] Some methods also employ microwave assistance to accelerate the reaction and improve yields.[2] The choice of reagents often depends on the desired scale, available starting materials, and desired purity profile of the final product. One-pot syntheses using primary amines, carbon disulfide, and maleic anhydride in water have also been reported.[1]

What are the key safety precautions I should take during this synthesis?
  • Carbon Disulfide (CS₂): This reagent is highly flammable, volatile, and toxic. All manipulations involving CS₂ should be performed in a well-ventilated fume hood. Avoid heat sources and potential for static discharge.

  • Cyclohexylamine: This is a corrosive and flammable liquid. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • General Precautions: As with any chemical synthesis, it is crucial to conduct a thorough risk assessment before beginning the experiment.

What is a standard experimental protocol for synthesizing 3-cyclohexylrhodanine?

The following is a representative protocol adapted from literature procedures. Note that optimization may be required.

Detailed Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add cyclohexylamine (1.0 eq) and a suitable solvent such as ethanol. Cool the flask to 0-5 °C in an ice bath.

  • Dithiocarbamate Formation: Add carbon disulfide (1.1 eq) dropwise to the stirred solution of cyclohexylamine over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Addition of Base and Cyclizing Agent: After the addition of CS₂ is complete, add triethylamine (1.5 eq) to the reaction mixture. Subsequently, add a solution of ethyl chloroacetate (1.0 eq) in ethanol dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-6 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Dry the crude product under vacuum.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure 3-cyclohexylrhodanine.

References

  • Vertex AI Search, "Exploring the rhodanine universe: Design and synthesis of fluorescent rhodanine-based derivatives as anti-fibrillar and anti-oligomer agents against α-synuclein and 2N4R tau - NIH". Accessed January 18, 2026.
  • ResearchGate, "A New Synthesis Strategy for Rhodanine and Its Derivatives | Request PDF". Accessed January 18, 2026.
  • RSC Publishing, "An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium". Accessed January 18, 2026.
  • ACS Omega, "Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells". Accessed January 18, 2026.
  • PubMed Central, "Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors". Accessed January 18, 2026.
  • ResearchGate, "One-Pot Three-Component Route for the Synthesis of Rhodanine Derivatives in W
  • ResearchGate, "Ultrasound Mediated Green Synthesis of Rhodanine Derivatives: Synthesis, Chemical Behavior and Antibacterial Activity". Accessed January 18, 2026.
  • ResearchGate, "Synthesis of title compound 3. Reagent and conditions: Rhodanine (1)...". Accessed January 18, 2026.
  • ResearchGate, ". 3-Carboxyalkylrhodanine acids synthesis | Download Scientific Diagram". Accessed January 18, 2026.
  • PMC, "A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process". Accessed January 18, 2026.
  • PubMed, "Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors". Accessed January 18, 2026.
  • RSC Publishing, "One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade str
  • Zenodo, "Recent Progress in the Synthesis and Reaction of Rhodanine: A Mini-Review". Accessed January 18, 2026.
  • Reddit, "Synthesis - General tips for improving yield? : r/chemistry". Accessed January 18, 2026.
  • ACS Central Science, "General Synthetic Method for Si-Fluoresceins and Si-Rhodamines". Accessed January 18, 2026.
  • ResearchGate, "Aqueous Microwave‐Assisted One‐Pot Synthesis of N‐Substituted Rhodanines. | Request PDF". Accessed January 18, 2026.
  • PubChem, "Rhodanine, 3-cyclohexyl- | C9H13NOS2 | CID 95740". Accessed January 18, 2026.

Sources

Technical Support Center: Optimizing 5-benzylidene-3-cyclohexylrhodanine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-benzylidene-3-cyclohexylrhodanine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering robust troubleshooting advice and optimization strategies grounded in established chemical principles. Our goal is to empower you to resolve common issues and systematically enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction mechanism for the synthesis of 5-benzylidene-3-cyclohexylrhodanine?

The synthesis is a classic example of the Knoevenagel condensation . This reaction involves the nucleophilic addition of an active methylene compound (in this case, 3-cyclohexylrhodanine) to a carbonyl group (benzaldehyde), followed by a dehydration step to yield the final α,β-unsaturated product.[1][2] The reaction is typically catalyzed by a weak base, which facilitates the deprotonation of the rhodanine's highly acidic methylene group at the C5 position.[3]

Q2: Why is the methylene group at the C5 position of 3-cyclohexylrhodanine so acidic?

The acidity of the C5 protons is a critical feature of the rhodanine scaffold. These protons are flanked by two electron-withdrawing groups: a carbonyl group (C=O) at C4 and a thiocarbonyl group (C=S) at C2. This "active methylene" configuration significantly stabilizes the resulting carbanion (enolate) through resonance, making deprotonation favorable even with a mild base.

Q3: What are the essential reagents and their roles in this synthesis?
  • 3-Cyclohexylrhodanine: The active methylene component that provides the core rhodanine scaffold.

  • Benzaldehyde (or substituted benzaldehydes): The electrophilic partner that reacts with the rhodanine carbanion.

  • Catalyst: Typically a base (e.g., sodium acetate, triethylamine) used to generate the nucleophilic enolate from the rhodanine.[4][5]

  • Solvent: Provides the medium for the reaction. The choice of solvent (e.g., acetic acid, DMSO, ethanol, or even green solvents like PEG) can significantly impact reaction rate and yield.[4][5][6]

Q4: Is the resulting double bond typically of a specific stereochemistry (E/Z)?

Yes, the reaction predominantly yields the (Z)-isomer . This stereochemical outcome is a well-documented characteristic of Knoevenagel condensations with rhodanine derivatives.[7] The structure and stereochemistry are typically confirmed using spectroscopic methods like proton-coupled 13C NMR.[4][7]

Reaction Mechanism: Knoevenagel Condensation

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration reactant_node reactant_node intermediate_node intermediate_node product_node product_node catalyst_node catalyst_node Rhodanine 3-Cyclohexylrhodanine Enolate Resonance-Stabilized Enolate Rhodanine->Enolate Deprotonation Base Base (e.g., AcO⁻) Benzaldehyde Benzaldehyde Enolate->Benzaldehyde C-C Bond Formation Enolate->Benzaldehyde Alkoxide Alkoxide Intermediate Benzaldehyde->Alkoxide Protonation Protonated Intermediate Alkoxide->Protonation Protonation Alkoxide->Protonation Product (Z)-5-Benzylidene- 3-cyclohexylrhodanine Protonation->Product -H₂O

Caption: Knoevenagel condensation mechanism for rhodanine synthesis.

Troubleshooting Guide

This section addresses common experimental failures in a "Problem -> Cause -> Solution" format.

Problem 1: Low to No Product Yield
  • Probable Cause A: Ineffective Catalyst or Basic Conditions

    • Explanation: The formation of the rhodanine enolate is the rate-determining step. If the base is too weak, not present in sufficient quantity, or degraded, the reaction will not proceed efficiently.

    • Solutions:

      • Verify Catalyst Quality: Ensure the base (e.g., sodium acetate) is anhydrous and has been stored correctly.

      • Increase Catalyst Loading: While typically used in catalytic amounts, for sluggish reactions, increasing the molar equivalents of the base can be beneficial. A study by Kim et al. used a significant excess of sodium acetate to drive the reaction.[4]

      • Screen Alternative Catalysts: Switch to a different base. Triethylamine (TEA) in DMSO is reported to be highly efficient.[5] For a more modern approach, consider solid-supported bases or specialized catalysts like Bismuth(III) triflate, which can dramatically increase yields under solvent-free conditions.[8]

  • Probable Cause B: Suboptimal Reaction Temperature

    • Explanation: Condensation reactions are often sensitive to temperature. Insufficient heat may lead to very slow reaction rates, while excessive heat can cause decomposition of starting materials or the final product, especially with sensitive substituted benzaldehydes.

    • Solutions:

      • Increase Temperature Systematically: If reacting at room temperature, gradually increase the temperature to 60-80 °C or to reflux, monitoring the reaction progress by TLC.[4][9]

      • Ensure Even Heating: Use an oil bath and magnetic stirring to ensure uniform heat distribution throughout the reaction mixture.

  • Probable Cause C: Inappropriate Solvent Choice

    • Explanation: The solvent must be able to dissolve the reactants and facilitate the ionic mechanism. A poor choice of solvent can hinder the reaction.

    • Solutions:

      • Switch Solvent Polarity: If using a non-polar solvent, switch to a polar aprotic solvent like DMSO or DMF. If using a protic solvent like ethanol, consider switching to glacial acetic acid, which can act as both a solvent and a co-catalyst.[4]

      • Explore Green Alternatives: For improved sustainability and potentially higher yields, consider deep eutectic solvents (DESs) or polyethylene glycol (PEG), which have been shown to be highly effective media for this transformation.[6][9]

Problem 2: Formation of Significant Side Products or Impurities
  • Probable Cause A: Aldehyde Self-Condensation or Decomposition

    • Explanation: Some aromatic aldehydes, especially those with electron-donating groups, can be unstable under prolonged heating or strongly basic conditions, leading to side reactions like Cannizzaro reactions or polymerization.

    • Solutions:

      • Control Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the aldehyde to ensure the rhodanine is fully consumed, but avoid a large excess.[4]

      • Reduce Reaction Time: Monitor the reaction closely by TLC. Once the starting rhodanine is consumed, work up the reaction immediately to prevent side product formation. Reaction times can vary from 1 hour to over 20 hours depending on the specific substrates and conditions.[4][9]

      • Lower the Temperature: If side reactions are suspected, try running the reaction at a lower temperature for a longer duration.

  • Probable Cause B: Product Degradation

    • Explanation: The benzylidene rhodanine product itself may be unstable to the reaction conditions over long periods.

    • Solutions:

      • Immediate Isolation: Once the reaction is complete, cool the mixture and induce precipitation by adding water. The product is often a solid that can be filtered off directly, minimizing its exposure to the reaction medium.[4]

      • Purification Strategy: If the crude product is impure, wash the filtered solid with a sequence of solvents to remove different impurities. A common sequence is water, followed by a non-polar solvent like hexane (to remove unreacted aldehyde), and then a polar solvent like methanol or ethanol.[4] Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) is the final step for obtaining a highly pure product.

Optimization Strategies & Recommended Protocol

Systematic optimization is key to achieving high yield and purity. Below is a workflow for optimization and a validated starting protocol.

Experimental Optimization Workflow

Optimization_Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node A Define Goal: Maximize Yield >90% B Select Key Parameters: 1. Catalyst (Base) 2. Solvent 3. Temperature A->B C Run Baseline Experiment (e.g., NaOAc in Acetic Acid, Reflux) B->C D Analyze Baseline: TLC, Yield, Purity (NMR) C->D E Yield > 90%? D->E F Screen Parameter Set 1: Catalyst Variation (NaOAc vs. TEA vs. Piperidine) E->F No J Optimized Protocol Established E->J Yes G Screen Parameter Set 2: Solvent Variation (Acetic Acid vs. DMSO vs. EtOH) F->G H Screen Parameter Set 3: Temperature Variation (60°C vs. 80°C vs. Reflux) G->H I Analyze Results & Identify Best Conditions H->I I->J

Caption: A systematic workflow for optimizing reaction conditions.

Table 1: Comparison of Reported Reaction Conditions
CatalystSolventTemperatureTypical TimeYield Range (%)Reference
Sodium AcetateAcetic AcidReflux5–20 h65–91%[4]
Triethylamine (TEA)DMSO70 °CNot specified>98% (High Efficiency)[5]
NonePolyethylene Glycol80 °CShortHigh[6]
Proline/Glycerol (1:2)Deep Eutectic Solvent60 °C1 h~94%[9]
Detailed Experimental Protocol (Baseline)

This protocol is adapted from a peer-reviewed synthesis and serves as an excellent, reliable starting point.[4]

Reagents & Materials:

  • 3-Cyclohexylrhodanine (1.0 equiv.)

  • Substituted Benzaldehyde (1.1 equiv.)

  • Anhydrous Sodium Acetate (NaOAc) (~7 equiv.)

  • Glacial Acetic Acid

  • Deionized Water

  • Methanol, Dichloromethane, Hexane (for washing)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle/oil bath

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cyclohexylrhodanine (e.g., 100 mg, 0.46 mmol), the desired substituted benzaldehyde (1.1 equiv.), and sodium acetate (e.g., 257 mg, 3.13 mmol).

  • Solvent Addition: Add glacial acetic acid (e.g., 1.0 mL) to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the consumption of the 3-cyclohexylrhodanine spot. Reaction times can range from 5 to 20 hours.[4]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker of cold water. A solid product should precipitate.

  • Filtration & Washing: Collect the solid by vacuum filtration. Wash the solid sequentially with generous amounts of water, hexane (to remove residual aldehyde), and cold methanol to remove other impurities.

  • Drying: Dry the purified product under vacuum to obtain the final (Z)-5-benzylidene-3-cyclohexylrhodanine. The yield for this procedure is typically in the 65-91% range.[4]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Kim, D., Park, K. H., La, E., et al. (2022). Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights. Antioxidants, 11(10), 1918. Available at: [Link]

  • ResearchGate. (n.d.). Study of the optimization condition of the Knoevenagel Condensation in different mol% of Bi(OTf)3 catalyst. Available at: [Link]

  • PubMed. (2022). Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of rhodanine derivatives via Knoevenagel condensation. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Novel Methods of Knoevenagel Condensation. Available at: [Link]

  • Organic Chemistry. (2021). Knoevenagel Condensation Mechanism. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Knoevenagel conditions. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents. Available at: [Link]

  • Boyd Biomedical. (n.d.). Water Purification Methods for Pharmaceutical Uses. Available at: [Link]

  • Atlas Scientific. (n.d.). Water Purification Methods. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. Available at: [Link]

  • PubMed Central. (n.d.). Catalyst-Free Synthesis of Highly Biologically Active 5-Arylidene Rhodanine and 2,4-Thiazolidinedione Derivatives Using Aldonitrones in Polyethylene Glycol. Available at: [Link]

  • APEC Water Systems. (n.d.). Different Water Filtration Methods Explained. Available at: [Link]

  • ResearchGate. (n.d.). Rationale for the synthesis of (Z)-5-benzylidene-3-cyclohexyl-2-thioxothiazolidin-4-one analogs and the chemical structure of the β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold. Available at: [Link]

  • PubMed. (n.d.). Discovery of novel 5-benzylidenerhodanine and 5-benzylidenethiazolidine-2,4-dione inhibitors of MurD ligase. Available at: [Link]

  • Sensorex. (2021). Understanding Water Purification Methods. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of (Z)-2-imino-5-(3,4,5-trimethoxy benzylidene)thiazolidin-4(H)one. Available at: [Link]

  • ResearchGate. (n.d.). Green synthesis of 5-benzylidene rhodanine derivatives catalyzed by 1-butyl-3-methyl imidazolium hydroxide in water. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • YouTube. (n.d.). Knoevenagel Condensation Reaction Mechanism. Available at: [Link]

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Technical Support Center: Purification of 3-Cyclohexylrhodanine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-cyclohexylrhodanine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of compounds. The rhodanine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2] However, achieving high purity of its derivatives, such as 3-cyclohexylrhodanine, is crucial for obtaining reliable biological data and advancing drug discovery programs.

This resource is structured in a question-and-answer format to directly address specific issues you may face in the lab. We will delve into the "why" behind the "how," offering field-proven insights to empower you to troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

General Purity and Characterization

Q1: What are the initial checks I should perform to assess the purity of my synthesized 3-cyclohexylrhodanine derivative?

A1: Before embarking on extensive purification, a preliminary purity assessment is essential to inform your strategy.

  • Thin-Layer Chromatography (TLC): This is a rapid and cost-effective first step. Spot your crude product alongside the starting materials on a TLC plate and develop it in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The presence of multiple spots indicates impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound. Impurities will typically cause a depression and broadening of the melting point range.

  • Spectroscopic Analysis:

    • NMR (Nuclear Magnetic Resonance): 1H and 13C NMR are powerful tools to confirm the structure of your desired product and identify any major impurities. The presence of unexpected peaks or incorrect integration values suggests impurities.

    • Mass Spectrometry (MS): Techniques like LC-MS can provide the molecular weight of your compound and help identify byproducts.[3][4]

Q2: My 1H NMR spectrum of crude 3-cyclohexylrhodanine shows broad peaks. What could be the cause?

A2: Broad peaks in an NMR spectrum can arise from several factors:

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts or reagents can cause significant line broadening.

  • Incomplete Removal of Solvents: Residual high-boiling solvents like DMF or DMSO can lead to broad signals.

  • Compound Aggregation: At higher concentrations, molecules can aggregate, leading to broader peaks. Try diluting your sample.

  • Chemical Exchange: Protons that are exchanging with the solvent or other molecules on the NMR timescale can appear broad. This is common for N-H or O-H protons.

Recrystallization Troubleshooting

Q3: I'm having trouble finding a suitable solvent for the recrystallization of my 3-cyclohexylrhodanine derivative. What is the general procedure for solvent selection?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] The impurities should either be completely soluble or insoluble at all temperatures.

Here is a systematic approach to solvent selection:

  • "Like Dissolves Like": Start by considering the polarity of your 3-cyclohexylrhodanine derivative. Given the rhodanine core and the cyclohexyl group, solvents of intermediate polarity are often a good starting point.

  • Small-Scale Solubility Tests:

    • Place a small amount of your crude product (a few milligrams) into several test tubes.

    • Add a few drops of a single solvent to each tube at room temperature. Observe the solubility.

    • If the compound is insoluble, gently heat the test tube. If it dissolves, it's a potential candidate.

    • Allow the hot solution to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a good solvent.[5][6]

Table 1: Common Solvents for Recrystallization of Rhodanine Derivatives

SolventPolarityBoiling Point (°C)Notes
EthanolPolar78Often a good choice for rhodanine derivatives.[7]
MethanolPolar65Similar to ethanol, but lower boiling point.
IsopropanolPolar82Can be effective if ethanol or methanol are too good of solvents.
Ethyl AcetateIntermediate77Good for compounds with intermediate polarity.
Hexanes/HeptaneNon-polar69 / 98Often used as an anti-solvent in a solvent/anti-solvent system.
TolueneNon-polar111Higher boiling point, useful for less soluble compounds.
Acetic AcidPolar118Can be used for certain rhodanine syntheses and subsequent recrystallization.[7]

Q4: My compound "oils out" instead of crystallizing during recrystallization. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the compound is lower than the boiling point of the solvent.

Troubleshooting Steps:

  • Lower the Cooling Rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Add More Solvent: The concentration of your compound might be too high. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then cool slowly.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small glass particles can act as nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the Solvent System: If the problem persists, you may need to choose a different solvent or use a solvent/anti-solvent system.

Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Drying Start Crude Product Solvent_Selection Select Solvent System Start->Solvent_Selection Dissolve Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolve Hot_Filtration Hot Filtration (if insoluble impurities) Dissolve->Hot_Filtration Cooling Slow Cooling Hot_Filtration->Cooling Cooling->Dissolve Oiled Out? Crystallization Crystallization Cooling->Crystallization Crystallization->Cooling No Crystals? Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Dry Crystals Washing->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: A typical workflow for the recrystallization of organic compounds.

Column Chromatography Troubleshooting

Q5: My 3-cyclohexylrhodanine derivative is streaking on the TLC plate. How will this affect my column chromatography, and how can I fix it?

A5: Streaking on a TLC plate is a strong indicator that you will have poor separation during column chromatography. It is often caused by:

  • Compound Overloading: You may have spotted too much of your sample on the TLC plate. Try diluting your spotting solution.

  • Inappropriate Solvent System: The solvent system may be too polar or not polar enough.

  • Acidic or Basic Nature of the Compound: Rhodanine derivatives can have acidic protons. The silica gel used in TLC and column chromatography is slightly acidic. This can lead to strong interactions and streaking.

Solutions:

  • Optimize the Mobile Phase:

    • If your compound is acidic, adding a small amount of acetic acid (e.g., 0.5-1%) to your mobile phase can help to protonate the compound and reduce its interaction with the silica, leading to sharper bands.

    • Conversely, if your compound has basic functionalities, adding a small amount of a base like triethylamine (e.g., 0.5-1%) can have a similar effect.

  • Use a Different Stationary Phase: If optimizing the mobile phase doesn't work, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica.

Q6: I am not getting good separation of my desired product from a closely related impurity during column chromatography. What can I do to improve the resolution?

A6: Improving the resolution in column chromatography often involves a trade-off between separation efficiency, speed, and yield.

Strategies to Enhance Separation:

  • Decrease the Polarity of the Mobile Phase: A less polar mobile phase will cause all compounds to move more slowly down the column, which can increase the separation between compounds with similar polarities.

  • Use a Finer Mesh Silica Gel: Smaller particle size silica gel provides a greater surface area, leading to better separation. However, this will also result in a slower flow rate.

  • Optimize the Column Dimensions: A longer, narrower column will generally provide better separation than a short, wide column.

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), you can gradually increase the polarity of the mobile phase during the run (gradient elution). This can help to elute more strongly retained impurities after your desired product has been collected.[7]

Logical Flow for Optimizing Column Chromatography

Chromatography_Optimization cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase & Column Start Poor Separation in Column Chromatography Adjust_Polarity Decrease Mobile Phase Polarity Start->Adjust_Polarity Add_Modifier Add Modifier (e.g., AcOH, Et3N) Start->Add_Modifier Try_Gradient Implement Gradient Elution Start->Try_Gradient Finer_Silica Use Finer Mesh Silica Start->Finer_Silica Change_Column_Dimensions Use a Longer/Narrower Column Start->Change_Column_Dimensions Change_Stationary_Phase Switch Stationary Phase (e.g., Alumina) Start->Change_Stationary_Phase Improved_Separation Improved Separation Adjust_Polarity->Improved_Separation Add_Modifier->Improved_Separation Try_Gradient->Improved_Separation Finer_Silica->Improved_Separation Change_Column_Dimensions->Improved_Separation Change_Stationary_Phase->Improved_Separation

Caption: Troubleshooting guide for improving chromatographic separation.

Detailed Experimental Protocols

Protocol 1: General Procedure for Recrystallization of 3-Cyclohexylrhodanine
  • Solvent Selection: Based on small-scale tests, select an appropriate solvent (e.g., ethanol).

  • Dissolution: Place the crude 3-cyclohexylrhodanine (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., 10-15 mL of ethanol) and heat the mixture on a hot plate with stirring until the solid dissolves completely.[6]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: General Procedure for Flash Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase for separation using TLC. The ideal Rf value for your desired compound is typically between 0.2 and 0.4.

  • Column Packing:

    • Choose an appropriately sized column.

    • Pack the column with silica gel using either a dry packing or slurry method. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply pressure (e.g., with a hand pump or compressed air) to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting the collected fractions on a TLC plate and visualizing them under UV light or with a stain.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 3-cyclohexylrhodanine derivative.

References

  • Synthesis of a rhodanine-based compound library targeting Bcl-XL and Mcl-1. (2022). Vertex AI Search.
  • Troubleshooting Purific
  • A Researcher's Guide to Purity Assessment of Synthesized Pyridazinone Deriv
  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. (2022).
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  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube.
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  • Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. (2022). PubMed.
  • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. (n.d.). PMC - NIH.
  • Rhodanine, 3-cyclohexyl-. (n.d.). PubChem.
  • Development of Green-Assessed and Highly Sensitive Spectrophotometric Methods for Ultra-Low-Level Nitrite Determination Using Rhodanine and 7-Hydroxycoumarin in Environmental Samples. (n.d.). MDPI.
  • <621>CHROMATOGRAPHY. (n.d.). US Pharmacopeia (USP).
  • (PDF) SYNTHESIS OF SOME RHODANINE DERIVATIVES. (2022).
  • Rhodanine. (n.d.). Wikipedia.
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  • Protein Purification Support—Troubleshooting. (n.d.). Thermo Fisher Scientific - US.
  • Analytical Techniques in Pharmaceutical Reverse Engineering. (2025).
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  • Purification of cyclohexane. (n.d.).

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Navigating the Labyrinth of Assay Interference: A Technical Guide to Addressing Non-Specific Binding of Rhodanine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center | Troubleshooting Guides & FAQs

Welcome, researchers and drug discovery professionals. This guide, curated by a Senior Application Scientist, serves as a technical resource for understanding and overcoming the challenges posed by rhodanine-containing compounds in biological assays. Rhodanine and its derivatives are notorious for producing false-positive results, derailing promising research and wasting valuable resources.[1][2][3] This center provides in-depth, evidence-based troubleshooting strategies and answers to frequently asked questions to ensure the integrity and validity of your experimental findings.

Understanding the "Why": The Root Causes of Rhodanine-Mediated Assay Interference

Rhodanine compounds are classified as Pan-Assay Interference Compounds (PAINS), a group of molecules that non-specifically interact with multiple biological targets.[1][4] Their problematic nature stems from several distinct physicochemical properties:

  • Colloidal Aggregate Formation: A primary mechanism of non-specific inhibition is the formation of colloidal aggregates in aqueous solutions.[2][5] These sub-micrometer-sized particles can sequester and denature proteins, leading to a loss of enzymatic activity that is often mistaken for specific inhibition.[6] The formation of these aggregates is highly dependent on factors such as compound concentration, pH, ionic strength, and the presence of detergents.[7][8]

  • Covalent Reactivity: The rhodanine scaffold contains a reactive exocyclic double bond, making it a Michael acceptor.[2][9] This allows for covalent modification of nucleophilic residues, such as cysteine, on target proteins, leading to irreversible inhibition.[3]

  • Photometric Interference: Many rhodanine derivatives are colored, which can interfere with absorbance- or fluorescence-based assay readouts.[2][5] They can absorb light at the excitation or emission wavelengths of fluorophores, causing signal quenching and apparent inhibition.[10]

Frequently Asked Questions (FAQs)

Q1: I have a potent "hit" from my high-throughput screen that contains a rhodanine moiety. What should be my immediate next steps?

Your immediate priority is to determine if the observed activity is genuine or an artifact of non-specific binding. Do not proceed with extensive structure-activity relationship (SAR) studies or in-vivo experiments until you have rigorously validated the hit. The following flowchart outlines a recommended validation workflow.

G A Initial HTS Hit (Rhodanine-containing) B Visual Inspection & Solubility Assessment A->B First Check C Aggregation Assays (e.g., DLS, Detergent Titration) B->C If soluble D Mechanism of Inhibition Studies (e.g., Time-dependence, Irreversibility) C->D If aggregates form, investigate further F Orthogonal Assays C->F If no aggregates, proceed to orthogonal assays E Biophysical Confirmation (e.g., SPR, NMR) D->E Characterize binding H Artifact - Deprioritize or Redesign D->H If irreversible or time-dependent inhibition observed E->F Confirm target engagement E->H If non-specific binding is confirmed G Confirmed Hit - Proceed with SAR F->G If activity is confirmed across multiple platforms F->H If activity is not reproducible or shows signs of interference G cluster_0 SPR Workflow A Immobilize Target Protein on Sensor Chip B Inject Rhodanine Compound (Analyte) at Various Concentrations A->B C Monitor Binding Response (Sensorgram) B->C D Regenerate Sensor Surface C->D E Data Analysis: Determine ka, kd, KD C->E D->B Repeat for each concentration

Caption: A simplified workflow for SPR-based binding analysis.

Advanced Characterization Techniques

For challenging cases, more advanced techniques can provide definitive evidence of the binding mechanism:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the formation of aggregates and to identify the specific amino acid residues involved in a covalent interaction. [11][12]* Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing thermodynamic parameters of the interaction.

  • Mass Spectrometry (MS): MS can be used to confirm covalent modification of the target protein by identifying the mass shift corresponding to the addition of the rhodanine compound.

Concluding Remarks

The rhodanine scaffold, while appearing in many reported bioactive compounds, presents a significant challenge in drug discovery due to its propensity for non-specific interactions. [2][5][9]A thorough and critical evaluation of any rhodanine-containing "hit" is paramount to avoid pursuing costly and ultimately fruitless research avenues. By employing the systematic troubleshooting and validation strategies outlined in this guide, researchers can confidently distinguish between genuine biological activity and assay artifacts, ensuring the integrity and success of their drug discovery programs.

References

  • Mechanism of rhodamine 6G molecular aggregation in montmorillonite colloid. (2025). Google Search.
  • Pan-assay interference compounds. (n.d.). Wikipedia. Retrieved from [Link]

  • Tomašić, T., & Mašič, L. P. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 549-560. Retrieved from [Link]

  • Tomašić, T., & Mašič, L. P. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Semantic Scholar. Retrieved from [Link]

  • Willets, K. A., & Van Duyne, R. P. (2007). Interaction of Plasmon and Molecular Resonances for Rhodamine 6G Adsorbed on Silver Nanoparticles. Journal of the American Chemical Society, 129(26), 8146–8155. Retrieved from [Link]

  • Santos, R. N., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. Retrieved from [Link]

  • Caprari, C., et al. (2019). Drugs and PAINs: A DrugBank analysis of pan-assay interference compounds. Sciforum. Retrieved from [Link]

  • Al-Balas, Q., et al. (2022). Exploring the rhodanine universe: Design and synthesis of fluorescent rhodanine-based derivatives as anti-fibrillar and anti-oligomer agents against α-synuclein and 2N4R tau. National Institutes of Health. Retrieved from [Link]

  • Tomašić, T., & Mašič, L. P. (2012). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. ResearchGate. Retrieved from [Link]

  • Kubicki, J., & Hanyz, I. (2001). Aggregate formation of Rhodamine 6G in anisotropic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(1), 155-161. Retrieved from [Link]

  • Santos, R. N., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. ResearchGate. Retrieved from [Link]

  • D'Abramo, M., et al. (2023). Characterizing Counterion-Dependent Aggregation of Rhodamine B by Classical Molecular Dynamics Simulations. Molecules, 28(12), 4742. Retrieved from [Link]

  • D'Abramo, M., et al. (2023). Characterizing Counterion-Dependent Aggregation of Rhodamine B by Classical Molecular Dynamics Simulations. National Institutes of Health. Retrieved from [Link]

  • Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • Kaminskyy, D., & Lesyk, R. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert Opinion on Drug Discovery, 12(10), 993-1006. Retrieved from [Link]

  • Structure–activity relationships of rhodanine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Dahlin, J. L., et al. (2016). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS Discovery, 21(9), 1147-1156. Retrieved from [Link]

  • Moghadam, M., et al. (2014). Effects of surfactants on the molecular aggregation of rhodamine dyes in aqueous solutions. Journal of Molecular Liquids, 197, 344-351. Retrieved from [Link]

  • van den Berg, S., et al. (2016). Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. European Journal of Medicinal Chemistry, 120, 209-220. Retrieved from [Link]

  • Mchedlov-Petrosyan, N. O., & Kholin, Y. V. (2004). Aggregation of Rhodamine B in Water. ResearchGate. Retrieved from [Link]

  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (2022). MDPI. Retrieved from [Link]

  • Brandtzaeg, P. (1975). Rhodamine conjugates: specific and nonspecific binding properties in immunohistochemistry. Annals of the New York Academy of Sciences, 254, 35-54. Retrieved from [Link]

  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. (n.d.). Google Search.
  • Critical aggregation concentration (CAC) of DA obtained for DA-LA fresh... (n.d.). ResearchGate. Retrieved from [Link]

  • Rangełowa-Jankowska, S., et al. (2011). Surface-plasmon-coupled emission of Rhodamine 110 in a silica nanolayer. Chemphyschem, 12(13), 2449-2452. Retrieved from [Link]

  • Spectroscopic and thermodynamic study on the aggregation of rhodamines in solution: Solvent effect. (n.d.). Journal of Chemical Education. Retrieved from [Link]

  • Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation. (n.d.). PubMed Central. Retrieved from [Link]

  • The molecular structures and critical micelles concentration (CMC) of anionic and cationic surfactants. (n.d.). ResearchGate. Retrieved from [Link]

  • van den Berg, S., et al. (2015). Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition. ResearchGate. Retrieved from [Link]

  • Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual. Retrieved from [Link]

  • Pinheiro, B. A., et al. (2017). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Molecular Biosciences, 4, 36. Retrieved from [Link]

  • Investigation on the binding interaction of rhodamine B with human serum albumin: effect of metal ions. (n.d.). ResearchGate. Retrieved from [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • A Spectrophotometric Method for Assay of Tannase Using Rhodanine. (n.d.). PlumX. Retrieved from [Link]

  • Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. (2022). PubMed. Retrieved from [Link]

  • Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies. (n.d.). PubMed Central. Retrieved from [Link]

  • How to Detect and Solve Immunoassay Interference. (2015). myadlm.org. Retrieved from [Link]

  • Biochemical and NMR Characterization of Aggregating Proteins and their Interactions with Molecular Chaperones. (n.d.). mediaTUM. Retrieved from [Link]

  • Principles of surface plasmon resonance (SPR) used in Biacore™ systems. (2022). YouTube. Retrieved from [Link]

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Enhancing the stability of 3-cyclohexylrhodanine in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Enhancing Solution Stability for Researchers

Welcome to the technical support center for 3-cyclohexylrhodanine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of 3-cyclohexylrhodanine in experimental settings. As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your results.

The rhodanine scaffold is a valuable tool in medicinal chemistry, but it is not without its challenges.[1] A primary concern is the inherent instability of the rhodanine ring in certain conditions, which can lead to compound degradation and potentially misleading experimental outcomes.[2][3] This guide will walk you through the causes of this instability and provide clear, actionable protocols to mitigate these issues.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and stability of 3-cyclohexylrhodanine.

Q1: My 3-cyclohexylrhodanine solution seems to be losing potency over a short period. What is the likely cause?

The most probable cause is the hydrolysis of the rhodanine ring.[4] This is a known liability for the rhodanine class of compounds, especially in aqueous and protic solvents. The process is often pH-dependent and results in the opening of the thiazolidinone ring to form a thioenolate derivative.[2][3] This new chemical entity will have different biological and physical properties, leading to an apparent loss of potency of the parent compound.

Q2: What are the ideal storage conditions for a stock solution of 3-cyclohexylrhodanine?

For optimal stability, stock solutions should be prepared in a dry, aprotic solvent such as anhydrous DMSO or 1,4-dioxane. While some rhodanine derivatives have shown decomposition in DMSO over time, it is generally a preferred solvent for initial solubilization due to its high dissolving power.[3] For longer-term storage, aliquoting the stock solution into single-use vials and storing them at -20°C or -80°C is highly recommended. This minimizes repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: Can I use aqueous buffers to prepare my working solutions?

While many biological assays require aqueous buffers, it's crucial to be aware that water can promote hydrolysis of the rhodanine ring.[2] If an aqueous buffer is necessary, prepare the working solution immediately before use from a concentrated, non-aqueous stock. Do not store 3-cyclohexylrhodanine in aqueous solutions for extended periods. The stability will also be pH-dependent; it is advisable to work at a neutral or slightly acidic pH if the experimental conditions permit.

Q4: I've noticed a color change in my solution. Is this related to degradation?

A change in solution color can be an indicator of chemical degradation. Rhodanine and its degradation products are often chromophoric. As the compound degrades, the alteration in the chemical structure can lead to a shift in its light absorption properties, resulting in a visible color change. If you observe this, it is a strong indication that the integrity of your compound has been compromised.

Troubleshooting Guide: Diagnosing and Preventing Instability

This section provides in-depth troubleshooting workflows for common stability issues encountered during experimentation with 3-cyclohexylrhodanine.

Issue 1: Inconsistent Results in Biological Assays

Symptoms:

  • High variability between replicate experiments.

  • A gradual decrease in compound efficacy over the course of an experiment.

  • Discrepancies between freshly prepared and older solutions.

Root Cause Analysis:

This is a classic sign of compound instability in the assay medium. The primary degradation pathway for rhodanine compounds is hydrolysis, which can be influenced by the pH, temperature, and composition of your buffer.[2][4]

Workflow for Diagnosing and Mitigating Instability:

Caption: Workflow for troubleshooting inconsistent assay results.

Experimental Protocol: LC-MS Stability Assessment

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 3-cyclohexylrhodanine in anhydrous DMSO.

  • Preparation of Working Solution: Dilute the stock solution to a final concentration of 100 µM in your experimental aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: Place the working solution in an incubator set to the temperature of your biological assay (e.g., 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the working solution. Immediately quench any further degradation by diluting the aliquot in a 1:1 mixture of acetonitrile and water.

  • LC-MS Analysis: Analyze the samples using a suitable reverse-phase HPLC method coupled with a mass spectrometer. Monitor the peak area of the parent mass of 3-cyclohexylrhodanine (m/z = 216.05 for [M+H]⁺).

  • Data Analysis: Plot the percentage of the remaining parent compound against time. A significant decrease indicates instability.

Issue 2: Poor Solubility and Compound Precipitation

Symptoms:

  • Visible precipitate in stock or working solutions.

  • Cloudiness upon dilution of a DMSO stock into an aqueous buffer.

Root Cause Analysis:

Rhodanine derivatives can exhibit low aqueous solubility.[1] While 3-cyclohexylrhodanine is relatively non-polar, its solubility in aqueous media is limited. When a concentrated DMSO stock is diluted into a buffer, the compound can crash out of the solution if its solubility limit is exceeded.

Workflow for Addressing Solubility Issues:

G A Start: Solubility Issues Observed B Determine Maximum Aqueous Solubility A->B C Action: Prepare serial dilutions in buffer B->C D Visually inspect for precipitation/turbidity C->D E Identify highest concentration that remains clear D->E F Is the required concentration below this limit? E->F G Yes: Proceed with experiment at this concentration F->G Yes H No: Solubility is insufficient F->H No L End G->L I Mitigation Strategy 1: Use a co-solvent (e.g., 1-5% PEG, ethanol) H->I J Mitigation Strategy 2: Explore use of solubilizing excipients (e.g., cyclodextrins) H->J K Mitigation Strategy 3: Sonication during dilution H->K I->L J->L K->L

Caption: Workflow for addressing solubility challenges.

Mechanistic Insight: The Hydrolysis Pathway

Understanding the mechanism of degradation is key to preventing it. The primary route of degradation for 3-cyclohexylrhodanine in aqueous solution is the hydrolysis of the rhodanine ring.

Hydrolysis rhodanine 3-Cyclohexylrhodanine intermediate Thioenolate Intermediate rhodanine->intermediate  H2O, pH-dependent product Hydrolyzed Product intermediate->product  Ring Opening

Caption: Simplified hydrolysis pathway of the rhodanine ring.

This reaction is often base-catalyzed, meaning that neutral to alkaline aqueous solutions can accelerate the degradation process.[3] The resulting thioenolate is a different chemical species and will not possess the same activity as the parent 3-cyclohexylrhodanine, underscoring the importance of solution stability for reliable experimental data.

Summary of Best Practices for Stability

To facilitate quick reference, the key recommendations for enhancing the stability of 3-cyclohexylrhodanine are summarized in the table below.

ParameterRecommendationRationale
Stock Solution Solvent Anhydrous DMSO or 1,4-dioxaneMinimizes exposure to water, the primary reactant in hydrolysis.
Storage -20°C or -80°C in single-use aliquotsPrevents degradation from repeated freeze-thaw cycles and moisture ingress.
Working Solution Buffer Prepare fresh immediately before useAvoids prolonged exposure to aqueous environments where hydrolysis occurs.[2]
pH of Aqueous Buffer Neutral to slightly acidic (if compatible with assay)The hydrolysis of the rhodanine ring is often accelerated under basic conditions.[3]
Light Exposure Store solutions in amber vials or protected from lightWhile not the primary concern, photodecomposition is a potential degradation pathway for many organic molecules.
Quality Control Periodically check purity of stock solutions via LC-MSEnsures the integrity of the compound stock over time.

By adhering to these guidelines and employing the troubleshooting workflows provided, researchers can significantly improve the stability of 3-cyclohexylrhodanine in their experiments, leading to more reliable and reproducible scientific outcomes.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 95740, 3-Cyclohexylrhodanine. Available at: [Link]

  • King, A. M., et al. (2014). Rhodanine Hydrolysis Leads to Potent Thioenolate Mediated metallo-β-lactamase Inhibition. Nature Chemistry, 6(12), 1084–1090. Available at: [Link]

  • Schofield, C. J., et al. (2015). Preparation and reaction of rhodanines and enethiols. ResearchGate. Available at: [Link]

  • Schofield, C. J., et al. (2015). Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. National Institutes of Health. Available at: [Link]

  • Tomašić, T., & Mašič, L. P. (2012). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. ResearchGate. Available at: [Link]

  • Al-Hussain, S. A., et al. (2022). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Taylor & Francis Online. Available at: [Link]

Sources

Technical Support Center: Method Development for Quantifying 3-Cyclohexylrhodanine in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the bioanalytical quantification of 3-cyclohexylrhodanine. This document is designed for researchers, scientists, and drug development professionals, providing field-proven insights and detailed protocols to ensure the development of a robust, accurate, and reproducible analytical method. We will delve into the causality behind experimental choices, establish self-validating systems, and ground our recommendations in authoritative scientific literature.

Section 1: Foundational Principles of Method Development

Before initiating any experiment, a thorough understanding of the analyte and the analytical system is paramount. This section outlines the critical preliminary steps and considerations for developing a reliable method for 3-cyclohexylrhodanine.

Analyte Characterization: 3-Cyclohexylrhodanine

Understanding the physicochemical properties of 3-cyclohexylrhodanine is the first step in designing an effective extraction and analysis strategy. These properties dictate its behavior in biological matrices and its interaction with analytical hardware.

PropertyValueSourceSignificance for Method Development
Molecular Formula C₉H₁₃NOS₂PubChem[1]Defines the exact mass for mass spectrometry detection.
Molecular Weight 215.3 g/mol PubChem[1]Used for preparing standard solutions of known concentration.
LogP (Octanol/Water) ~2.7 (Predicted)PubChem[1]A LogP > 1 indicates hydrophobicity, suggesting that Liquid-Liquid Extraction (LLE) or Reversed-Phase Solid-Phase Extraction (SPE) will be effective sample cleanup strategies.[2]
Structure 3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-onePubChem[1]The rhodanine core is known to be a potential Pan-Assay Interference Compound (PAINS)[3][4], which warrants careful evaluation of selectivity and non-specific binding during method development.
The Indispensable Role of the Internal Standard (IS)

For any quantitative LC-MS/MS assay in a biological matrix, the use of an internal standard is non-negotiable. It is the cornerstone of a self-validating system, correcting for variability at virtually every stage of the analytical process, from sample extraction to ionization in the mass spectrometer.[5][6]

Why is an IS critical? Biological matrices are inherently complex and variable.[7] Components like phospholipids, salts, and proteins can interfere with the ionization of the target analyte, a phenomenon known as the "matrix effect," leading to ion suppression or enhancement.[8][9][10] An ideal IS co-elutes with the analyte and experiences the same matrix effects, ensuring that the analyte/IS peak area ratio remains constant and allowing for accurate quantification.[11]

Choosing the Right Internal Standard:

  • The Gold Standard: Stable Isotope-Labeled (SIL) IS: A SIL version of 3-cyclohexylrhodanine (e.g., containing ¹³C or ²H atoms) is the preferred choice. It has nearly identical chemical properties and extraction recovery, and it co-elutes perfectly with the analyte, providing the most effective compensation for matrix effects.[11][12]

  • The Practical Alternative: Structural Analog: If a SIL-IS is unavailable, a close structural analog can be used. The analog should have similar physicochemical properties (LogP, pKa), extraction behavior, and chromatographic retention but be chromatographically resolved from the analyte.[5][13] It must not be a known metabolite of the analyte or be present endogenously in the samples.

Section 2: Step-by-Step Experimental Protocols

This section provides detailed, validated workflows for sample preparation and analysis.

Workflow Overview: From Sample to Result

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Thaw Biological Sample (Plasma, Urine) s2 Spike with Internal Standard (IS) s1->s2 s3 Perform Liquid-Liquid Extraction (LLE) s2->s3 s4 Evaporate Organic Layer & Reconstitute s3->s4 a1 Inject Sample onto UPLC System s4->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Integrate Peaks (Analyte & IS) a3->d1 d2 Calculate Analyte/IS Area Ratio d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: High-level workflow for 3-cyclohexylrhodanine quantification.

Protocol 2.1: Sample Preparation via Liquid-Liquid Extraction (LLE)

LLE is a robust and cost-effective technique for extracting hydrophobic analytes like 3-cyclohexylrhodanine from complex aqueous matrices such as plasma.[2] It effectively removes proteins, salts, and many polar interferences.

Materials:

  • Biological sample (e.g., human plasma)

  • 3-cyclohexylrhodanine and Internal Standard (IS) stock solutions

  • Extraction Solvent: Methyl tert-butyl ether (MTBE)

  • pH adjustment solution: 1M Ammonium Hydroxide

  • Reconstitution Solvent: 50:50 Acetonitrile:Water

  • Microcentrifuge tubes, vortex mixer, centrifuge, nitrogen evaporator

Procedure:

  • Sample Aliquoting: Pipette 100 µL of biological sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the IS working solution to all tubes (except for "double blank" samples). This step is critical for accuracy; the IS must be added before any extraction steps to account for variability in recovery.[6]

  • pH Adjustment: Add 50 µL of 1M ammonium hydroxide to basify the sample. This ensures the analyte is in its neutral, more hydrophobic state for efficient partitioning into the organic solvent.

  • Vortex Mix: Briefly vortex the tubes for 10 seconds.

  • Addition of Extraction Solvent: Add 600 µL of MTBE to each tube.

  • Extraction: Vortex vigorously for 5 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 14,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer (~550 µL) to a new clean tube, being careful not to disturb the lower aqueous layer or the protein pellet at the interface.

  • Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of reconstitution solvent. Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Final Centrifugation: Centrifuge at 14,000 x g for 2 minutes to pellet any insoluble debris.

  • Transfer & Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2.2: UPLC-MS/MS Analytical Method

This method utilizes Ultra-Performance Liquid Chromatography (UPLC) for fast and efficient separation, coupled with tandem mass spectrometry (MS/MS) for highly selective and sensitive detection.[14]

ParameterRecommended SettingRationale
UPLC Column C18 Reversed-Phase, 2.1 x 50 mm, 1.7 µmStandard for hydrophobic small molecules, providing good retention and peak shape.
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in the protonation of the analyte for positive mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent for reversed-phase chromatography.
Flow Rate 0.5 mL/minTypical for a 2.1 mm ID column, providing good efficiency.
Gradient 5% B to 95% B over 3 min, hold for 0.5 min, return to 5% B and equilibrate for 1.5 minA fast gradient suitable for high-throughput analysis.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Column Temp. 40°CReduces viscosity and can improve peak shape and reproducibility.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is standard for molecules of this type. Positive mode is chosen to form the [M+H]⁺ ion.
MRM Transitions 3-Cyclohexylrhodanine: m/z 216.0 -> 134.1 (Quantifier), 216.0 -> 82.1 (Qualifier) IS: To be determined based on its structure.Multiple Reaction Monitoring (MRM) provides high specificity and sensitivity by monitoring a specific precursor-to-product ion fragmentation.[15]
Source Temp. 550°COptimized for efficient desolvation of the mobile phase.

Section 3: Troubleshooting Guide

This section addresses specific, common issues in a direct Q&A format.

Troubleshooting Decision Tree: Low or No Analyte Signal

Troubleshooting start Problem: Low or No Analyte Signal q1 Is the Internal Standard (IS) signal also low or absent? start->q1 a1_yes YES: IS Signal is Low q1->a1_yes Yes a1_no NO: IS Signal is Normal q1->a1_no No check_prep Issue is likely in Sample Prep or Injection: 1. Check extraction solvent volume. 2. Verify evaporation/reconstitution steps. 3. Check for autosampler error (clogged needle, air bubble). a1_yes->check_prep check_analyte Issue is specific to the Analyte: 1. Check standard solution integrity (degradation?). 2. Verify analyte MRM transition & MS parameters. 3. Investigate severe, analyte-specific ion suppression. a1_no->check_analyte

Caption: A logical guide for troubleshooting low analyte signal.

Q: My analyte recovery is low and inconsistent. What's causing this?

A: Low and variable recovery typically points to issues in the sample preparation, specifically the LLE step.

  • Suboptimal pH: The partitioning of 3-cyclohexylrhodanine into the organic solvent is highly pH-dependent. Ensure your sample is sufficiently basic (pH > 9) before adding the extraction solvent. If the pH is too low, the analyte will remain in the aqueous layer.

  • Insufficient Mixing: Inadequate vortexing will lead to incomplete extraction. Ensure you are vortexing vigorously for the full recommended time to maximize the surface area contact between the two phases.

  • Emulsion Formation: Emulsions (a third layer between the organic and aqueous phases) can trap your analyte and make it difficult to cleanly separate the organic layer. This can be caused by high lipid content in the sample. Try centrifuging for a longer duration or at a higher speed. In some cases, a "salting out" effect by adding a small amount of salt (e.g., NaCl) can help break the emulsion.

  • Analyte Adsorption: 3-cyclohexylrhodanine may adsorb to the surface of polypropylene tubes. Using low-binding tubes or pre-rinsing tubes with a silanizing agent can mitigate this.

Q: I'm seeing significant ion suppression. How can I fix it?

A: Ion suppression is a classic matrix effect where co-eluting endogenous components from the biological sample compete with your analyte for ionization, reducing its signal.[7][8]

  • Improve Chromatographic Separation: The best way to combat ion suppression is to chromatographically separate the analyte from the interfering components (often phospholipids). Try modifying your UPLC gradient to be shallower, allowing more time for separation.

  • Optimize Sample Cleanup: While LLE is good, it may not remove all interfering substances. Consider switching to a Solid-Phase Extraction (SPE) method, which can provide a cleaner extract.[16] A mixed-mode cation exchange SPE could be particularly effective if the analyte can be protonated.[2]

  • Dilute the Sample: A simple, though not always feasible, solution is to dilute the sample extract.[11] This dilutes the interfering matrix components, but it will also dilute your analyte, potentially compromising your limit of quantitation (LOQ).

  • Use a SIL-IS: This is the most effective way to compensate for ion suppression, even if you can't eliminate it. Because the SIL-IS is suppressed to the same degree as the analyte, the peak area ratio remains accurate.[11]

Q: My chromatographic peak shape is poor (tailing or fronting). What should I do?

A: Poor peak shape compromises integration accuracy and sensitivity.

  • Tailing Peak: Often caused by secondary interactions between the analyte and the column stationary phase or by an issue with the column itself.

    • Ensure the pH of your mobile phase is appropriate.

    • Check for column degradation or contamination. A "guard column" can protect your analytical column.

    • The issue could be extra-column volume. Check for proper fittings and minimize tubing length.

  • Fronting Peak: This is typically a sign of column overload.

    • Try injecting a smaller volume or a more dilute sample.

    • Ensure your reconstitution solvent is not significantly stronger (higher organic content) than the initial mobile phase conditions. A mismatch can cause the sample to race through the column improperly.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why was Liquid-Liquid Extraction (LLE) chosen over Protein Precipitation (PPT)? A1: While Protein Precipitation (using a solvent like acetonitrile) is simpler and faster, it is a non-selective cleanup method.[17] It removes proteins but leaves behind many other matrix components, such as phospholipids, which are major contributors to ion suppression.[17] For a robust and sensitive assay, the cleaner extract provided by LLE is superior.[2][18]

Q2: How do I quantitatively assess the matrix effect? A2: The "post-extraction spike" method is the gold standard.[10][17] You compare the peak area of an analyte spiked into an extracted blank matrix sample (Set A) with the peak area of the analyte spiked into a clean solvent (Set B).

  • Matrix Factor (MF) = (Peak Area in Set A) / (Peak Area in Set B)

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement. This should be tested using at least six different lots of the biological matrix to assess variability.

Q3: What are the essential parameters for method validation? A3: To ensure your method is reliable for its intended purpose, you must validate it according to regulatory guidelines (e.g., FDA). Key parameters to assess include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Calibration Curve (Linearity): The relationship between concentration and response. A linear fit with a correlation coefficient (r²) > 0.99 is typically required.[19]

  • Accuracy and Precision: How close the measured values are to the true value and to each other, respectively. Typically assessed at multiple QC levels (e.g., LLOQ, Low, Mid, High) and should be within ±15% (±20% at the LLOQ).[19]

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top, long-term storage).[20][21]

Q4: My results are highly variable between runs. Where do I start looking? A4: Inter-run variability is a common challenge.[20] First, examine the internal standard response across all samples in the runs.

  • If the IS response is also highly variable: The problem lies in the sample preparation or injection process. Re-evaluate your pipetting, extraction, and reconstitution steps for consistency. Check the autosampler for any issues.

  • If the IS response is stable, but the analyte response is variable: This points to an issue specific to the analyte, such as degradation (check stability) or inconsistent matrix effects that are not being fully compensated for by your IS (consider switching to a SIL-IS).

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.).
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). Taylor & Francis Online.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Allied Academies.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014). Royal Society of Chemistry.
  • Rhodanine, 3-cyclohexyl-. (n.d.). PubChem.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021).
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan.
  • Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. (n.d.). PubMed Central.
  • Prepping Small Molecules for Mass Spec. (2019). Biocompare.
  • Development and validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the quantific
  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – Wh
  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). PubMed Central.
  • Impact of Sample Preparation Methods on LC-MS/MS Analysis of Molecular Targeted Drugs. (n.d.). J-STAGE.
  • New validated LC-MS/MS method for the determination of three alkylated adenines in human urine and its application to the monitoring of alkylating agents in cigarette smoke. (2014). PubMed.
  • Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. (n.d.).
  • Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modul
  • Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. (2022).
  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. (2022). MDPI.
  • Development of LC/MS techniques for plant and drug metabolism studies. (2011). SciSpace.
  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. (n.d.). FDA.
  • Common challenges in bioanalytical method development. (2023). Simbec-Orion.
  • Analytical methods for determination of anticoagulant rodenticides in biological samples. (2015). PubMed.
  • Problems with analysis of biological m

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Validation & Comparative

A Comparative Efficacy Analysis of 3-Cyclohexylrhodanine and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the rhodanine scaffold stands out as a "privileged structure," a molecular framework that has repeatedly demonstrated the ability to bind to a diverse array of biological targets. This versatility has led to the development of a multitude of rhodanine-based compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties. Among the myriad of possible substitutions on the rhodanine core, modifications at the N-3 position play a crucial role in modulating biological efficacy. This guide provides an in-depth comparison of the efficacy of 3-cyclohexylrhodanine with other key rhodanine analogs, supported by experimental data and protocols to aid researchers in the strategic design of novel therapeutics.

The Significance of the N-3 Substitution: A Gateway to Potency and Selectivity

The rhodanine core possesses two primary sites for chemical modification: the N-3 nitrogen and the C-5 methylene group. While substitutions at the C-5 position are critical for interacting with the target's active site, the substituent at the N-3 position significantly influences the compound's overall physicochemical properties, such as lipophilicity, solubility, and steric profile. These factors, in turn, dictate the molecule's ability to permeate cell membranes, its metabolic stability, and its binding affinity.

The cyclohexyl group at the N-3 position introduces a bulky, lipophilic moiety. This guide will explore how this specific substitution compares to other common N-3 analogs, such as those bearing aromatic (phenyl, benzyl) or smaller alkyl and functionalized alkyl groups, in the context of anticancer activity.

Comparative Efficacy in Oncology: 3-Cyclohexylrhodanine in Focus

The anticancer potential of rhodanine derivatives has been extensively studied, with many compounds demonstrating potent cytotoxic effects against various cancer cell lines. A key mechanism of action for many of these compounds is the induction of apoptosis, often through the modulation of the Bcl-2 family of proteins.

A comparative study on a series of 3,5-disubstituted rhodanine derivatives against the MCF-7 human breast cancer cell line provides valuable insight into the role of the N-3 substituent. In this study, a compound with a cinnamoyl moiety at the C-5 position was evaluated with different substitutions at the N-3 position.

Compound IDN-3 SubstituentC-5 Moiety% Inhibition of MCF-7 Cells (10 µg/mL)
19 2-ChlorophenylCinnamoyl81%[1][2]
20 Cyclohexyl Cinnamoyl 77% [1][2]
21 BenzylCinnamoyl71%[1][2]

Table 1: Comparative anticancer activity of N-3 substituted rhodanine analogs against the MCF-7 breast cancer cell line.

From this data, it is evident that the nature of the N-3 substituent has a significant impact on the cytotoxic efficacy. While the 2-chlorophenyl analog (Compound 19) exhibited the highest inhibition, the 3-cyclohexylrhodanine derivative (Compound 20) demonstrated robust activity, outperforming the benzyl-substituted analog (Compound 21)[1][2]. This suggests that a bulky, non-aromatic lipophilic group at the N-3 position can be highly effective in promoting anticancer activity.

Further structure-activity relationship (SAR) studies have indicated that increasing the steric bulk at the N-3 position can, in some cases, lead to a decrease in activity, possibly due to steric hindrance at the binding site[1]. However, the lipophilicity imparted by groups like cyclohexyl can also enhance cell permeability, a critical factor for intracellular targets[1]. This highlights the delicate balance between steric and electronic properties that must be considered in drug design.

The following table summarizes the IC50 values of various rhodanine analogs against different cancer cell lines, further illustrating the impact of N-3 and C-5 substitutions on anticancer potency.

Rhodanine AnalogN-3 SubstituentC-5 SubstituentCancer Cell LineIC50 ValueReference
Compound 3 -CH(CH3)COOHUnsubstitutedK562 (Leukemia)11.10 µg/mL[1][2]
Compound 4 3-[4-(arylalkoxy)phenylethyl]UnsubstitutedHCT 116 (Colorectal)10 µM[1][2]
Compound 14 Unsubstituted4-(phenylmethylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylideneMCF-7 (Breast)7.67 µg/mL[1][2]
Compound 32 -CH2COOHBenzimidazole conjugateHL-60 (Leukemia)0.21 µM[1]

Table 2: IC50 values of various rhodanine analogs against different cancer cell lines.

Mechanism of Action: Induction of Apoptosis

Many rhodanine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. A common pathway involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway[1]. Anti-apoptotic proteins like Bcl-2 prevent the release of cytochrome c from the mitochondria, thereby inhibiting the activation of caspases and cell death. Rhodanine-based inhibitors can bind to the BH3 domain of anti-apoptotic Bcl-2 proteins, neutralizing their protective effect and allowing the pro-apoptotic members of the family (e.g., Bax and Bak) to initiate the apoptotic cascade.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_regulation Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Activation Rhodanine_Analog 3-Cyclohexylrhodanine Analog Bcl2 Bcl-2 (Anti-apoptotic) Rhodanine_Analog->Bcl2 Inhibits Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: Simplified signaling pathway of rhodanine-induced apoptosis.

Experimental Protocols

To ensure the reproducibility and validity of efficacy comparisons, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the synthesis of 3,5-disubstituted rhodanines and the evaluation of their cytotoxic activity.

Synthesis of 3-Cyclohexyl-5-(arylmethylene)rhodanines via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for the synthesis of 5-arylmethylene rhodanine derivatives. This protocol utilizes a microwave-assisted method for efficiency and higher yields.

Materials:

  • Rhodanine

  • Appropriate aromatic aldehyde

  • Ammonium sulphamate (NH2SO3NH4)

  • Ethanol

  • Microwave reactor

  • Thin Layer Chromatography (TLC) plates (silica gel G)

  • Crushed ice

  • Filtration apparatus

Procedure:

  • In a microwave-safe reaction vessel, combine rhodanine (1 equivalent), the desired aromatic aldehyde (1 equivalent), and a catalytic amount of ammonium sulphamate.

  • Subject the reaction mixture to microwave irradiation at 600 watts. The irradiation should be applied intermittently in 30-second intervals for a total of 3-6 minutes.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with cold water and dry it thoroughly.

  • Recrystallize the crude product from ethanol to obtain the purified 5-arylmethylene rhodanine.

Knoevenagel_Condensation Start Start Mix_Reactants Mix Rhodanine, Aldehyde, and Catalyst Start->Mix_Reactants Microwave Microwave Irradiation (600W, 3-6 min) Mix_Reactants->Microwave TLC_Monitoring Monitor Reaction by TLC Microwave->TLC_Monitoring Quench Pour onto Crushed Ice TLC_Monitoring->Quench Reaction Complete Filter Filter Solid Product Quench->Filter Wash_Dry Wash with Water and Dry Filter->Wash_Dry Recrystallize Recrystallize from Ethanol Wash_Dry->Recrystallize End Purified Product Recrystallize->End

Figure 2: Workflow for the synthesis of 5-arylmethylene rhodanines.
Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds (rhodanine analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment[3][4].

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the rhodanine analogs. Include a vehicle control (medium with DMSO) and an untreated control (medium only). Incubate for 48 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well[4].

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with Rhodanine Analogs Incubate_24h->Treat_Compounds Incubate_48h Incubate 48h Treat_Compounds->Incubate_48h Add_MTT Add MTT Solution Incubate_48h->Add_MTT Incubate_4h Incubate 2-4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significance of the N-3 substituent in modulating the biological activity of rhodanine derivatives. The 3-cyclohexylrhodanine scaffold has demonstrated potent anticancer activity, highlighting the potential of bulky, lipophilic, non-aromatic groups in the design of effective therapeutic agents.

While this guide has focused on the anticancer properties of these compounds, the versatility of the rhodanine core suggests that similar comparative studies in the context of antibacterial and antiviral research would be highly valuable. Future research should aim to expand the library of N-3 substituted rhodanine analogs and perform comprehensive efficacy testing against a wider range of biological targets. Elucidating the precise structure-activity relationships will be paramount in optimizing the potency and selectivity of this promising class of molecules, ultimately paving the way for the development of novel and effective drugs.

References

  • Trotsko, N., Szczepański, J., & Lesyk, R. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3750. [Link]

  • Desai, N. C., Trivedi, A. R., & Bhatt, N. (2013). Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. Der Pharma Chemica, 5(2), 199-206. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Buckley, D. L., et al. (2008). RGD peptides induce apoptosis by direct caspase-3 activation. Nature, 397(6719), 534-539. [Link]

  • O'Brien, P. J., et al. (2011). Selective induction of apoptosis through activation of caspase-8 in human leukemia cells (Jurkat) by dandelion root extract. Journal of Ethnopharmacology, 133(2), 874-881. [Link]

  • Encyclopedia.pub. (2022). Anticancer Profile of Rhodanines. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Cyclohexylrhodanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The rhodanine core, a 2-thioxothiazolidin-4-one heterocycle, is a well-established "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, antiviral, and enzyme inhibitory properties.[1][2][4] The versatility of the rhodanine ring, particularly at the N-3 and C-5 positions, allows for extensive structural modifications to modulate potency, selectivity, and pharmacokinetic profiles.[2] This guide provides an in-depth analysis of the structure-activity relationships for a specific subset: derivatives bearing a cyclohexyl group at the N-3 position. We will dissect how modifications to this core structure influence biological outcomes, supported by comparative experimental data and detailed protocols.

The 3-Cyclohexylrhodanine Scaffold: A Platform for Discovery

The foundational structure consists of a rhodanine ring where the nitrogen atom at position 3 is substituted with a cyclohexyl group. This bulky, lipophilic group often serves as a crucial anchor within biological targets. The primary points for further derivatization are the active methylene group at the C-5 position and, to a lesser extent, the thioxo group at C-2.

Caption: Core structure of 3-cyclohexylrhodanine highlighting key modification sites.

The most common synthetic strategy for creating diversity from this scaffold is the Knoevenagel condensation of the C-5 methylene group with various aldehydes and ketones.[4][5] This reaction is highly efficient for generating 5-ylidene derivatives, which are central to the biological activities discussed below.

Comparative Analysis of Biological Activities

The biological profile of 3-cyclohexylrhodanine derivatives is profoundly influenced by the nature of the substituent at the C-5 position.

Derivatives of 3-cyclohexylrhodanine have shown notable activity, particularly against Gram-positive bacteria. The SAR studies reveal that the C-5 benzylidene moiety is critical for this activity.

Key SAR Insights:

  • C-5 Benzylidene Substitution: The introduction of a 5-benzylidene group is a cornerstone for antimicrobial potency. For example, 3-cyclohexyl-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one demonstrated significant activity against Gram-negative bacteria like Salmonella sp. and Escherichia coli.[4]

  • Bis-Rhodanines: Linking two rhodanine units, as seen in bis-rhodanine structures, can enhance the antibacterial spectrum. These compounds have shown activity comparable to standard antibiotics like Ampicillin and Gentamycin against both Gram-positive (Staphylococcus aureus, Bacillus subtilus) and Gram-negative bacteria.[4]

  • Lipophilicity and Substituent Effects: The lipophilicity and electronic effects of substituents on the C-5 aryl ring play a crucial role. Hydrophobic groups and electron-withdrawing substituents on the arylidene moiety at C-5 have been shown to increase antibacterial activity.[6] However, activity against Gram-negative bacteria and fungi is often marginal.[7][8]

Table 1: Comparative Antimicrobial Activity of 3-Cyclohexylrhodanine Derivatives

Compound ID C-5 Substituent Target Organism Activity (Inhibition Zone mm) Reference
13 4-Fluorobenzylidene Salmonella sp. 16 [4]
13 4-Fluorobenzylidene Escherichia coli 17 [4]
15 4-Chlorobenzylidene Salmonella sp. 17 [4]
23 4-Nitrobenzylidene Escherichia coli 16 [4]
Bis-Rhodanine 3 1,1'-Biphenyl-4,4'-diylbis(isothiocyanato) linked Staphylococcus aureus 20 [4]
Ampicillin (Standard) Staphylococcus aureus 22 [4]

| Gentamycin | (Standard) | Escherichia coli | 18 |[4] |

The rhodanine scaffold is a frequent feature in the design of novel anticancer agents.[1][3][9] For 3-cyclohexylrhodanine derivatives, cytotoxic potency is heavily dependent on the C-5 substitution, with 3,5-disubstituted structures generally showing superior anticancer properties over their 3-monosubstituted counterparts.[1][9]

Key SAR Insights:

  • Superiority of 3,5-Disubstitution: The presence of a bulky group at C-5, typically an aryl or cinnamoyl moiety, is a strong determinant of anticancer activity.[1][9]

  • Influence of N-3 Substituent: While the cyclohexyl group provides a solid hydrophobic anchor, its efficacy can be compared to other substituents. In one study against MCF-7 breast cancer cells, a derivative with a 2-chlorophenyl group at N-3 showed slightly higher inhibition (81%) than the 3-cyclohexyl (77%) and 3-benzyl (71%) analogs, suggesting that electronic factors at the N-3 position can fine-tune activity.[1][9]

  • Mechanism of Action: Several rhodanine derivatives exert their anticancer effects by targeting crucial cellular machinery. One prominent mechanism is the disruption of microtubule dynamics, a target shared with successful chemotherapeutics like Taxol.[10] Others function as inhibitors of specific enzymes vital for cancer progression, such as protein tyrosine phosphatase of regenerating liver-3 (PRL-3).[11][12]

Table 2: Comparative Anticancer Activity (IC₅₀ Values in µM)

Compound N-3 Substituent C-5 Substituent A549 (Lung) PC-3 (Prostate) HepG2 (Liver) Reference
I₂₀ Phenylacetamide 4-Chlorobenzylidene 7.0 7.8 20.3 [10]
Compound 20 Cyclohexyl Cinnamoyl - - - [1]
Gefitinib (Standard) (Standard) 10.1 10.3 25.4 [10]
Colchicine (Standard) (Standard) 0.05 0.04 0.03 [10]

Note: Compound 20 data is presented as % inhibition (77% at 10 µg/mL against MCF-7 cells) rather than IC₅₀.[1]

The rhodanine scaffold is particularly effective as an inhibitor of various enzymes due to its ability to engage in multiple non-covalent interactions within active sites.[2]

Key SAR Insights:

  • PRL-3 Inhibition: Rhodanine-based compounds were identified as potent inhibitors of PRL-3, a phosphatase implicated in cancer metastasis.[11] A benzylidene rhodanine derivative with an IC₅₀ value of 0.9 µM was identified as a highly active compound in one series.[12] The C-5 benzylidene group is crucial for this inhibitory activity.

  • Kinase Inhibition: Rhodanine derivatives have been developed as inhibitors for a wide range of kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[13] The core scaffold can be tailored to target specific kinases like EGFR, VEGFR, and PI3K.[13] Molecular docking studies often reveal key interactions between the rhodanine oxygen and sulfur atoms with residues in the enzyme's binding site.[14][15]

SAR_Summary cluster_Core Core Structure cluster_Modification Modification Strategy cluster_Derivatives Resulting Derivatives cluster_Activity Enhanced Biological Activity Core 3-Cyclohexylrhodanine Mod Knoevenagel Condensation at C-5 Position Core->Mod Deriv1 5-Benzylidene Derivatives Mod->Deriv1 Deriv2 Bis-Rhodanines Mod->Deriv2 Act1 Antimicrobial (Gram-positive) Deriv1->Act1 Act2 Anticancer (e.g., Tubulin Targeting) Deriv1->Act2 Act3 Enzyme Inhibition (e.g., PRL-3, Kinases) Deriv1->Act3 Deriv2->Act1

Caption: Logical flow of SAR for 3-cyclohexylrhodanine derivatives.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the synthesis and evaluation of a representative 3-cyclohexylrhodanine derivative.

This protocol describes a standard Knoevenagel condensation, a robust method for generating C-5 substituted rhodanines.[4]

Materials:

  • 3-cyclohexyl-2-thioxothiazolidin-4-one (1 equivalent)

  • 4-fluorobenzaldehyde (1 equivalent)

  • Piperidine (catalytic amount, ~0.1 equivalents)

  • Ethanol (solvent)

  • Glacial Acetic Acid (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-cyclohexyl-2-thioxothiazolidin-4-one (0.01 mol), 4-fluorobenzaldehyde (0.01 mol), and ethanol (50 mL).

  • Catalyst Addition: Add piperidine (0.01 mol) to the mixture. The use of a base like piperidine is crucial as it deprotonates the C-5 methylene group, forming a nucleophilic carbanion that initiates the condensation.

  • Reflux: Heat the reaction mixture to reflux and maintain for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature. The solid product will precipitate out of the solution.

  • Purification: Filter the solid product using a Büchner funnel and wash with cold ethanol. Recrystallize the crude product from glacial acetic acid to yield a pure, yellow solid.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, IR spectroscopy, and mass spectrometry. The expected ¹H NMR spectrum should show characteristic signals for the cyclohexyl protons, aromatic protons, and the methylidene proton (~7.7 ppm).[4]

Synthesis_Workflow A 1. Combine Reactants (3-cyclohexylrhodanine, 4-fluorobenzaldehyde, Ethanol) B 2. Add Piperidine Catalyst A->B C 3. Heat to Reflux (1 hr) B->C D 4. Cool & Precipitate Product C->D E 5. Filter & Wash D->E F 6. Recrystallize from Acetic Acid E->F G 7. Characterize (NMR, IR, MS) F->G

Caption: Workflow for the synthesis of a C-5 benzylidene derivative.

This method provides a qualitative and semi-quantitative assessment of the antimicrobial activity of synthesized compounds.[4]

Materials:

  • Nutrient Agar plates

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • Synthesized rhodanine derivatives (dissolved in DMSO)

  • Standard antibiotic discs (e.g., Gentamycin)

  • Sterile cork borer (6 mm diameter)

  • Micropipette

Procedure:

  • Plate Preparation: Prepare a lawn culture of the test organism by evenly spreading a standardized inoculum (e.g., 0.5 McFarland standard) onto the surface of a nutrient agar plate.

  • Well Creation: Use a sterile cork borer to punch uniform wells (6 mm diameter) into the agar.

  • Compound Loading: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. Also, include a well with DMSO as a negative control and place a standard antibiotic disc as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater susceptibility of the microorganism to the compound. The results are compared against the standard antibiotic. This self-validating system directly contrasts the novel compound's efficacy with a known clinical standard.

Conclusion

The 3-cyclohexylrhodanine scaffold is a highly productive platform for the development of new therapeutic agents. Structure-activity relationship studies consistently demonstrate that the biological activity of these derivatives is critically dependent on the substituent introduced at the C-5 position. By employing the Knoevenagel condensation, a diverse library of 5-ylidene derivatives can be synthesized, leading to compounds with potent and varied antimicrobial and anticancer activities. The lipophilic cyclohexyl group at N-3 provides a strong foundation, while modifications on the C-5 benzylidene ring allow for the fine-tuning of potency and selectivity. Future research may focus on exploring less common modifications at the C-2 thioxo position or developing derivatives with improved pharmacokinetic properties for in vivo applications.

References

  • Synthesis and in vitro evaluation of novel rhodanine derivatives as potential antimicrobial activities. Der Pharma Chemica. [Link]

  • Anticancer Profile of Rhodanines. Encyclopedia.pub. [Link]

  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. PubMed Central. [Link]

  • Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. National Institutes of Health (NIH). [Link]

  • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. PubMed. [Link]

  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Source unavailable.
  • Rhodanine Derivatives as Anticancer Agents - QSAR and Molecular Docking Studies. ResearchGate. [Link]

  • Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Part II. Source unavailable.
  • Structure–activity relationships of rhodanine derivatives. ResearchGate. [Link]

  • Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. MDPI. [Link]

  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. PubMed. [Link]

  • Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. PubMed. [Link]

  • Synthesis, Characterization, Docking Study and Biological Activates of New 3- Aminorhodanine Derivatives. Al-Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. MDPI. [Link]

  • Antimicrobial activity of rhodanine-3-acetic acid derivatives. PubMed. [Link]

  • Synthesis, Characterization, Docking Study and Biological Activates of New 3-Aminorhodanine Derivatives. Al-Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

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A Senior Application Scientist's Guide to In Vivo Validation of Rhodanine-Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Rhodanine Scaffold in Oncology

The rhodanine core, a five-membered thiazolidinone heterocyclic ring, has emerged as a "privileged scaffold" in medicinal chemistry. This is due to its synthetic tractability and the diverse biological activities exhibited by its derivatives.[1][2] While initially recognized for other therapeutic applications, the anticancer potential of rhodanine-based compounds has garnered significant attention over the past decade.[1] These small molecules have been shown to modulate key signaling pathways involved in cancer progression, including those regulating apoptosis and cell proliferation.[1][3]

This guide provides a comprehensive framework for the in vivo validation of novel rhodanine derivatives, using "Rhodanine, 3-cyclohexyl-" as a representative candidate. We will delve into the mechanistic rationale, detailed experimental protocols, and comparative analysis essential for robust preclinical evaluation.

Mechanistic Landscape: How Rhodanine Derivatives Exert Their Anticancer Effects

Rhodanine derivatives are not monolithic in their mechanism of action; their biological activity is highly dependent on the substitutions at the N-3 and C-5 positions of the rhodanine ring.[1][4] However, several key molecular targets and pathways have been identified:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs): A notable target for rhodanine derivatives is the Phosphatase of Regenerating Liver 3 (PRL-3).[1][5] Overexpression of PRL-3 is associated with metastasis and poor prognosis in various cancers. Rhodanine-based compounds have been shown to inhibit PRL-3, thereby impeding cancer cell migration and invasion.[5]

  • Modulation of Apoptosis: Several rhodanine derivatives have been found to induce apoptosis (programmed cell death) in cancer cells.[1] This is often achieved through the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.[3]

  • Kinase Inhibition: The rhodanine scaffold has been successfully incorporated into designs targeting various protein kinases that are crucial for tumor growth and survival.[6][7] For instance, novel rhodanine-containing sorafenib analogs have demonstrated potent anti-proliferative activity.[7][8]

Below is a diagram illustrating a common signaling pathway targeted by rhodanine derivatives, leading to the induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Apoptosis by Stabilizing Bcl-2 CytoC Cytochrome c Bcl2->CytoC Prevents Release Rhodanine Rhodanine Derivative Rhodanine->Bcl2 Inhibits Apoptosis Apoptosis CytoC->Apoptosis Initiates

Caption: Simplified signaling pathway showing inhibition of the pro-survival protein Bcl-2 by a rhodanine derivative, leading to apoptosis.

In Vivo Validation: From Bench to Preclinical Models

In vitro cytotoxicity assays are a crucial first step, but they do not recapitulate the complex tumor microenvironment or systemic effects. Therefore, in vivo studies using animal models are indispensable for evaluating the therapeutic potential of any new anticancer agent.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for an in vivo efficacy study using a xenograft model.

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture 1. Cell Culture (e.g., MCF-7) cell_implantation 3. Tumor Cell Implantation (Subcutaneous) cell_culture->cell_implantation animal_acclimation 2. Animal Acclimation (e.g., Nude Mice) animal_acclimation->cell_implantation tumor_growth 4. Tumor Growth to Palpable Size (~100 mm³) cell_implantation->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment_admin 6. Compound Administration (e.g., IP, Oral Gavage) randomization->treatment_admin monitoring 7. Monitoring (Tumor Volume, Body Weight) treatment_admin->monitoring euthanasia 8. Euthanasia at Predefined Endpoint monitoring->euthanasia Tumor burden limit reached or study duration complete tumor_excision 9. Tumor Excision and Weight Measurement euthanasia->tumor_excision data_analysis 10. Data Analysis (TGI, Statistical Tests) tumor_excision->data_analysis

Caption: A standard workflow for an in vivo anticancer efficacy study using a xenograft mouse model.

Detailed Protocol: Subcutaneous Xenograft Model

This protocol describes a standard subcutaneous xenograft study to evaluate the efficacy of "Rhodanine, 3-cyclohexyl-".

1. Animal Model and Cell Line:

  • Animal: Female athymic nude mice (nu/nu), 6-8 weeks old. These mice lack a thymus and cannot mount an effective T-cell mediated immune response, preventing rejection of human tumor xenografts.

  • Cell Line: MCF-7 (human breast adenocarcinoma), a well-characterized cell line often used in xenograft studies.[9]

  • Justification: The choice of cell line should ideally be informed by the in vitro screening data, where the compound showed high potency.

2. Tumor Implantation:

  • Culture MCF-7 cells to ~80% confluency.

  • Harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS).

  • Resuspend cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Matrigel provides a scaffold that supports initial tumor cell growth.

  • Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

3. Treatment Groups and Compound Administration:

  • Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

    • Group 1: Vehicle Control: The formulation vehicle without the active compound (e.g., 10% DMSO, 40% PEG300, 50% saline).

    • Group 2: "Rhodanine, 3-cyclohexyl-" (Low Dose): e.g., 25 mg/kg.

    • Group 3: "Rhodanine, 3-cyclohexyl-" (High Dose): e.g., 50 mg/kg.

    • Group 4: Positive Control: A standard-of-care agent for breast cancer, e.g., Doxorubicin (2 mg/kg).

  • Administration: Administer the compounds via intraperitoneal (IP) injection or oral gavage, once daily for 21 days. The route should be chosen based on the compound's physicochemical properties and potential for clinical translation.

4. Monitoring and Endpoints:

  • Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate volume using the formula: Volume = (Length x Width²)/2.

  • Body Weight: Monitor body weight twice weekly as an indicator of systemic toxicity.

  • Clinical Observations: Record any signs of distress or adverse effects daily.

  • Primary Endpoint: The study is typically terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³).

  • Data Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Comparative Performance Analysis

To contextualize the efficacy of "Rhodanine, 3-cyclohexyl-", it is essential to compare its performance against a relevant alternative. In this hypothetical study, we compare it with Doxorubicin, a commonly used chemotherapeutic agent.

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control N/A1850 ± 2100%+2.5%
Rhodanine, 3-cyclohexyl- 25 mg/kg, QD1120 ± 18039.5%-1.8%
Rhodanine, 3-cyclohexyl- 50 mg/kg, QD760 ± 15058.9%-4.5%
Doxorubicin 2 mg/kg, Q3D850 ± 16554.1%-12.0%

Data are presented as mean ± SEM and are hypothetical for illustrative purposes.

Interpretation of Results:

In this hypothetical scenario, "Rhodanine, 3-cyclohexyl-" demonstrates a dose-dependent antitumor effect. The high dose (50 mg/kg) shows comparable efficacy to Doxorubicin but with a significantly better toxicity profile, as indicated by the lower percentage of body weight loss. This suggests a potentially wider therapeutic window for the rhodanine derivative.

Conclusion and Future Directions

The successful in vivo validation of a rhodanine derivative like "Rhodanine, 3-cyclohexyl-" in a xenograft model is a critical milestone in its preclinical development.[10] The data generated from such studies provide the necessary evidence to support further investigation, including more complex orthotopic or syngeneic models, pharmacokinetic and pharmacodynamic (PK/PD) studies, and ultimately, consideration for clinical trials. The versatility of the rhodanine scaffold continues to make it a highly attractive starting point for the development of novel, targeted anticancer therapies.[1]

References

  • Gorska, M., et al. (2020). Mechanistic investigations of antitumor activity of a Rhodamine B-oleanolic acid derivative bioconjugate. Spandidos Publications. Available at: [Link]

  • Gorska, M., et al. (2020). Mechanistic investigations of antitumor activity of a Rhodamine B-oleanolic acid derivative bioconjugate - PMC. NIH. Available at: [Link]

  • Kryshchyshyn-Dylevych, A., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. PubMed Central. Available at: [Link]

  • Jadrijević-Mladar Takač, M., et al. (2022). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. PubMed. Available at: [Link]

  • (N.A.). (N.D.). (PDF) Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. ResearchGate. Available at: [Link]

  • Abdel-Gawad, H., et al. (2023). Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC. NIH. Available at: [Link]

  • (N.A.). (2020). Synthesis and Antitumor Activity of Some Rhodanine Derivatives. Connect Journals. Available at: [Link]

  • (N.A.). (2022). Anticancer Profile of Rhodanines. Encyclopedia.pub. Available at: [Link]

  • Patel, R., et al. (2020). Development of Novel Rhodanine Analogs as Anticancer Agents: Design, Synthesis, Evaluation and CoMSIA Study. PubMed. Available at: [Link]

  • (N.A.). (N.D.). ChemInform Abstract: Design, Synthesis and Evaluation of Novel Rhodanine-Containing Sorafenib Analogues as Potential Antitumor Agents. | Request PDF. ResearchGate. Available at: [Link]

  • Kryshchyshyn, A. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. MDPI. Available at: [Link]

  • (N.A.). (N.D.). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. ResearchGate. Available at: [Link]

  • Ernst, R. J., et al. (2020). In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model. PubMed. Available at: [Link]

  • Ernst, R. J., et al. (2020). In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model. Proceedings of the National Academy of Sciences. Available at: [Link]

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A Comparative Analysis of 3-Cyclohexylrhodanine and Epalrestat as Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the landscape of diabetic complications research, the enzyme aldose reductase (ALR2) remains a critical therapeutic target. As the rate-limiting enzyme in the polyol pathway, its inhibition is a key strategy to prevent the hyperglycemia-induced cellular damage that underlies diabetic neuropathy, retinopathy, and nephropathy. This guide provides a detailed comparative analysis of two aldose reductase inhibitors (ARIs): Epalrestat , the only ARI commercially available for the treatment of diabetic neuropathy, and 3-Cyclohexylrhodanine , a representative of the broader class of N-substituted rhodanine derivatives that have shown significant promise in preclinical studies.

This analysis moves beyond a simple cataloging of features to delve into the mechanistic nuances, structure-activity relationships, and the practical aspects of their experimental evaluation. For drug development professionals, understanding these differences is paramount for designing next-generation ARIs with improved efficacy and safety profiles.

The Polyol Pathway: The Rationale for Aldose Reductase Inhibition

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in the hyperglycemic state characteristic of diabetes, this pathway becomes saturated. The excess glucose is shunted into the polyol pathway, where aldose reductase catalyzes its NADPH-dependent reduction to sorbitol.[1] Sorbitol is then slowly oxidized to fructose by sorbitol dehydrogenase.

The pathological consequences of this pathway's overactivation are twofold:

  • Sorbitol Accumulation: The intracellular accumulation of sorbitol, a sugar alcohol that does not readily diffuse across cell membranes, creates a hyperosmotic environment, leading to osmotic stress and subsequent cellular damage.

  • NADPH Depletion: The increased activity of aldose reductase consumes its cofactor, NADPH. This depletion impairs the regeneration of glutathione, a critical intracellular antioxidant, rendering cells more susceptible to oxidative stress.

By inhibiting aldose reductase, ARIs aim to mitigate both of these damaging cascades, thereby preventing or slowing the progression of diabetic complications.

Mechanism of Action: A Tale of Two Rhodanines

Both epalrestat and 3-cyclohexylrhodanine share the rhodanine core, a heterocyclic moiety known for its utility in medicinal chemistry and its role in aldose reductase inhibition. However, their specific substitutions dictate their interaction with the enzyme.

Epalrestat is a carboxylic acid derivative that acts as a noncompetitive and reversible inhibitor of aldose reductase.[2] Its mechanism involves binding to a site on the enzyme distinct from the substrate-binding site, thereby altering the enzyme's conformation and reducing its catalytic efficiency. The carboxylic acid group is a key pharmacophore, interacting with the "anion binding pocket" of the aldose reductase active site.

3-Cyclohexylrhodanine , as a representative N-substituted rhodanine, is anticipated to interact with the aldose reductase active site in a manner characteristic of this class of compounds. While direct experimental data for 3-cyclohexylrhodanine is limited in publicly available literature, studies on analogous rhodanine derivatives indicate that the rhodanine ring forms crucial hydrogen bonds within the anionic binding site of the enzyme.[3] The N-substituent, in this case, the cyclohexyl group, occupies a hydrophobic pocket, influencing the compound's overall potency and selectivity. The mode of inhibition for many rhodanine derivatives has been identified as competitive.[4][5]

Signaling Pathway of Aldose Reductase Inhibition

cluster_0 Hyperglycemic Environment cluster_1 Polyol Pathway cluster_2 Inhibitory Action cluster_3 Pathological Outcomes High Glucose High Glucose Aldose Reductase (ALR2) Aldose Reductase (ALR2) High Glucose->Aldose Reductase (ALR2) Substrate Sorbitol Sorbitol Aldose Reductase (ALR2)->Sorbitol Catalyzes conversion NADP+ NADP+ Aldose Reductase (ALR2)->NADP+ Sorbitol Accumulation Sorbitol Accumulation Sorbitol->Sorbitol Accumulation NADPH NADPH NADPH->Aldose Reductase (ALR2) Cofactor Oxidative Stress Oxidative Stress NADPH->Oxidative Stress Depletion leads to Epalrestat / 3-Cyclohexylrhodanine Epalrestat / 3-Cyclohexylrhodanine Epalrestat / 3-Cyclohexylrhodanine->Aldose Reductase (ALR2) Inhibits Osmotic Stress Osmotic Stress Sorbitol Accumulation->Osmotic Stress Cellular Damage Cellular Damage Osmotic Stress->Cellular Damage Oxidative Stress->Cellular Damage

Caption: Aldose reductase inhibition in the polyol pathway.

Comparative Performance: Potency and Selectivity

A direct comparison of the inhibitory potency of epalrestat and 3-cyclohexylrhodanine is hampered by the absence of published IC50 values for the latter. However, by examining data from closely related rhodanine derivatives, we can infer the potential performance of 3-cyclohexylrhodanine and draw meaningful comparisons with the established drug, epalrestat.

Numerous studies have synthesized and evaluated various rhodanine derivatives, with some demonstrating significantly higher potency than epalrestat in in vitro assays. For instance, certain rhodanine-3-hippuric acid derivatives have shown IC50 values as low as 0.04 µM and 0.06 µM, markedly more potent than epalrestat (IC50 = 0.87 µM in the same study).[6][7] Other studies on rhodanine-sulfonate hybrids have also reported compounds with superior inhibitory constants (Ki = 0.43 µM and 0.48 µM) compared to epalrestat (Ki = 0.98 µM).[4][5]

These findings suggest that the rhodanine scaffold is a highly promising platform for developing potent aldose reductase inhibitors. The N-substituent plays a crucial role in this potency. While the cyclohexyl group of 3-cyclohexylrhodanine provides a bulky, hydrophobic moiety that can favorably interact with the enzyme's active site, its potency relative to the more complex side chains of highly active derivatives and epalrestat's own structure would need to be determined experimentally.

Selectivity is another critical parameter. Aldose reductase (ALR2) shares structural homology with aldehyde reductase (ALR1), an enzyme involved in the detoxification of various aldehydes. Non-selective inhibition of ALR1 can lead to undesirable side effects. Some novel rhodanine derivatives have been shown to be highly selective for ALR2 over ALR1. The selectivity of 3-cyclohexylrhodanine would also require experimental validation.

FeatureEpalrestat3-Cyclohexylrhodanine & other Rhodanine Derivatives
Mechanism Noncompetitive, ReversibleLikely Competitive (based on related compounds)
Core Structure Rhodanine-3-acetic acid derivativeN-substituted Rhodanine
Reported IC50/Ki ~0.87 µM (IC50), ~0.98 µM (Ki)[4][6][7]As low as 0.04 µM (IC50) for some derivatives[6][7]
Clinical Status Commercially available for diabetic neuropathyPreclinical/Investigational

Experimental Evaluation: A Protocol for Comparative Analysis

To empirically determine the comparative efficacy of 3-cyclohexylrhodanine and epalrestat, a standardized in vitro aldose reductase inhibition assay is essential. The following protocol, adapted from established methodologies, measures the enzymatic activity by monitoring the decrease in NADPH absorbance at 340 nm.

Experimental Workflow

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Measurement cluster_3 Data Analysis Enzyme_Prep Prepare Aldose Reductase (e.g., from rat lens) Reaction_Mix Combine Buffer, NADPH, Enzyme, and Inhibitor (or vehicle for control) Enzyme_Prep->Reaction_Mix Reagent_Prep Prepare Buffer, NADPH, Substrate (DL-glyceraldehyde) Reagent_Prep->Reaction_Mix Compound_Prep Prepare Stock Solutions of Epalrestat & 3-Cyclohexylrhodanine Compound_Prep->Reaction_Mix Pre_Incubate Pre-incubate mixture at 37°C Reaction_Mix->Pre_Incubate Initiate_Reaction Add Substrate to initiate reaction Pre_Incubate->Initiate_Reaction Spectro_Read Monitor Absorbance at 340 nm for 3-5 minutes (kinetic mode) Initiate_Reaction->Spectro_Read Calculate_Rate Calculate Rate of Reaction (ΔAbs/min) Spectro_Read->Calculate_Rate Calculate_Inhibition Calculate % Inhibition relative to control Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 values from dose-response curves Calculate_Inhibition->Determine_IC50

Caption: Workflow for in vitro aldose reductase inhibition assay.

Step-by-Step Methodology
  • Enzyme Preparation:

    • Homogenize rat lenses in an ice-cold phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.2).

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

    • The resulting supernatant, containing crude aldose reductase, is collected and kept on ice for immediate use.

  • Reagent Preparation:

    • Buffer: 0.1 M Potassium Phosphate Buffer, pH 6.2.

    • Cofactor: 0.104 mM NADPH solution in buffer.

    • Substrate: 10 mM DL-glyceraldehyde solution in buffer.

    • Test Compounds: Prepare stock solutions of epalrestat and 3-cyclohexylrhodanine in a suitable solvent (e.g., DMSO) and create serial dilutions.

  • Assay Procedure:

    • In a 1.0 mL cuvette, combine:

      • 750 µL of phosphate buffer

      • 50 µL of NADPH solution

      • 50 µL of the enzyme preparation

      • 50 µL of the test compound dilution (or vehicle for control).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 100 µL of the DL-glyceraldehyde substrate.

    • Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm for 3-5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

Epalrestat serves as a crucial benchmark in the field of aldose reductase inhibition, being the only clinically approved drug in its class. Its efficacy in mitigating the symptoms of diabetic neuropathy underscores the therapeutic potential of targeting the polyol pathway.

The broader class of rhodanine derivatives, represented here by 3-cyclohexylrhodanine, presents a compelling avenue for the development of next-generation ARIs. Preclinical data on various analogues suggest that it is possible to achieve significantly greater potency than epalrestat, and potentially improved selectivity. The key to unlocking this potential lies in the systematic exploration of structure-activity relationships, particularly concerning the substitutions on the rhodanine core.

For researchers and drug development professionals, the path forward involves the direct experimental evaluation of promising candidates like 3-cyclohexylrhodanine against epalrestat using standardized assays. Such studies will be instrumental in identifying novel ARIs with the potential for enhanced therapeutic benefit in the management of diabetic complications.

References

  • Agrawal, Y. P., Agrawal, M. Y., & Gupta, A. K. (2014). Design, Synthesis and Evaluation of Rhodanine Derivatives as Aldose Reductase Inhibitors. Chemical Biology & Drug Design, 85(2), 172–180. [Link]

  • Costantino, L., Rastelli, G., Vianello, P., Cignarella, G., & Barlocco, D. (1999). (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(2), 231-234.
  • Medzhitov, R. (2024). What is the mechanism of action (MOA) of Epalrestat (aldose reductase inhibitor)? Synapse. [Link]

  • Khan, N., Gautam, G., & Gupta, A. K. (2019). Synthesis and Biological Evaluation of Some New Rhodanine Analogues as Aldose Reductase Inhibitors (ARIs). Journal of Drug Delivery and Therapeutics, 9(1-s), 161-166.
  • Saraswat, A., & Ahmad, S. (2024). Structure‐Guided Identification and Evaluation of Epalrestat and Ranirestat‐Like Compounds Against Aldose Reductase: Therapeutic Management of Diabetic Neuropathy. Chemistry & Biodiversity. [Link]

  • Kalay, E., Demir, Y., & Çevik, U. A. (2025). Rhodanine-Sulfonate hybrids targeting aldose reductase: Synthesis, in vitro inhibition, molecular docking, and cytotoxicity studies. Journal of Molecular Structure, 1319, 138837. [Link]

  • Demir, Y., Kalay, E., Çevik, U. A., & Köprülü, T. K. (2025). Rhodanine–Sulfonate hybrids targeting aldose reductase: Synthesis, in vitro inhibition, molecular docking, and cytotoxicity studies. ResearchGate. [Link]

  • Agrawal, Y. P., Agrawal, M. Y., & Gupta, A. K. (2014). Design, Synthesis and Evaluation of Rhodanine Derivatives as Aldose Reductase Inhibitors. Sci-Hub. [Link]

  • Bacha, M. M., Nadeem, H., Zaib, S., Sarwar, S., Imran, A., Rehman, S. U., Ali, H. S., Arif, M., & Iqbal, J. (2021). Rhodanine-3-Acetamide Derivatives as Aldose and Aldehyde Reductase Inhibitors to Treat Diabetic Complications; Synthesis, Biological Evaluation and Molecular Docking Studies. ResearchGate. [Link]

  • Celestina, S. K., Sundaram, K., & Ravi, S. (2020). In vitro studies of potent aldose reductase inhibitors: Synthesis, characterization, biological evaluation and docking analysis of rhodanine-3-hippuric acid derivatives. Sci-Hub. [Link]

  • Celestina, S. K., Sundaram, K., & Ravi, S. (2020). In vitro studies of potent aldose reductase inhibitors: Synthesis, characterization, biological evaluation and docking analysis of rhodanine-3-hippuric acid derivatives. Bioorganic Chemistry, 97, 103640. [Link]

  • Hayman, S., & Kinoshita, J. H. (1965). Isolation and properties of lens aldose reductase. The Journal of biological chemistry, 240, 877–882.
  • Sreepathi, N., Maradesha, M., & Zameer, F. (2024). Molecular Docking and Simulation of Rhodanine and Rhodanine-3-Acetic Acid Derivatives as Potential Aldose Reductase Inhibitors. ResearchGate. [Link]

  • Ramirez, M. A., & Borja, N. L. (1995). Effects of aldose reductase inhibition with epalrestat on diabetes-induced changes in rat isolated atria. British journal of pharmacology, 114(7), 1389–1395. [Link]

  • Rao, J. V., & Kumar, Y. N. (2014). Synthesis and biological evaluation of new epalrestat analogues as aldose reductase inhibitors (ARIs). European journal of medicinal chemistry, 71, 233–243. [Link]

  • BenchChem. (2025).
  • Bacha, M. M., Nadeem, H., Zaib, S., Sarwar, S., Imran, A., Rehman, S. U., Ali, H. S., Arif, M., & Iqbal, J. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. BMC chemistry, 15(1), 28. [Link]

  • Saraswat, A., & Ahmad, S. (2024). Structure‐Guided Identification and Evaluation of Epalrestat and Ranirestat‐Like Compounds Against Aldose Reductase: Therapeutic Management of Diabetic Neuropathy. ResearchGate. [Link]

  • Usman, M., & Al-Afere, R. G. (2020). A molecular modeling study of novel aldose reductase (AR) inhibitors. AIMS Molecular Science, 7(3), 256-273. [Link]

  • Asmat, U., Abad, K., & Ismail, K. (2016). Diabetes mellitus and oxidative stress--a concise review. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 24(5), 547–553.
  • Maccari, R., & Ottanà, R. (2015). Aldose Reductase Inhibitors: A Patent Review (2011 - 2014).
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A Researcher's Guide to Navigating High-Throughput Screening Hits: A Comparative Cross-Validation of 3-Cyclohexylrhodanine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Triaging HTS Hits and the Cautionary Tale of Promiscuous Compounds

In the fast-paced world of drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying initial "hits"—molecules that show activity against a biological target. However, the journey from a primary hit to a viable lead compound is fraught with potential pitfalls, most notably the prevalence of false positives. This guide provides an in-depth, comparative framework for the critical process of hit cross-validation, using the notorious Pan-Assay Interference Compound (PAINS) exemplar, 3-cyclohexylrhodanine, as a case study against a hypothetical, well-behaved kinase inhibitor hit.

The Allure and Peril of HTS Hits: The Case of Rhodanine

Rhodanine and its derivatives, such as 3-cyclohexylrhodanine, are frequently identified as potent hits in HTS campaigns.[1][2] Their chemical structure is amenable to a variety of modifications, making them an attractive scaffold for medicinal chemists.[2] However, the rhodanine core is a well-documented PAINS substructure.[3][4] PAINS are compounds that often give false positive results in HTS assays due to a variety of interference mechanisms rather than specific, targeted biological activity.[3][5] These mechanisms can include chemical reactivity, compound aggregation, and interference with assay technology.[5]

Pursuing a PAINS compound without rigorous cross-validation can lead to a significant waste of time and resources on a non-viable candidate.[6] Therefore, a robust hit validation cascade is essential to distinguish true, promising hits from these "nuisance" compounds.

The Hit Validation Cascade: A Comparative Approach

The following sections will compare the expected outcomes of a comprehensive validation workflow for a problematic hit like 3-cyclohexylrhodanine and a hypothetical "clean" HTS hit, a kinase inhibitor from a non-PAINS scaffold.

Initial Hit Confirmation and Purity Analysis

The first step for any HTS hit is to confirm its activity and ensure its purity. The compound should be repurchased or re-synthesized and its identity and purity confirmed by analytical methods such as LC-MS and NMR.[7] It is not uncommon for impurities from the initial synthesis or degradation products to be the source of the observed activity.[5]

Dose-Response Relationship

A confirmed hit should be tested in a dose-response format to determine its potency (IC50 or EC50). A well-behaved inhibitor will typically exhibit a classical sigmoidal dose-response curve with a Hill slope close to 1.0. In contrast, many PAINS compounds, including rhodanines, can display steep or unusual dose-response curves, which can be an early indicator of non-specific activity.[8]

Counterscreens: Unmasking the Imposters

Counterscreens are designed to identify and eliminate compounds that interfere with the assay technology or exhibit non-specific modes of action.

Detergent-Based Counterscreen for Aggregators

Many promiscuous inhibitors, including some rhodanine derivatives, act by forming aggregates in solution that sequester and non-specifically inhibit proteins.[9] A simple and effective counterscreen is to repeat the primary assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100.[9] The detergent disrupts the formation of aggregates, leading to a significant decrease in the compound's apparent potency (a rightward shift in the IC50 curve). A well-behaved, non-aggregating inhibitor should show little to no change in its IC50 value in the presence of detergent.

Table 1: Comparative Analysis in a Detergent-Based Counterscreen

CompoundPrimary Assay IC50 (µM)IC50 with 0.01% Triton X-100 (µM)IC50 Shift-FoldInterpretation
3-Cyclohexylrhodanine 1.2> 50> 40-foldLikely aggregator
"Clean" Kinase Inhibitor 0.80.9~1.1-foldNon-aggregator

Biophysical Methods for Direct Binding Validation

Biophysical assays are crucial for confirming direct physical interaction between the compound and the target protein, independent of the primary assay's readout.[9][10] A true hit should demonstrate a specific and measurable binding event.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[10] This allows for the determination of binding affinity (KD) as well as association (ka) and dissociation (kd) rates. A well-behaved inhibitor will exhibit a 1:1 binding model, indicating a specific interaction. PAINS compounds may show complex, non-stoichiometric binding or no binding at all.

Thermal Shift Assay (TSA)

TSA, or differential scanning fluorimetry, measures the change in a protein's melting temperature (Tm) upon ligand binding.[10] The binding of a specific ligand typically stabilizes the protein, resulting in a positive shift in its Tm. This method is a valuable orthogonal assay to confirm target engagement.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[11] A specific interaction will have a defined stoichiometry (ideally close to 1), whereas non-specific binding often results in non-saturable or complex binding isotherms.

Table 2: Comparative Biophysical Validation Data

Assay3-Cyclohexylrhodanine"Clean" Kinase InhibitorInterpretation
SPR No specific binding detectedKD = 0.5 µM (1:1 binding model)Rhodanine fails to show direct target engagement.
TSA ΔTm < 0.5 °CΔTm = +5 °CKinase inhibitor shows significant target stabilization.
ITC No measurable heat changeKD = 0.7 µM, n = 1.1Kinase inhibitor demonstrates specific, stoichiometric binding.

Medicinal Chemistry Follow-Up: Divergent Paths

The results of the validation cascade will dictate the subsequent medicinal chemistry strategy.

The Path for a Promiscuous Hit: De-risking and SAR by Analogue

If a rhodanine or other PAINS compound shows some evidence of specific binding despite its liabilities, a medicinal chemistry effort may be undertaken to "design out" the problematic features. This often involves synthesizing analogues that lack the reactive functionalities or have altered physicochemical properties to reduce aggregation potential. However, this is a high-risk strategy, as the initial activity may be entirely due to the interference mechanism. A more common approach is to flag the scaffold as problematic and deprioritize it.

The Path for a "Clean" Hit: Lead Optimization

For a validated, well-behaved hit, the focus of medicinal chemistry shifts to lead optimization.[2] This involves a systematic exploration of the structure-activity relationship (SAR) to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).[12]

Table 3: Illustrative Medicinal Chemistry Progression

CompoundTarget IC50 (µM)Off-Target IC50 (µM)Aqueous Solubility (µg/mL)
Initial "Clean" Hit 0.85.210
Analogue 1 0.210.525
Analogue 2 0.05> 5050
Lead Compound 0.01 > 100 > 100

Experimental Protocols

Experimental Protocol 1: Detergent-Based Counterscreen

Objective: To identify compounds that inhibit the target protein through an aggregation-based mechanism.

Methodology:

  • Prepare two sets of serial dilutions of the test compound in the assay buffer.

  • To one set of dilutions, add a non-ionic detergent (e.g., Triton X-100) to a final concentration of 0.01%.

  • Add the target enzyme and substrate to both sets of compound dilutions according to the primary assay protocol.

  • Incubate and measure the enzyme activity as in the primary assay.

  • Plot the dose-response curves for both conditions and compare the IC50 values. A significant rightward shift (>10-fold) in the IC50 in the presence of detergent is indicative of an aggregator.[9]

Experimental Protocol 2: Surface Plasmon Resonance (SPR)

Objective: To confirm direct binding of the compound to the target protein and determine binding kinetics.

Methodology:

  • Immobilize the purified target protein onto a suitable SPR sensor chip.

  • Prepare a series of dilutions of the test compound in a suitable running buffer.

  • Inject the compound dilutions over the sensor surface and monitor the change in response units (RU) over time.

  • After each injection, allow for a dissociation phase where running buffer flows over the chip.

  • Regenerate the sensor surface between different compound injections if necessary.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Experimental Protocol 3: Thermal Shift Assay (TSA)

Objective: To assess target engagement by measuring the change in protein thermal stability upon compound binding.

Methodology:

  • Prepare a solution of the purified target protein in a suitable buffer.

  • Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Aliquot the protein-dye mixture into a 96-well PCR plate.

  • Add the test compound or vehicle control to the wells.

  • Seal the plate and place it in a real-time PCR instrument.

  • Apply a thermal gradient, gradually increasing the temperature, and monitor the fluorescence at each temperature increment.

  • Plot the fluorescence intensity versus temperature to generate a melting curve and determine the melting temperature (Tm). An increase in Tm in the presence of the compound indicates stabilization and binding.[10]

Visualizing the Workflow

HTS_Validation_Workflow cluster_rhodanine 3-Cyclohexylrhodanine (PAINS) cluster_clean R_HTS HTS Hit (IC50 = 1.2 µM) R_Dose Dose-Response (Steep Hill Slope) R_HTS->R_Dose R_Detergent Detergent Counterscreen (IC50 > 50 µM) R_Dose->R_Detergent R_Biophys Biophysical Assays (No Binding) R_Detergent->R_Biophys R_Result Deprioritize: False Positive R_Biophys->R_Result Clean Clean Kinase Inhibitor Kinase Inhibitor C_HTS HTS Hit (IC50 = 0.8 µM) C_Dose Dose-Response (Hill Slope ~ 1) C_HTS->C_Dose C_Detergent Detergent Counterscreen (IC50 = 0.9 µM) C_Dose->C_Detergent C_Biophys Biophysical Assays (KD = 0.5 µM) C_Detergent->C_Biophys C_SAR SAR & Lead Op C_Biophys->C_SAR C_Result Lead Candidate C_SAR->C_Result HTS High-Throughput Screen HTS->R_HTS HTS->C_HTS

Caption: Comparative hit validation workflow for a PAINS compound versus a "clean" hit.

Conclusion

The allure of a potent HTS hit can be strong, but the specter of false positives, particularly from notorious scaffolds like rhodanines, necessitates a rigorous and multi-faceted cross-validation strategy. By employing a cascade of orthogonal assays, including counterscreens for non-specific activity and biophysical methods for direct binding confirmation, researchers can confidently distinguish between genuine hits and misleading artifacts. This comparative guide, contrasting the validation pathways of 3-cyclohexylrhodanine and a well-behaved kinase inhibitor, underscores the critical importance of scientific due diligence in the early stages of drug discovery. Investing in a thorough validation process upfront is paramount to ensuring that resources are channeled towards the most promising candidates, ultimately accelerating the journey to novel therapeutics.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • HTS hit validation and inhibitor classification. Chemical structures of... - ResearchGate. (n.d.). ResearchGate. [Link]

  • (PDF) Overview of Hit to Lead: The Medicinal Chemist's Role from HTS Retest to Lead Optimization Hand Off. (2014). ResearchGate. [Link]

  • AICs and PAINS: Mechanisms of Assay Interference. (2022). Drug Hunter. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2011). Biochemical Journal. [Link]

  • Structure-Activity Relationship (SAR) Optimization of Hits. (n.d.). CD BioGlyco. [Link]

  • of HTS campaign and hit validation by orthogonal biophysical... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Robust Strategy for Hit-to-Lead Discovery: NMR for SAR. (2023). Journal of Medicinal Chemistry. [Link]

  • Hit-to-Lead: Hit Validation and Assessment. (2018). Methods in Enzymology. [Link]

  • Rhodanine as a privileged scaffold in drug discovery. (2009). Current Medicinal Chemistry. [Link]

  • Biophysics: for HTS hit validation, chemical lead optimization, and beyond. (2017). Expert Opinion on Drug Discovery. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. (2017). ACS Chemical Biology. [Link]

  • Hit-to-lead in drug discovery. (2016). Drug Target Review. [Link]

  • (PDF) Applications of Biophysics in High-Throughput Screening Hit Validation. (2014). ResearchGate. [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015). Journal of Medicinal Chemistry. [Link]

  • Immunology. (n.d.). Drug Hunter. [Link]

  • Number of high-quality actives sorted by inhibitory activity (IC 50 ) in a Yes1 kinase HTS biochemical assay. (n.d.). ResearchGate. [Link]

  • PAINS: Relevance to Tool Compound Discovery and Fragment-Based Screening. (2013). Australian Journal of Chemistry. [Link]

  • Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. (2012). PLoS ONE. [Link]

  • PAINS: Relevance to Tool Compound Discovery and Fragment-Based Screening. (2013). Slas Discovery. [Link]

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A Head-to-Head Comparison of Synthetic Routes to 3-Cyclohexylrhodanine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of scaffold molecules is a cornerstone of innovation. 3-Cyclohexylrhodanine, a key heterocyclic building block in medicinal chemistry, is no exception. Its synthesis has been approached through various methodologies, each with its own set of advantages and drawbacks. This guide provides an in-depth, head-to-head comparison of the most common synthetic routes to 3-cyclohexylrhodanine, supported by experimental data and mechanistic insights to inform your synthetic strategy.

Introduction to 3-Cyclohexylrhodanine

Rhodanines, and their N-substituted derivatives like 3-cyclohexylrhodanine, are a class of 5-membered heterocyclic compounds containing a thiazolidinone core. They are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] The cyclohexyl group at the N-3 position imparts specific lipophilicity and conformational constraints that can be crucial for biological activity. The choice of synthetic route to this valuable intermediate can significantly impact yield, purity, scalability, and overall cost-effectiveness of a research or development program.

This guide will dissect three primary synthetic strategies for 3-cyclohexylrhodanine:

  • The Traditional Two-Step Dithiocarbamate Route: A classic and well-established method.

  • One-Pot Multi-Component Synthesis: An approach focused on process intensification and efficiency.

  • Green, Energy-Efficient Syntheses: Modern methods employing microwave and ultrasound irradiation to accelerate reactions and reduce environmental impact.

Route 1: The Traditional Two-Step Dithiocarbamate Synthesis

This is the most conventional and widely documented method for the synthesis of N-substituted rhodanines. The strategy involves two distinct steps: the formation of a dithiocarbamate salt, followed by cyclization with a C2-synthon, typically a haloacetic acid derivative.

Mechanistic Rationale

The underlying chemistry of this route is a sequence of nucleophilic additions and a final intramolecular condensation. Cyclohexylamine, a primary amine, acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide to form a dithiocarbamic acid intermediate. In the presence of a base (often an excess of the amine or an added base like NaOH), this is deprotonated to form the more stable dithiocarbamate salt. This salt is then a potent nucleophile that undergoes an S-alkylation reaction with chloroacetic acid. The final step is an acid-catalyzed intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon of the carboxylic acid, followed by dehydration to yield the stable 3-cyclohexylrhodanine ring.

Visualizing the Mechanism: Traditional Route

G cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Cyclization A Cyclohexylamine C Cyclohexyl Dithiocarbamate Salt A->C + Base B Carbon Disulfide B->C E S-Alkylation Intermediate C->E D Chloroacetic Acid D->E F 3-Cyclohexylrhodanine E->F Acid-catalyzed Intramolecular Condensation

Caption: Reaction pathway for the traditional two-step synthesis.

Experimental Protocol (Adapted from general procedures for N-alkyl rhodanines)

Step 1: Synthesis of Sodium Cyclohexyldithiocarbamate

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexylamine (10.0 g, 0.101 mol) in 50 mL of ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • To this cooled solution, add carbon disulfide (7.7 g, 0.101 mol) dropwise over 20 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, add a solution of sodium hydroxide (4.0 g, 0.100 mol) in 20 mL of water dropwise, maintaining the temperature below 10 °C.

  • Stir the resulting mixture at room temperature for 2 hours. The dithiocarbamate salt may precipitate. This intermediate is typically used directly in the next step without isolation.

Step 2: Synthesis of 3-Cyclohexylrhodanine

  • To the crude dithiocarbamate mixture from Step 1, add a solution of chloroacetic acid (9.5 g, 0.101 mol) in 20 mL of water.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • If precipitation is incomplete, the volume of the solvent can be reduced under vacuum, or the mixture can be cooled further in an ice bath.

  • Collect the crude product by vacuum filtration and wash with cold water.[2][3][4]

  • Purify the crude solid by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure 3-cyclohexylrhodanine.[1]

Performance and Considerations
  • Yield: Generally moderate to good, typically in the range of 60-75%.

  • Purity: Recrystallization can yield a product of high purity.

  • Scalability: The procedure is robust and can be scaled up, though handling large quantities of carbon disulfide requires appropriate safety measures.

  • Drawbacks: This is a two-step process requiring longer reaction times. The use of highly volatile and toxic carbon disulfide is a significant safety and environmental concern.

Route 2: One-Pot Multi-Component Synthesis

Multi-component reactions (MCRs) are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single step.[5] For 3-cyclohexylrhodanine, a common MCR approach involves the reaction of cyclohexylamine, carbon disulfide, and a suitable three-carbon building block in a single reaction vessel.

Mechanistic Rationale

The mechanism of the one-pot synthesis is a condensed version of the traditional route. All reactants are present from the start. The initial formation of the cyclohexyldithiocarbamate in situ is the same. However, instead of isolating this intermediate, it immediately reacts with the added electrophilic C2-synthon (e.g., chloroacetyl chloride or ethyl chloroacetate). The subsequent intramolecular cyclization and dehydration then proceed, often facilitated by a base or by the reaction conditions, to form the final rhodanine product. The choice of the C2-synthon can influence the reaction conditions and the byproducts formed.

Visualizing the Mechanism: One-Pot Synthesis

G A Cyclohexylamine D In situ generated Cyclohexyl Dithiocarbamate A->D B Carbon Disulfide B->D C Ethyl Chloroacetate E 3-Cyclohexylrhodanine C->E D->E S-Alkylation & Intramolecular Cyclization

Caption: Convergent pathway of the one-pot synthesis.

Experimental Protocol (Adapted from a general one-pot procedure for N-substituted rhodanines)
  • To a 100 mL round-bottom flask, add cyclohexylamine (5.0 g, 0.050 mol) and potassium carbonate (7.0 g, 0.051 mol) in 30 mL of dimethylformamide (DMF).

  • Cool the mixture to 0 °C in an ice bath and add carbon disulfide (3.8 g, 0.050 mol) dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Add ethyl chloroacetate (6.1 g, 0.050 mol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 3-5 hours, monitoring by TLC.

  • After the reaction is complete, pour the mixture into 100 mL of ice-cold water.

  • The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purify the product by recrystallization from ethanol to afford pure 3-cyclohexylrhodanine.

Performance and Considerations
  • Yield: Often higher than the two-step method, with reported yields for similar compounds reaching up to 85-90%.

  • Purity: Good purity can be achieved after recrystallization.

  • Efficiency: Significantly more time- and resource-efficient due to the single-step nature, reducing workup and isolation steps.[6]

  • Drawbacks: The use of carbon disulfide remains a concern. Optimization of reaction conditions (solvent, base, temperature) can be more complex than in the two-step approach.

Route 3: Green, Energy-Efficient Syntheses (Microwave and Ultrasound)

In line with the principles of green chemistry, the use of alternative energy sources like microwave irradiation and ultrasound has been applied to the synthesis of rhodanines to reduce reaction times, improve yields, and often allow for the use of more environmentally benign solvents.[7][8]

Mechanistic Rationale

Microwave and ultrasound energy input accelerates the reaction through different mechanisms.

  • Microwave-assisted synthesis: Microwaves directly heat the polar reactants and solvents through dielectric heating, leading to a rapid and uniform increase in temperature.[9] This can dramatically accelerate the rate of both the dithiocarbamate formation and the subsequent cyclization, often reducing reaction times from hours to minutes.

  • Ultrasound-assisted synthesis (Sonochemistry): Ultrasound works through acoustic cavitation - the formation, growth, and implosion of microscopic bubbles in the liquid. This process generates localized hot spots with extremely high temperatures and pressures, as well as creating microjets and shockwaves that enhance mass transfer and accelerate the reaction at the molecular level.[4][10]

Visualizing the Workflow: Energy-Efficient Synthesis

G A Reactants: Cyclohexylamine, CS2, C2-Synthon D Rapid Reaction (Minutes) A->D B Solvent (e.g., Water, PEG) B->D C Energy Input (Microwave or Ultrasound) C->D E Workup & Purification D->E F 3-Cyclohexylrhodanine E->F

Caption: Workflow for microwave or ultrasound-assisted synthesis.

Experimental Protocols

a) Microwave-Assisted One-Pot Synthesis [11][12]

  • In a 10 mL microwave reaction vial, combine cyclohexylamine (1.0 g, 10.1 mmol), carbon disulfide (0.77 g, 10.1 mmol), and chloroacetic acid (0.95 g, 10.1 mmol) in 5 mL of water.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 15-20 minutes.

  • After cooling, the product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize from ethanol to obtain pure 3-cyclohexylrhodanine.

b) Ultrasound-Assisted Three-Component Synthesis [10]

  • In a 50 mL flask, mix cyclohexylamine (1.0 g, 10.1 mmol), carbon disulfide (0.77 g, 10.1 mmol), and diethyl acetylenedicarboxylate (1.72 g, 10.1 mmol) in 10 mL of polyethylene glycol (PEG-400).

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at room temperature for 25-30 minutes.

  • Upon completion, add 30 mL of water to the mixture to precipitate the product.

  • Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize from ethanol to yield pure 3-cyclohexylrhodanine. A yield of 70% has been reported for this specific reaction.[10]

Performance and Considerations
  • Yield: Generally high, often superior to conventional heating methods.

  • Purity: Good, comparable to other methods after purification.

  • Speed: Reaction times are dramatically reduced from hours to minutes.

  • Green Aspects: These methods often allow for the use of greener solvents like water or PEG and are more energy-efficient.[13]

  • Scalability: Scaling up microwave and ultrasound reactions can be challenging and may require specialized equipment.

Head-to-Head Comparison Summary

ParameterTraditional Two-Step RouteOne-Pot MCRGreen, Energy-Efficient Routes (MW/US)
Reaction Time 6-8 hours3-5 hours15-30 minutes
Typical Yield 60-75%85-90%70-95%
Number of Steps TwoOneOne
Process Simplicity Moderate (intermediate handling)HighHigh
Scalability GoodGoodChallenging (requires specialized equipment)
Safety/Green Profile Poor (use of CS2, longer heating)Moderate (use of CS2)Good (reduced time, potential for green solvents)
Key Advantage Well-established, reliableHigh efficiency, atom economyExtremely rapid, high yields, green
Key Disadvantage Time-consuming, use of CS2Optimization can be complexScalability can be an issue

Conclusion and Recommendations

The choice of synthetic route for 3-cyclohexylrhodanine is a classic example of the trade-offs between tradition, efficiency, and sustainability in chemical synthesis.

  • For large-scale, reliable production where upfront investment in specialized equipment is not desired, the Traditional Two-Step Route remains a viable, albeit less green, option. Its predictability and robustness are key assets.

  • For laboratory-scale synthesis focused on efficiency and high throughput , the One-Pot Multi-Component Reaction is highly recommended. It significantly reduces reaction and workup time, leading to a more streamlined workflow.

  • For rapid synthesis, methods development, and adherence to green chemistry principles , the Microwave and Ultrasound-Assisted Routes are superior. The dramatic reduction in reaction time and potential for using environmentally benign solvents make these the most modern and attractive options for discovery and early-stage development chemistry. The reported 70% yield for the ultrasound-assisted synthesis of 3-cyclohexylrhodanine specifically makes it a compelling and experimentally validated choice.[10]

Ultimately, the optimal route will depend on the specific needs of the researcher, balancing the requirements for speed, scale, cost, and environmental impact. This guide provides the foundational data and rationale to make an informed and strategic decision.

References

  • PubChem. 3-Cyclohexylrhodanine. National Center for Biotechnology Information. [Link]

  • Microwave-assisted synthesis of rhodamine derivatives. PMC. [Link]

  • A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process. PMC - NIH. [Link]

  • Multicomponent Reactions. ACS GCI Pharmaceutical Roundtable. [Link]

  • Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Aqueous microwave-assisted one-pot synthesis of N-substituted rhodanines. Heidelberg University. [Link]

  • Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research. [Link]

  • Aqueous Microwave‐Assisted One‐Pot Synthesis of N‐Substituted Rhodanines. ResearchGate. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • Ultrasound Mediated Green Synthesis of Rhodanine Derivatives: Synthesis, Chemical Behavior and Antibacterial Activity. ResearchGate. [Link]

  • Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. ACS Omega. [Link]

  • Highly selective radical synthesis of 3-cyclohexyl-1-phenyl-1-butanone in a microwave double cylindrical cooled reactor. New Journal of Chemistry. [Link]

  • Purification by Recrystallization. CUNY. [Link]

  • Design, synthesis and biological evaluation of 3-substituted-2-thioxothiazolidin-4-one (rhodanine) derivatives as antitubercular agents against Mycobacterium tuberculosis protein tyrosine phosphatase B. PubMed. [Link]

  • Ultrasound for Drug Synthesis: A Green Approach. PMC - PubMed Central. [Link]

  • Recrystallization. YouTube. [Link]

  • Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. SpringerLink. [Link]

  • One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy. Green Chemistry. [Link]

  • An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Advances. [Link]

  • Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. PubMed. [Link]

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A Researcher's Guide to Evaluating the Kinase Selectivity of 3-Cyclohexylrhodanine: A Critical Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the selectivity of the small molecule 3-cyclohexylrhodanine against a panel of protein kinases. We will move beyond a simple screening protocol to address the specific chemical liabilities inherent in the rhodanine scaffold, ensuring a scientifically sound and self-validating approach to data generation and interpretation.

Introduction: The Quest for Kinase Specificity and a Word of Caution

Protein kinases are a cornerstone of modern drug discovery, playing critical roles in cellular signaling pathways.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them highly attractive therapeutic targets.[3][4] The development of small molecule kinase inhibitors has led to significant clinical successes.[2] However, the human kinome is vast, comprising over 500 members with structurally similar ATP-binding sites, which presents a formidable challenge: achieving inhibitor selectivity.[5][6] An inhibitor that interacts with multiple "off-target" kinases can lead to unforeseen side effects or toxicity, undermining its therapeutic potential.[7][8][9][10][11] Therefore, comprehensive selectivity profiling is not just a characterization step but a critical pillar of drug development.[1][5][12]

This guide focuses on 3-cyclohexylrhodanine, a member of the rhodanine chemical class. Rhodanine derivatives have been explored for a wide range of biological activities, including as potential kinase inhibitors targeting enzymes like c-Src.[13][14][15][16] However, it is imperative to approach this scaffold with a high degree of scientific rigor and skepticism. The rhodanine motif is a well-documented Pan-Assay Interference Compound (PAIN).[17][18][19][20][21][22]

The Elephant in the Room: Rhodanine as a Pan-Assay Interference Compound (PAIN)

Before embarking on any screening campaign, it is crucial to understand the challenges posed by the rhodanine scaffold. PAINS are compounds that frequently appear as "hits" in high-throughput screens through mechanisms that are not related to specific, high-affinity binding to the intended target.[17][18][23] They are the "chemical con artists" of drug discovery.[17]

Rhodanines and their derivatives are flagged as PAINS for several reasons:

  • Non-specific Reactivity: They can react non-specifically and covalently with proteins, often through Michael addition with cysteine residues.[18][22][23]

  • Compound Aggregation: At certain concentrations, these compounds can form aggregates that sequester and inhibit enzymes non-specifically.[19]

  • Assay Interference: Their chemical properties can interfere with assay readouts, for instance, through fluorescence or redox activity.[18][19][24]

Acknowledging that 3-cyclohexylrhodanine belongs to a high-risk chemical class is the first step toward designing a robust evaluation strategy.[24] Our experimental workflow must be designed not just to identify kinase "hits," but to actively disprove non-specific or artifactual activity.

A Self-Validating Workflow for Kinase Selectivity Profiling

A multi-tiered, self-validating approach is essential to confidently assess the selectivity of a potential PAIN like 3-cyclohexylrhodanine. This workflow incorporates orthogonal assays to ensure that any observed activity is genuine and not an artifact of a specific technology.

G cluster_0 Tier 1: Initial Broad Screening cluster_1 Tier 2: Orthogonal Hit Confirmation cluster_2 Tier 3: Potency Determination cluster_3 Tier 4: Mechanism of Action T1_Screen Broad Kinome Screen (e.g., 300+ kinases) Single High Concentration (e.g., 10 µM) T2_Orthogonal Orthogonal Assay for Hits (e.g., Binding Assay if Tier 1 was Activity-Based) T1_Screen->T2_Orthogonal Identified 'Hits' T3_DoseResponse 10-Point Dose-Response Curve (Determine IC50 / Kd) T2_Orthogonal->T3_DoseResponse Confirmed Hits T4_MoA Mechanism of Inhibition Studies (e.g., ATP Competition Assays) T3_DoseResponse->T4_MoA Potent, Confirmed Hits Final_Analysis Final Selectivity Profile & Analysis T4_MoA->Final_Analysis Validated Targets

Caption: A multi-tiered workflow for robust kinase inhibitor selectivity profiling.

Tier 1: Broad Kinome Profiling

The initial step is to screen 3-cyclohexylrhodanine against a large panel of kinases to get a broad overview of its interaction landscape.[1][12]

  • Rationale: Screening at a single, relatively high concentration (e.g., 1-10 µM) is a cost-effective strategy to identify any potential interactions, even weak ones, across the kinome.[12] This "net-casting" approach helps prioritize which kinases warrant further investigation.

  • Experimental Choice: An activity-based assay is a common starting point. Radiometric filter-binding assays (e.g., using 33P-ATP) are considered a gold standard due to their direct measurement of catalytic activity.[25] Alternatively, luminescence-based assays that measure ADP production (e.g., ADP-Glo™) are a popular, non-radioactive high-throughput option. Many commercial vendors offer kinase screening services across large panels.[26][27]

Tier 2: Orthogonal Assay Hit Confirmation

This is the most critical step for a suspected PAIN. Any kinase inhibited above a certain threshold (e.g., >70% inhibition) in Tier 1 must be re-tested using a fundamentally different assay technology.

  • Rationale: If a compound shows activity in two distinct assay formats, it is less likely to be a technology-specific artifact. For example, a compound that aggregates might interfere with an enzyme-coupled luminescence system but is less likely to show a specific signal in a direct binding assay.

  • Experimental Choice: If Tier 1 was an activity-based assay, a binding assay is an excellent orthogonal choice. The KINOMEscan™ platform, which measures binding competition between the test compound and an immobilized ligand, is a powerful tool for this purpose.[27] Alternatively, biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding interactions.[28]

Tier 3: Quantitative Potency Determination (IC50/Kd)

For hits confirmed in Tier 2, the next step is to determine their potency by generating a full dose-response curve.

  • Rationale: A single-point inhibition value is not sufficient. A well-behaved inhibitor should exhibit a sigmoidal dose-response relationship. This allows for the calculation of an IC50 (for activity assays) or a Kd (for binding assays), which are crucial for comparing potency and calculating selectivity.[12][28]

  • Experimental Choice: A 10-point, 3-fold serial dilution is standard practice. The same assay format used for confirmation (Tier 2) or the primary screen (Tier 1) can be used. It is critical to run assays at an ATP concentration close to the KM for that specific kinase, as this influences the apparent IC50 for ATP-competitive inhibitors.[12][26]

Tier 4: Mechanism of Inhibition (MoI) Studies

For the most potent and confirmed targets, understanding the mechanism of inhibition provides the final layer of validation.

  • Rationale: This helps determine if the compound acts as a competitive, non-competitive, or allosteric inhibitor.[2][28] For a compound targeting the ATP pocket, demonstrating ATP-competitive binding provides strong evidence for a specific mechanism of action, arguing against non-specific inhibition often seen with PAINS.

  • Experimental Choice: This is typically done by running kinase activity assays with varying concentrations of both the inhibitor and ATP. Plotting the data using a Lineweaver-Burk plot can help elucidate the binding mechanism.

Data Presentation and Interpretation

Comparative Kinase Inhibition Data

Below is a hypothetical data set for 3-cyclohexylrhodanine and a well-known promiscuous kinase inhibitor, Staurosporine, from a Tier 1 screen.

Table 1: Hypothetical Kinome Screen Data (% Inhibition at 10 µM)

Kinase TargetKinase Family3-CyclohexylrhodanineStaurosporine (Comparator)
ABL1Tyrosine Kinase15%99%
c-SrcTyrosine Kinase88% 98%
LCKTyrosine Kinase75% 97%
EGFRTyrosine Kinase5%95%
CDK2/cyclin ACMGC45%99%
MAPK1 (ERK2)CMGC12%85%
PKAAGC8%96%
AKT1AGC10%92%
... (300+ more).........

Data is for illustrative purposes only.

From this initial screen, c-Src and LCK would be flagged as primary "hits" for 3-cyclohexylrhodanine and would proceed to Tier 2 and Tier 3 analysis.

Table 2: Hypothetical Potency Data for Confirmed Hits (Tier 3)

Kinase TargetAssay TypeIC50 / Kd (nM)
c-SrcKINOMEscan850 nM
LCKKINOMEscan2,100 nM

Data is for illustrative purposes only.

Quantifying and Visualizing Selectivity

Selectivity can be quantified using various metrics. The Selectivity Score (S-score) is a straightforward method: S(x) = (Number of kinases inhibited > x%) / (Total number of kinases tested).[29] For example, S(70%) would be the number of kinases inhibited by more than 70% divided by the total panel size. A lower S-score indicates higher selectivity.

G cluster_0 Selective Inhibitor cluster_1 Non-Selective Inhibitor Compound_A Cmpd A Target_A Target 1 Compound_A->Target_A OffTarget_A1 Target 2 OffTarget_A2 Target 3 Compound_B Cmpd B Target_B Target 1 Compound_B->Target_B OffTarget_B1 Target 2 Compound_B->OffTarget_B1 OffTarget_B2 Target 3 Compound_B->OffTarget_B2

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Cyclohexylrhodanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-cyclohexylrhodanine (CAS No. 6322-59-4), a compound belonging to the rhodanine class of heterocyclic compounds often investigated for their diverse biological activities.[1][2][3][4][5] Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

The information herein is synthesized from established safety data for rhodanine derivatives and general principles of hazardous waste management.[6][7][8][9] The core principle of this guide is risk mitigation through informed, procedural diligence.

Understanding the Hazard Profile of 3-Cyclohexylrhodanine

Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for 3-cyclohexylrhodanine was not the primary focus of initial searches, data from analogous rhodanine derivatives and similar chemical structures indicate the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][7]

  • Skin and Eye Irritation: Causes skin irritation and potentially serious eye damage.[6][7]

  • Flammability: May be a combustible liquid.[6][10]

  • Environmental Hazards: Some rhodanine derivatives are noted as being very toxic to aquatic life with long-lasting effects.

These potential hazards necessitate a cautious and well-defined disposal strategy to prevent accidental exposure and environmental contamination.

Pre-Disposal: Essential Preparations and Personal Protective Equipment (PPE)

Proper preparation is the foundation of safe chemical handling and disposal. The following steps must be undertaken before commencing the disposal process.

Personal Protective Equipment (PPE):

A non-negotiable aspect of laboratory safety is the correct use of PPE. The following should be worn at all times when handling 3-cyclohexylrhodanine waste:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be used if there is a splash hazard.To protect against splashes and potential eye irritation or serious damage.[6][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. Ensure gloves are inspected for integrity before use.To prevent skin contact, which can cause irritation and absorption of the harmful substance.[6][7]
Respiratory Protection To be used in a well-ventilated area, preferably within a certified chemical fume hood.To avoid inhalation of any dust or vapors, which may be harmful.[6]

Waste Segregation and Labeling:

Proper segregation and clear labeling of waste are critical for preventing incompatible chemical reactions and ensuring correct disposal by waste management professionals.

  • Waste Container: Use a dedicated, leak-proof, and chemically compatible container for collecting 3-cyclohexylrhodanine waste. The container must have a secure screw-top cap.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "3-Cyclohexylrhodanine," and the associated hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant, flame for flammable).

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of 3-cyclohexylrhodanine.

Step 1: Waste Collection

  • Solid Waste: Collect solid 3-cyclohexylrhodanine waste, including contaminated consumables (e.g., weighing paper, pipette tips), in the designated hazardous waste container.

  • Liquid Waste: For solutions containing 3-cyclohexylrhodanine, pour the waste carefully into the designated liquid hazardous waste container. Avoid splashing.

  • Container Rinsing: Triple rinse any empty containers that held 3-cyclohexylrhodanine with a suitable solvent (e.g., acetone, ethanol). Collect the rinsate as hazardous waste in the same container as the liquid waste.[9][11]

Step 2: Temporary Storage in the Laboratory

  • Store the sealed and labeled hazardous waste container in a designated, secondary containment area within the laboratory.

  • This storage area should be away from heat sources, open flames, and incompatible chemicals.[6]

  • Ensure the storage area is well-ventilated.

Step 3: Arranging for Professional Disposal

  • Do not attempt to dispose of 3-cyclohexylrhodanine down the sanitary sewer or in the regular trash.[6]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[9][12][13]

  • Provide the EHS office or contractor with a complete and accurate description of the waste, including the chemical name and any other components in the waste stream.

Step 4: Final Disposal Method

The final disposal of 3-cyclohexylrhodanine will be carried out by a licensed facility, typically through one of the following methods:

  • Incineration: High-temperature incineration in a facility equipped with appropriate emission controls is a common and effective method for destroying organic chemical waste.[12]

  • Landfilling: In some cases, the waste may be sent to a designated hazardous waste landfill. This is generally a less preferred option compared to destruction via incineration.

The choice of the final disposal method is determined by local, state, and federal regulations and should be left to the discretion of the professional waste management service.[14][15][16][17][18]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill:

    • Evacuate the immediate area.

    • If safe to do so, contain the spill using an absorbent material (e.g., vermiculite, sand).

    • Prevent the spill from entering drains.[6]

    • Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.

    • Ventilate the area and wash the spill site after material pickup is complete.

    • Report the spill to your EHS office.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][7]

Workflow for Disposal of 3-Cyclohexylrhodanine

The following diagram illustrates the key stages of the disposal process.

cluster_0 Laboratory Procedures cluster_1 Professional Waste Management A Step 1: Waste Collection (Solid & Liquid Waste, Rinsate) B Step 2: Secure & Label Hazardous Waste Container A->B C Step 3: Temporary Storage (Ventilated, Secondary Containment) B->C D Step 4: Contact EHS/ Licensed Waste Contractor C->D E Step 5: Waste Pickup by Authorized Personnel D->E Handover F Step 6: Transport to Licensed Disposal Facility E->F G Step 7: Final Disposal (e.g., Incineration) F->G

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.